molecular formula C8H3Br2N3 B2370175 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 2068065-63-2

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B2370175
CAS No.: 2068065-63-2
M. Wt: 300.941
InChI Key: FBKJJSFJKWOLQA-UHFFFAOYSA-N
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Description

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H3Br2N3 and its molecular weight is 300.941. The purity is usually 95%.
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Properties

IUPAC Name

4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKJJSFJKWOLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Core Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of a Privileged Scaffold

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone intermediate in the synthesis of complex pharmaceutical agents. As a derivative of the pyrazolo[1,5-a]pyridine core, it belongs to a class of nitrogen-fused bicyclic systems recognized as "privileged scaffolds" in drug discovery.[1][2] This designation stems from their rigid, planar structure and versatile synthetic handles, which allow for precise three-dimensional orientation of substituents to effectively interact with biological targets such as protein kinases.

The strategic placement of two bromine atoms and a cyano group makes this molecule a particularly powerful and versatile building block. Its most notable application is as a key precursor in the synthesis of Selpercatinib, a highly selective oral inhibitor of the RET (Rearranged during Transfection) tyrosine kinase, which is used for treating advanced RET-mutant medullary thyroid cancer and RET fusion-positive non-small cell lung cancer.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and critical role in the development of targeted therapeutics.

Core Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a clear understanding of its fundamental properties. These data are critical for reaction planning, purification, and quality control.

PropertyValueSource(s)
CAS Number 2068065-63-2[5]
Molecular Formula C₈H₃Br₂N₃[6]
Molecular Weight 300.94 g/mol [6]
Appearance Solid; White to off-white powder[4]
Purity Typically ≥98%[4]
Storage Room temperature, dry and sealed[6]

Synthesis: A Regioselective Annulation Approach

The construction of the pyrazolo[1,5-a]pyridine scaffold is a well-explored area of synthetic chemistry.[7][8] For this compound, an efficient and regioselective synthesis is achieved through a TEMPO-mediated [3+2] annulation-aromatization reaction.[9]

This strategy involves the reaction between a substituted N-aminopyridinium ylide precursor and an electron-deficient alkene, such as acrylonitrile, which provides the carbonitrile group at the 3-position. The causality behind this choice of methodology lies in its efficiency and control. The [3+2] cycloaddition is a powerful bond-forming reaction for creating five-membered rings, and the subsequent oxidation, mediated by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), drives the reaction towards the stable, aromatic pyrazolo[1,5-a]pyridine core.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Core Transformation cluster_product Final Product N_Amino N-Amino-3,5-dibromopyridinium Ylide Cyclo [3+2] Cycloaddition N_Amino->Cyclo Acrylo Acrylonitrile Acrylo->Cyclo Reagents TEMPO (Oxidant) DIPEA (Base) Aromat Oxidative Aromatization Reagents->Aromat Cyclo->Aromat Intermediate Product This compound Aromat->Product

Caption: Synthetic workflow for the target compound.

Experimental Protocol: [3+2] Annulation-Aromatization

The following is a representative, step-by-step methodology based on established literature procedures.[9]

  • Reactant Preparation: To a solution of the appropriate N-amino-3,5-dibromopyridinium precursor (1.0 mmol) in a suitable aprotic solvent (e.g., Dichloromethane), add acrylonitrile (2.0 mmol, 2.0 equiv.).

  • Initiation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.) to the mixture to facilitate the formation of the reactive ylide intermediate.

  • Oxidation: Add TEMPO (1.2 mmol, 1.2 equiv.) to the reaction mixture. Stir at ambient temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Chemical Reactivity: A Platform for Molecular Diversity

The true synthetic power of this compound lies in the distinct reactivity of its functional groups. The two bromine atoms and the nitrile group serve as orthogonal synthetic handles for subsequent elaboration, allowing for the systematic construction of complex molecular architectures.

  • Bromine Atoms (C4 and C6): The C-Br bonds at the 4- and 6-positions are prime sites for metal-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high precision. Reactions such as the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups), Buchwald-Hartwig amination (for installing amines), and Sonogashira coupling (for adding alkynes) can be selectively performed at these positions. This flexibility is critical for exploring the structure-activity relationship (SAR) during drug optimization.

  • Nitrile Group (C3): The cyano group is a versatile functional moiety.[10] It can be:

    • Hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH), which can act as hydrogen bond donors or acceptors.

    • Reduced to a primary amine (-CH₂NH₂), introducing a basic center and a point for further derivatization.

    • Utilized in cycloaddition reactions to form other heterocyclic rings. The electron-withdrawing nature of the nitrile group also plays a crucial role in modulating the electronic properties and reactivity of the entire pyrazolo[1,5-a]pyridine ring system.[11]

Reactivity_Diagram cluster_Br Reactions at Bromine Sites (C4/C6) cluster_CN Reactions at Nitrile Site (C3) Core 4,6-Dibromopyrazolo [1,5-a]pyridine-3-carbonitrile Suzuki Suzuki Coupling (C-C bond) Core->Suzuki Pd catalyst, Boronic Acid Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald Pd catalyst, Amine Sonogashira Sonogashira Coupling (C-C bond) Core->Sonogashira Pd/Cu catalyst, Alkyne Hydrolysis Hydrolysis (-COOH / -CONH2) Core->Hydrolysis Acid / Base Reduction Reduction (-CH2NH2) Core->Reduction Reducing Agent (e.g., LiAlH4)

Caption: Key reactive sites and potential transformations.

Application Profile: Enabling Targeted Cancer Therapy

The primary and most significant application of this compound is its role as an advanced intermediate in the multi-step synthesis of Selpercatinib .

Selpercatinib (marketed as Retevmo®) is a first-in-class, highly potent, and selective inhibitor of wild-type and mutant RET kinases. RET gene alterations (fusions and mutations) are oncogenic drivers in various cancers. By selectively inhibiting the RET signaling pathway, Selpercatinib effectively halts the growth and proliferation of cancer cells dependent on this pathway.

In the synthesis of Selpercatinib, the this compound scaffold provides the core structure onto which other key fragments of the final drug are assembled. Typically, one of the bromine atoms is utilized in a cross-coupling reaction to link to another part of the molecule, while the other bromine and the nitrile group may be retained or transformed as required by the overall synthetic strategy. This underscores the compound's value not just as a generic building block, but as a specifically designed precursor for a high-value therapeutic agent.

Analytical Verification: A Self-Validating System

Confirming the identity and purity of this compound is essential for its use in pharmaceutical synthesis. A combination of standard analytical techniques provides a self-validating system to ensure material quality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the bicyclic ring system. The precise chemical shifts and coupling patterns provide a unique fingerprint of the molecule's structure.

    • ¹³C NMR: The carbon spectrum would confirm the presence of eight distinct carbon atoms. Key signals would include the nitrile carbon (C≡N) around δ 113-115 ppm and the carbons directly attached to the bromine atoms, which would be shifted relative to their unsubstituted counterparts.[9]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental formula (C₈H₃Br₂N₃).

    • The low-resolution mass spectrum is particularly informative due to the presence of two bromine atoms. It will display a characteristic isotopic cluster for the molecular ion peak (M⁺) with a 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a dibrominated compound.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its densely packed functional groups, built upon a privileged heterocyclic core, provide a robust and versatile platform for the synthesis of complex, high-value molecules. Its indispensable role in the production of the targeted anti-cancer drug Selpercatinib highlights its significance in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating the next generation of innovative therapeutics.

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Díaz-Gavilán, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]

  • Al-dujaili, A. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • ResearchGate. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Available from: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Available from: [Link]

  • Lin, W., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. DOI. Available from: [Link]

  • National Center for Biotechnology Information. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PubMed Central. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

  • Al-Qadhi, M. A., et al. (2020). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. Available from: [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. Available from: [Link]

  • CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. Available from: [Link]

  • Pipzine Chemicals. (n.d.). 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Available from: [Link]

  • PubChem. (n.d.). 6-Bromo-4-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile. Available from: [Link]

  • JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Available from: [Link]

  • PubChem. (n.d.). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Available from: [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Key Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 2068065-63-2

Authored by a Senior Application Scientist

Introduction: In the landscape of contemporary drug discovery, the strategic design and synthesis of heterocyclic scaffolds are paramount to the development of novel therapeutics. Among these, the pyrazolo[1,5-a]pyridine core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides an in-depth technical overview of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, a pivotal intermediate in the synthesis of targeted cancer therapies, most notably the RET kinase inhibitor, Selpercatinib.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, reactivity, and handling, thereby enabling its effective utilization in medicinal chemistry programs.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The data for this compound is summarized below.

PropertyValueSource
CAS Number 2068065-63-2[2]
Molecular Formula C₈H₃Br₂N₃[2]
Molecular Weight 300.94 g/mol [2]
Appearance Solid[1]
Purity Typically >96%[3]

Spectral Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following data has been reported:[4]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H), 7.51 (s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 146.1, 140.2, 133.8, 126.6, 120.6, 113.5, 109.5, 86.5.

  • ESI-HRMS (m/z): [M+H]⁺ calcd for C₈H₃Br₂N₃: 313.8929; found: 313.8919.

The simplicity of the ¹H NMR spectrum, showing two singlets, is consistent with the substituted pyridine and pyrazole protons. The ¹³C NMR spectrum provides the expected number of signals for the carbon framework, and high-resolution mass spectrometry confirms the elemental composition.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is achieved through a regioselective [3+2] annulation-aromatization reaction.[4] This approach leverages the nucleophilicity of N-aminopyridinium salts and their subsequent cycloaddition with an appropriate Michael acceptor.

Experimental Workflow:

Synthesis_Workflow cluster_0 Step 1: Formation of N-Aminopyridinium Salt cluster_1 Step 2: [3+2] Annulation-Aromatization Start 3,5-Dibromopyridine Intermediate1 1-Amino-3,5-dibromopyridin-1-ium Salt Start->Intermediate1 Amination Reagent1 O-(Mesitylenesulfonyl)hydroxylamine Reagent1->Intermediate1 Intermediate1_ref 1-Amino-3,5-dibromopyridin-1-ium Salt Product This compound Intermediate1_ref->Product Cycloaddition & Oxidation Reagent2 Acrylonitrile Reagent2->Product Reagent3 TEMPO (oxidant) Reagent3->Product Reagent4 DIPEA (base) Reagent4->Product Selpercatinib_Synthesis Intermediate This compound Step1 Selective Functionalization at C4 Intermediate->Step1 Intermediate1 Monosubstituted Intermediate Step1->Intermediate1 Step2 Functionalization at C6 Intermediate1->Step2 Selpercatinib Selpercatinib Step2->Selpercatinib

References

A Comprehensive Technical Guide to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and characterization of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. We delve into the strategic importance of the pyrazolo[1,5-a]pyridine scaffold as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights into its synthesis, and a thorough breakdown of its spectroscopic signature. Furthermore, we highlight its critical role as a key intermediate in the synthesis of Selpercatinib, a potent RET kinase inhibitor, thereby underscoring its significance in contemporary oncology drug development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery

Fused nitrogen-containing heterocyclic systems are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and pharmaceutically active compounds.[1] Among these, the pyrazolo[1,5-a]pyridine motif is recognized as a "privileged scaffold" due to its rigid, planar structure and its capacity for versatile functionalization, making it a frequent subject in drug discovery programs.[2][3]

The unique arrangement of nitrogen atoms in the fused bicyclic system confers optimal aromatic characteristics and allows it to act as a bioisostere for purines, enabling interaction with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][4] A significant portion of this activity stems from their ability to function as potent kinase inhibitors.[5][6] The pyrazolo[1,5-a]pyridine core can effectively mimic ATP and form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases, a key mechanism for modulating cellular signaling pathways that are often dysregulated in diseases like cancer.[5][7]

Within this important class of compounds, This compound emerges as a molecule of significant synthetic value. It serves not only as a representative of the pyrazolo[1,5-a]pyridine class but, more importantly, as a highly functionalized intermediate. Its bromine atoms at the 4- and 6-positions act as versatile synthetic handles for late-stage diversification via cross-coupling reactions, while the carbonitrile group at the 3-position modulates the electronic properties of the ring system. This guide will explore the foundational chemical and structural aspects of this molecule, providing a technical basis for its application in advanced organic synthesis and drug development.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and utility as a synthetic building block.

Systematic Naming and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 2068065-63-2[8]

  • Molecular Formula: C₈H₃Br₂N₃[9]

  • Molecular Weight: 300.94 g/mol [9]

Structural Elucidation

The core structure is a bicyclic heteroaromatic system formed by the fusion of a pyrazole ring and a pyridine ring. The numbering of the pyrazolo[1,5-a]pyridine system is standardized, with the bridgehead nitrogen not receiving a number.

The key structural features and their influence are:

  • Fused Ring System: The planar, aromatic nature of the fused rings provides a rigid scaffold, which is often advantageous for binding to protein targets by minimizing the entropic penalty upon binding.

  • Carbonitrile Group (C3): The -C≡N group is a strong electron-withdrawing group. Its presence at position 3 significantly influences the electron density of the pyrazole moiety and enhances the acidity of the adjacent C2-H proton.

  • Bromine Atoms (C4 & C6): The two bromine atoms are key functional handles. Their presence at positions on the pyridine ring portion of the scaffold makes them susceptible to displacement or, more commonly, participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled, late-stage introduction of diverse substituents, a critical strategy in building molecular libraries for structure-activity relationship (SAR) studies.

Caption: 2D structure of this compound with atom numbering.

Physicochemical Properties
PropertyValueSource
Appearance Solid[10][11]
Purity Typically ≥96%[9][12]
Storage Room temperature, dry and sealed[9]
Molecular Formula C₈H₃Br₂N₃[13]
Molecular Weight 300.941 g/mol [13]

Synthesis and Mechanistic Insights

The construction of the pyrazolo[1,5-a]pyridine core is most commonly achieved via [3+2] cycloaddition reactions.[1][14] A robust and relevant method for preparing the title compound involves a TEMPO-mediated oxidative [3+2] annulation-aromatization between an appropriately substituted N-aminopyridine and an alkene.[15]

Detailed Experimental Protocol

The following protocol is adapted from the general procedure reported by Li, et al. for the synthesis of compound 9p .[15]

Rationale: This one-pot reaction is efficient, utilizing a stable radical (TEMPO) as an oxidant under relatively mild conditions. Acrylonitrile serves as a competent three-atom synthon, providing the C2, C3, and nitrile functionalities in a single step. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to facilitate the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 1-amino-3,5-dibromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate (the N-aminopyridine precursor, 0.20 mmol, 1.0 equiv) in a suitable solvent like dichloromethane (DCM) is added acrylonitrile (0.40 mmol, 2.0 equiv).

  • Initiation: Add TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) (0.24 mmol, 1.2 equiv) to the mixture.

  • Base Addition: Slowly add DIPEA (0.40 mmol, 2.0 equiv) to the stirring solution at room temperature.

  • Reaction: The reaction mixture is stirred at ambient temperature and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography (FCC) on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Proposed Mechanism

The reaction proceeds through a cascade of steps involving the formation of an N-ylide, a [3+2] cycloaddition, and subsequent oxidative aromatization.

Synthesis_Workflow start 1-Amino-3,5-dibromopyridinium salt + Acrylonitrile ylide In-situ formation of N-pyridinium ylide start->ylide DIPEA (Base) cyclo [3+2] Cycloaddition ylide->cyclo intermediate Dihydropyrazolopyridine Intermediate cyclo->intermediate oxidation TEMPO-mediated Oxidative Aromatization intermediate->oxidation purify Flash Column Chromatography oxidation->purify product This compound purify->product

Caption: Key stages in the synthesis of this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides complementary information to validate the identity and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The data presented here is based on the reported spectrum for compound 9p .[15]

  • ¹H NMR Analysis: The proton NMR spectrum is expected to be simple, showing only three signals in the aromatic region corresponding to the protons at the C2, C5, and C7 positions. The dibromo-substitution pattern removes signals that would otherwise appear for H4 and H6.

  • ¹³C NMR Analysis: The carbon NMR spectrum provides evidence for all eight carbon atoms in the molecule. The chemical shift of the nitrile carbon is characteristically found downfield.

Spectroscopic Data Summary
¹H NMR (400 MHz, CDCl₃)δ 8.43 (s, 1H), 8.24 (d, J = 1.6 Hz, 1H), 7.62 (d, J = 1.6 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃)δ 147.0, 142.1, 137.9, 127.8, 121.2, 117.8, 112.9, 87.5
Reference Li, J., et al. (2022).[15]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Expected Observation: For this compound, the key diagnostic feature is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will result in a characteristic triplet of peaks for the molecular ion cluster (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. High-resolution mass spectrometry (HRMS) would confirm the exact mass, consistent with the molecular formula C₈H₃Br₂N₃.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying specific functional groups.

  • Expected Observation: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretching vibration. Aromatic C-H and C=C/C=N stretching vibrations would also be observed in their respective regions.

Application in Medicinal Chemistry: A Key Intermediate for Selpercatinib

The primary significance of this compound in the pharmaceutical industry is its role as a key building block for the synthesis of Selpercatinib .[10]

  • Selpercatinib (LOXO-292): Selpercatinib is a highly selective and potent inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase. It is an approved therapeutic for treating cancers that harbor RET gene alterations, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[10]

  • Synthetic Utility: In the synthesis of Selpercatinib, this compound serves as the central scaffold. The two bromine atoms are sequentially functionalized using palladium-catalyzed cross-coupling reactions to install the complex side chains required for potent and selective RET inhibition. This strategy allows for the convergent and efficient construction of the final drug molecule.

Drug_Development_Flow start 4,6-Dibromopyrazolo[1,5-a] pyridine-3-carbonitrile (Core Scaffold) step1 Step 1: Selective Cross-Coupling at C6 Position start->step1 Pd-Catalysis intermediate Mono-substituted Intermediate step1->intermediate step2 Step 2: Cross-Coupling at C4 Position intermediate->step2 Pd-Catalysis product Selpercatinib (Final API) step2->product

Caption: Synthetic logic from the core intermediate to the final Selpercatinib drug substance.

Conclusion and Future Perspectives

This compound is more than just a complex heterocyclic molecule; it is a testament to the power of strategic molecular design. Its structure is optimized for synthetic utility, providing a robust and versatile platform for the construction of high-value compounds. The pyrazolo[1,5-a]pyridine core provides the necessary biological footprint for kinase inhibition, while the dibromo-substitution pattern unlocks the potential for extensive chemical exploration and the efficient synthesis of targeted therapeutics like Selpercatinib.

For researchers in drug discovery, this intermediate represents a powerful tool. The differential reactivity of the C4 and C6 positions can be exploited to generate large libraries of novel analogues, enabling rapid exploration of SAR and the optimization of lead compounds. As the demand for targeted and personalized medicines grows, the importance of well-designed, functionalized intermediates like this compound will continue to increase, solidifying its place as a key component in the medicinal chemist's toolbox.

References

  • Boruah, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Buckle, D. R., et al. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Pieczykolan, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Li, X., et al. (2022). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. Discovery of Pyrazolo[1,5- a ]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]

  • Rani, P., et al. (2022). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. [Link]

  • Mohareb, R. M., et al. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Pipzine Chemicals. 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Pipzine Chemicals. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. ChemRxiv. [Link]

  • Popova, E., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

  • Chemieliva. 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Chemieliva. [Link]

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An In-Depth Technical Guide to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic core structure, adorned with reactive bromine and cyano moieties, renders it a versatile building block for the synthesis of complex molecular architectures. The formal IUPAC name for this compound is indeed This compound . This guide provides a comprehensive overview of its synthesis, detailed characterization, and its crucial role as a pharmaceutical intermediate, most notably in the production of the targeted cancer therapeutic, Selpercatinib.[1]

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antitubercular and photodynamic anticancer properties. The presence of a carbonitrile group further enhances its utility, as this functional group can be readily transformed into other important moieties or participate in key binding interactions with biological macromolecules.

This technical guide will delve into the practical aspects of working with this compound, offering field-proven insights and detailed methodologies to support researchers in their drug discovery and development endeavors.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2068065-63-2MySkinRecipes
Molecular Formula C₈H₃Br₂N₃MySkinRecipes
Molecular Weight 300.94 g/mol MySkinRecipes
Appearance SolidGeneric
Purity Typically ≥98%Generic
Storage Room temperature, dry and sealedMySkinRecipes

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a regioselective [3+2] annulation-aromatization reaction. This modern synthetic approach offers high efficiency and control over the final product's regiochemistry. The following protocol is based on established methodologies for the synthesis of substituted pyrazolo[1,5-a]pyridines.

Synthesis Workflow

G cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: [3+2] Annulation-Aromatization cluster_2 Part 3: Purification start1 3,5-Dibromopyridine product1 1-Amino-3,5-dibromopyridinium salt start1->product1 Amination reagent1 Hydroxylamine-O-sulfonic acid reagent1->product1 start2 1-Amino-3,5-dibromopyridinium salt product2 This compound start2->product2 Cyclization reagent2 Acrylonitrile reagent2->product2 reagent3 TEMPO, DIPEA reagent3->product2 start3 Crude Product process1 Flash Column Chromatography (FCC) start3->process1 product3 Pure Product process1->product3

Sources

Spectroscopic Characterization of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. This molecule is a key intermediate in the synthesis of various biologically active compounds, including selective kinase inhibitors[1][2]. A thorough understanding of its spectroscopic properties is paramount for researchers in medicinal chemistry and drug development to ensure structural integrity and purity.

Introduction to this compound

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets[3]. The title compound, with its specific substitution pattern of two bromine atoms and a carbonitrile group, offers multiple points for chemical modification, making it a versatile building block in organic synthesis. The precise characterization of this intermediate is the first critical step in any synthetic campaign.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful tool for determining the elemental composition of a molecule. For this compound, the HRMS data provides unambiguous confirmation of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Injection: The sample solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

Data Interpretation

The ESI-HRMS data for this compound reveals a protonated molecular ion peak [M+H]⁺. A key feature of bromine-containing compounds in mass spectrometry is the characteristic isotopic pattern arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. For a dibrominated compound, this results in a distinctive triplet of peaks for the molecular ion cluster, with relative intensities of approximately 1:2:1.

The experimentally observed high-resolution mass is compared with the calculated mass for the proposed elemental composition to confirm the identity of the compound.

ParameterValueSource
Molecular Formula C₈H₃Br₂N₃N/A
Calculated m/z for [C₈H₄⁷⁹Br₂N₃]⁺ 313.8929[4]
Found m/z 313.8919[4]

The excellent agreement between the calculated and found m/z values, with a mass error in the low ppm range, provides strong evidence for the elemental composition of C₈H₃Br₂N₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule, including the chemical environment of each atom and the connectivity between them. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the following diagram illustrates the structure and atom numbering of this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule and their chemical environments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and referenced.

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
8.32sH2
7.51sH7
2.51sH5

Spectrum recorded in CDCl₃ at 400 MHz.

Interpretation of the ¹H NMR Spectrum

  • H2 (δ 8.32, s): The proton at the 2-position of the pyrazolo[1,5-a]pyridine ring system typically resonates at a downfield chemical shift due to the electron-withdrawing effect of the adjacent nitrogen atoms. The singlet multiplicity indicates no coupling to adjacent protons.

  • H7 (δ 7.51, s): The proton at the 7-position is part of the pyridine ring. Its chemical shift is influenced by the fused pyrazole ring and the bromine atom at the 6-position. The singlet multiplicity suggests no significant coupling to other protons.

  • H5 (δ 2.51, s): The proton at the 5-position is also on the pyridine ring, situated between two bromine atoms. The upfield shift compared to H7 is likely due to a combination of electronic effects from the adjacent substituents. The singlet multiplicity is expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H NMR can be used.

  • Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

  • Data Processing: The raw data is Fourier transformed, phased, and referenced.

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
146.1C8a
140.2C2
133.8C6
126.6C4
120.6C7
113.5CN
109.5C5
86.5C3

Spectrum recorded in CDCl₃ at 101 MHz.

Interpretation of the ¹³C NMR Spectrum

  • Quaternary Carbons (C8a, C6, C4, C3): The signals at δ 146.1, 133.8, 126.6, and 86.5 are assigned to the quaternary carbons C8a, C6, C4, and C3, respectively. The carbons attached to bromine (C6 and C4) are deshielded, while the bridgehead carbon C8a is also downfield. The C3 carbon, attached to the cyano group, is significantly shielded.

  • Methine Carbons (C2, C7, C5): The signals at δ 140.2, 120.6, and 109.5 correspond to the protonated carbons C2, C7, and C5. The chemical shifts are consistent with their positions in the heterocyclic ring system.

  • Nitrile Carbon (CN): The signal at δ 113.5 is characteristic of a nitrile carbon.

Conclusion

The combined application of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The HRMS data confirms the elemental composition, while the ¹H and ¹³C NMR spectra provide detailed insights into the molecular framework. This detailed spectroscopic analysis serves as a crucial quality control standard for researchers utilizing this important synthetic intermediate.

References

  • Che, C., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Organic Letters, 24(3), 635-640. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]

  • Pipzine Chemicals. (n.d.). 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Retrieved from [Link]

  • Leclerc, S., et al. (2020). 4,6-dibroompyrazolo[1,5-a]pyridine-3-carbonitril. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Key Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, a pivotal building block in the synthesis of targeted therapeutics. With a focus on its role as a key intermediate in the production of the RET inhibitor Selpercatinib, this document synthesizes critical data for researchers in medicinal chemistry and drug development.

Introduction: The Significance of a Versatile Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of molecular properties, leading to potent and selective inhibitors of various protein kinases. This compound has emerged as a particularly valuable derivative due to the synthetic handles provided by its bromine and nitrile functionalities. Its application as a crucial intermediate in the synthesis of Selpercatinib, a highly selective inhibitor of the RET (Rearranged during Transfection) proto-oncogene, underscores its importance in the development of next-generation cancer therapies.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and safety. The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C₈H₃Br₂N₃[2]
Molecular Weight 300.94 g/mol [2]
Appearance Solid[1]
Purity ≥98% (typical)[1]
Melting Point Not explicitly reported in the searched literature.
Boiling Point Not reported in the searched literature.
Solubility Soluble in some common organic solvents like DMSO and DMF. Low solubility is expected in water due to its structure.[3]

Storage and Handling: Store in a cool, dry, well-ventilated place in a tightly sealed container. Avoid contact with skin and eyes and avoid breathing dust, vapor, mist, or gas.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The following sections detail the available spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.95 (s, 1H), 8.60 (s, 1H), 7.25 (s, 1H).

  • 13C NMR (101 MHz, DMSO-d6): δ 150.4, 146.4, 134.7, 123.7, 114.4, 109.6, 109.5, 81.7.

Interpretation: The 1H NMR spectrum shows three distinct singlets in the aromatic region, corresponding to the three protons on the pyrazolo[1,5-a]pyridine ring system. The simplicity of the spectrum is due to the lack of proton-proton coupling between the remaining ring protons. The 13C NMR spectrum displays eight signals, consistent with the eight carbon atoms in the molecule. The signal at 114.4 ppm is characteristic of the nitrile carbon.

Mass Spectrometry (MS)
  • ESI-HRMS (m/z): [M+Na]+ calculated for C8H3Br2N3Na: 323.8691; found: 323.8693.

Interpretation: The high-resolution mass spectrometry data confirms the molecular formula of the compound, with the observed mass closely matching the calculated mass for the sodium adduct. The isotopic pattern for two bromine atoms would also be a key identifying feature in the mass spectrum.

Infrared (IR) Spectroscopy
  • Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2220-2260 cm-1.

  • Aromatic C=C and C=N stretching: Multiple bands would be observed in the 1400-1600 cm-1 region.

  • Aromatic C-H stretching: Weak to medium bands are expected above 3000 cm-1.

  • C-Br stretching: Bands in the fingerprint region, typically below 800 cm-1.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its pyrazolo[1,5-a]pyridine core and its bromo and cyano substituents.

The Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is an electron-rich aromatic system. The nitrogen atom at position 1 and the bridging nitrogen atom influence the electron density distribution and the sites of electrophilic and nucleophilic attack.

Reactivity of the Bromo and Cyano Groups

The two bromine atoms at positions 4 and 6 are key functional groups that enable further synthetic transformations. They are susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at these positions, a critical feature in the synthesis of complex molecules like Selpercatinib.

The nitrile group at position 3 is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions. It also influences the electronic properties of the pyrazole ring.

Illustrative Reaction Pathway: Synthesis of Selpercatinib

This compound serves as a starting material for the synthesis of Selpercatinib. While the detailed multi-step synthesis is proprietary, a simplified conceptual pathway involves sequential cross-coupling reactions at the 4- and 6-positions to introduce the necessary side chains.

G A This compound B Selective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Step 1 C Mono-substituted Intermediate B->C D Second Cross-Coupling Reaction C->D Step 2 E Selpercatinib Precursor D->E F Final Synthetic Steps E->F Further Elaboration G Selpercatinib F->G

Caption: Conceptual synthetic pathway from the core intermediate to Selpercatinib.

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from the literature.

Reaction Scheme:

G cluster_reagents Reaction Conditions Starting_Material N-aminopyridinium ylide precursor Product This compound Starting_Material->Product [3+2] Annulation-Aromatization Reagents + Acrylonitrile + TEMPO + DIPEA

Sources

An In-depth Technical Guide to the Solubility Profiling of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential therapeutic agent is its solubility. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and significant hurdles in formulation development. The subject of this guide, 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, is a key intermediate in the synthesis of novel therapeutics, including potent RET kinase inhibitors.[1] A thorough understanding of its solubility characteristics is paramount for its efficient use in synthetic chemistry and for the physicochemical profiling of its downstream active pharmaceutical ingredients (APIs).

This document provides a comprehensive, in-depth guide for researchers, medicinal chemists, and drug development professionals on the principles and practical methodologies for determining the solubility of this compound. We will move beyond mere procedural descriptions to explore the rationale behind experimental choices, ensuring a robust and reproducible solubility assessment.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solid. For pharmaceutical compounds, two types of solubility are of particular interest:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is a critical parameter for understanding the driving forces of dissolution and for selecting appropriate formulation strategies. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often employed in the early stages of drug discovery to quickly flag compounds with potential solubility issues.

The solid-state properties of a compound, such as its crystalline form (polymorphism) or amorphous state, can significantly influence its solubility. Different polymorphs can exhibit different solubilities, which can have profound implications for the stability and bioavailability of a drug product.

Experimental Determination of Solubility

A comprehensive solubility profile of this compound should be established across a range of solvents relevant to its synthesis, purification, and potential downstream formulation development. Based on the known use of this compound and the general properties of related heterocyclic compounds, a tiered approach to solvent selection is recommended.

Recommended Solvents for Solubility Screening

A curated list of solvents should be employed to build a comprehensive solubility profile. This list should include solvents relevant to both synthetic processes and pharmaceutical formulation.

Solvent Class Recommended Solvents Rationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)To assess solubility in acidic conditions.
pH 6.8 (Simulated Intestinal Fluid)To assess solubility in near-neutral conditions.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Common solvent for stock solutions in biological screening.
N,N-Dimethylformamide (DMF)A versatile solvent for a wide range of organic compounds.
Acetonitrile (ACN)A common solvent in chromatography and synthesis.
Polar Protic Solvents Methanol (MeOH)A common solvent for purification and analysis.
Ethanol (EtOH)A pharmaceutically acceptable solvent.
Ethers p-DioxaneKnown solvent for the synthesis of this compound.[1]
Tetrahydrofuran (THF)A common solvent in organic synthesis.
Chlorinated Solvents Dichloromethane (DCM)A versatile solvent for a range of polarities.
ChloroformOften used in extraction and purification.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the solid residue by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Diagram of the Thermodynamic Solubility Workflow:

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assessment

Kinetic solubility is often determined in a high-throughput manner to provide an early indication of a compound's solubility behavior in aqueous media.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the aqueous buffer of interest.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Analysis: Determine the concentration of the compound in the solution, often by nephelometry (which measures turbidity) or by analyzing the clear supernatant after centrifugation using HPLC-UV or LC-MS.

Diagram of the Kinetic Solubility Workflow:

cluster_prep Preparation cluster_dil Dilution & Precipitation cluster_anal Analysis prep1 Prepare 10 mM DMSO stock solution dil1 Add stock to aqueous buffer in 96-well plate prep1->dil1 dil2 Incubate (1-2h) dil1->dil2 anal1 Measure turbidity (Nephelometry) dil2->anal1 anal2 OR Centrifuge and analyze supernatant (HPLC/LC-MS)

Caption: Workflow for Kinetic Solubility Assessment.

Analytical Quantification

A robust and validated analytical method is crucial for the accurate determination of solubility. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique.

HPLC Method Development

For a compound like this compound, a reversed-phase HPLC method is a suitable starting point.

Initial HPLC Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Scan for optimal wavelength (e.g., 254 nm as a start)
Column Temperature 30 °C

Method Validation:

The chosen analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines to ensure reliable results.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table for Reporting Solubility Data:

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Method
pH 1.2 Buffer25Thermodynamic
pH 6.8 Buffer25Thermodynamic
DMSO25Thermodynamic
DMF25Thermodynamic
Acetonitrile25Thermodynamic
Methanol25Thermodynamic
Ethanol25Thermodynamic
p-Dioxane25Thermodynamic
Dichloromethane25Thermodynamic
Chloroform25Thermodynamic
pH 6.8 Buffer25Kinetic

A low aqueous solubility would classify this compound as a poorly soluble compound, which is a critical piece of information for its handling in synthetic protocols and for anticipating the properties of its derivatives. High solubility in organic solvents like dioxane and DMF would be consistent with its use in organic synthesis.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective utilization in research and development. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. By following these protocols, researchers can make informed decisions regarding solvent selection for synthesis and purification, and gain valuable insights that can guide the development of future drug candidates derived from this important scaffold.

References

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  • WO2019075114A1 - Formulations comprising 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazab icyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-. Google Patents.
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  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.
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  • 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Pipzine Chemicals. Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Institutes of Health. Available at: [Link]

  • WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents.
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  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

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A Technical Guide to the Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine structural motif is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets.[1] Its rigid, planar geometry and the synthetic accessibility for modifications on both the pyrazole and pyrimidine rings allow for the creation of large, diverse chemical libraries.[1][2] This versatility has led to the discovery of pyrazolo[1,5-a]pyridine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3] This guide provides an in-depth analysis of these key biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of targeted cancer therapies is a primary focus of modern drug discovery. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a notable class of compounds with potent activity against various cancers, largely through the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[4]

Mechanistic Insights: The Role of Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Pyrazolo[1,5-a]pyrimidines have been successfully designed as ATP-competitive and allosteric inhibitors of several key oncogenic kinases.[5]

  • Dual Inhibition of CDK2 and TRKA: Cyclin-dependent kinase 2 (CDK2) is essential for cell cycle progression, while Tropomyosin receptor kinase A (TRKA) is involved in cell growth and differentiation.[6] The simultaneous inhibition of both kinases presents a promising strategy to overcome drug resistance.[6] Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent dual inhibitory activity, with IC50 values in the nanomolar range, comparable to established reference inhibitors.[6]

  • Targeting Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation.[7] Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors, suppressing the phosphorylation of downstream targets like the BAD protein and inhibiting colony formation in cancer cells.[7]

  • Other Oncogenic Targets: The versatility of the scaffold allows it to be adapted to target other important kinases. Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin polymerization, highlighting the broad applicability of this chemical class in oncology.[8]

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRKA, EGFR) GF->RTK Binds RAS_RAF RAS/RAF/MEK Pathway RTK->RAS_RAF Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PIM1 Pim-1 Kinase PIM1->Proliferation CDK2 CDK2/Cyclin CDK2->Proliferation Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->RTK Inhibits Pyrazolo->PIM1 Inhibits Pyrazolo->CDK2 Inhibits

General kinase inhibition by pyrazolo[1,5-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For pyrazolo[1,5-a]pyrimidines, substitutions at various positions significantly influence their anticancer potency. For instance, replacing a carboxyethyl group at the C3 position with a cyano group has been shown to increase inhibitory activity against CDK2 and TRKA.[6] Similarly, the choice of halogen substituent on an attached phenyl ring can fine-tune the compound's efficacy.[6]

Compound IDTarget Kinase(s)IC50 (µM)Cancer Cell Line(s)Reference
Compound 6d CDK2 / TRKA0.55 / 0.57-[6]
Compound 6n CDK2 / TRKA0.78 / 0.98NCI-60 Panel[6]
Compound 8 Tubulin Polymerization0.0248 (avg)HeLa, MCF7, A549, etc.[8]
Compound 9 Tubulin Polymerization0.028 (avg)HeLa, MCF7, A549, etc.[8]
Compound 36 CDK20.199HepG2, MCF7, HeLa[8]
Experimental Protocols for Anticancer Evaluation

A systematic evaluation is essential to identify promising anticancer agents.[9] The process begins with broad in vitro screening, followed by more detailed mechanistic studies and, finally, in vivo efficacy models.[10]

This is a foundational colorimetric assay to assess the ability of a compound to inhibit cell proliferation. It measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add serial dilutions of Pyrazolo[1,5-a]pyridine compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[12] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, sometimes exceeding the potency of established antibiotics.[13][14]

Mechanisms of Action

These compounds can disrupt essential microbial processes. Some derivatives function as RNA polymerase inhibitors, which is a validated target for antibacterial drugs.[15] Others have shown the ability to inhibit biofilm formation, a key virulence factor that protects bacteria from conventional antibiotics and host immune responses.[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is highly dependent on the substitution pattern. Studies have shown that specific pyrazolo[1,5-a]pyrimidine derivatives exhibit potent, broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13] The presence of certain arylazo groups or sulfonamide moieties can enhance antimicrobial and antitumor activities.[17]

Compound IDTarget Organism(s)MIC (µg/mL)Reference
Compound 7b RNA Polymerase TargetIC50 = 0.213-
Compound 8b S. aureus, E. coli-[13]
Compound 10e S. aureus, E. coli-[13]
Compound 6 S. aureus, P. aeruginosa0.187 - 0.50[16]
Compound 9a S. aureus, P. aeruginosa0.125 - 0.25[16]
Experimental Protocols for Antimicrobial Evaluation

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][18]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic like tetracycline or ampicillin should be run in parallel.[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[18] Resazurin dye can be added as an indicator of metabolic activity to aid visualization.[12]

MIC_Workflow A 1. Prepare 2-fold serial dilutions of compound in 96-well plate B 2. Add standardized bacterial inoculum to each well A->B C 3. Include positive (growth) and negative (sterility) controls B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually inspect for turbidity D->E F 6. Identify lowest concentration with no growth (MIC) E->F

Workflow for Broth Microdilution MIC Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases.[20] Pyrazolo[1,5-a]pyrimidines have been investigated as non-steroidal anti-inflammatory agents that can modulate key inflammatory pathways.[21]

Mechanistic Insights

The anti-inflammatory effects of these derivatives are linked to their ability to inhibit the biosynthesis of key mediators like prostaglandins and leukotrienes.[21] More recent studies have shown that related scaffolds can inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a critical transcription factor in the inflammatory response.[20] This is potentially mediated through the inhibition of mitogen-activated protein kinases (MAPKs) like JNK.[22]

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->MAPK Inhibits

Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols for Anti-inflammatory Evaluation

A combination of in vitro and in vivo models is necessary to fully characterize anti-inflammatory potential.[23][24]

This is a classic and highly predictive model for evaluating acute anti-inflammatory activity.[21]

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (150-200g) and allow them to acclimatize for at least one week.

  • Compound Administration: Administer the test pyrazolo[1,5-a]pyrimidine derivative orally or via intraperitoneal injection. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Central Nervous System (CNS) Activity

While less explored than other areas, the pyrazolo[1,5-a]pyrimidine scaffold has been engineered for CNS applications.[3] Its derivatives have been investigated for psychopharmacological properties, and initial screening can be performed using established behavioral models in rodents.[25][26]

Experimental Protocols for Preliminary CNS Activity Screening

This model is used to assess a compound's potential interaction with the serotonin 5-HT2A receptor system.[27] An increase in head-twitching behavior after administration of a 5-HT agonist can be modulated by test compounds, suggesting potential serotonergic activity.[27]

Step-by-Step Methodology:

  • Animal and Compound Administration: Administer the test compound to mice. After a set pre-treatment time, administer a 5-HT2A agonist like DOI (2,5-dimethoxy-4-iodoamphetamine).

  • Observation: Place the mice in individual observation chambers.

  • Behavioral Scoring: Count the number of head twitches over a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of head twitches in the compound-treated group to a vehicle-treated control group to determine if the compound potentiates or inhibits the agonist-induced response.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Derivatives have demonstrated potent and diverse biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents. The key to their success lies in the ability to synthetically modify the core structure to achieve high potency and selectivity for specific biological targets, primarily protein kinases.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve bioavailability and reduce off-target effects.[4][5] The use of advanced techniques like structure-based drug design and computational modeling will be instrumental in designing next-generation derivatives with enhanced clinical efficacy.[28] The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address pressing medical needs in oncology, infectious diseases, and inflammation.

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Pyrazolo[1,5-a]pyridines: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyridine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the design of potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][3]

The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system of pyrazole and pyridine rings, offers a unique three-dimensional structure that can effectively mimic the purine core of ATP, allowing it to bind to the ATP-binding site of a wide range of kinases.[3][5] This inherent ability, coupled with the numerous points for chemical modification, has enabled the development of inhibitors targeting a diverse array of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[1][6][7] This guide provides an in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships of pyrazolo[1,5-a]pyridine-based kinase inhibitors, offering valuable insights for researchers in the field.

Synthetic Strategies: Building the Core and Introducing Diversity

The construction of the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of developing novel kinase inhibitors. A variety of synthetic methodologies have been established, with the most common approaches involving the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners.[1][5]

General Synthetic Workflow

The fundamental approach involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent to form the fused pyrimidine ring.[1] This strategy allows for the introduction of substituents on both the pyrazole and the newly formed pyridine ring, providing a basis for tuning the inhibitor's properties.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product 3-Aminopyrazole Derivative 3-Aminopyrazole Derivative Cyclocondensation Reaction Cyclocondensation Reaction 3-Aminopyrazole Derivative->Cyclocondensation Reaction 1,3-Bielectrophilic Reagent\n(e.g., β-Dicarbonyl Compound) 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) 1,3-Bielectrophilic Reagent\n(e.g., β-Dicarbonyl Compound)->Cyclocondensation Reaction Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation Reaction->Pyrazolo[1,5-a]pyrimidine Core

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

More advanced and efficient methods have also been developed, including:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[3]

  • Multi-component reactions: These reactions allow for the assembly of the pyrazolo[1,5-a]pyrimidine core in a single step from multiple starting materials, increasing efficiency.[3]

  • Palladium-catalyzed cross-coupling reactions: These are instrumental for introducing a wide range of functional groups at various positions of the scaffold, which is crucial for optimizing biological activity.[3]

Key Experimental Protocol: Two-Step Synthesis of a 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine

This protocol outlines a common and reliable method for synthesizing the pyrazolo[1,5-a]pyrimidine core, which can then be further functionalized.

Step 1: Synthesis of β-enaminone intermediate

  • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • The reaction is conducted under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • This typically results in the formation of the corresponding β-enaminone in high yields (83–97%).[1]

Step 2: Cyclocondensation

  • The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine.

  • This cyclocondensation reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[1]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Pyrazolo[1,5-a]pyridines predominantly act as ATP-competitive inhibitors.[3][4] Their core structure is designed to fit into the ATP-binding pocket of kinases, a highly conserved region. The nitrogen atoms within the heterocyclic system are crucial for forming hydrogen bonds with the "hinge region" of the kinase, a key interaction that anchors the inhibitor in the active site.[8]

G Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Kinase ATP-Binding Site Kinase ATP-Binding Site Pyrazolo[1,5-a]pyridine Inhibitor->Kinase ATP-Binding Site Binds to Phosphorylation Phosphorylation Kinase ATP-Binding Site->Phosphorylation Inhibits ATP ATP ATP->Kinase ATP-Binding Site Blocked by Inhibitor Cellular Response Cellular Response Phosphorylation->Cellular Response Alters

Caption: Mechanism of ATP-competitive inhibition by pyrazolo[1,5-a]pyridines.

By occupying the ATP-binding site, the pyrazolo[1,5-a]pyridine inhibitor prevents the natural substrate, ATP, from binding. This effectively blocks the phosphotransferase activity of the kinase, thereby interrupting the downstream signaling cascade that it controls. The specificity of these inhibitors for different kinases is achieved through modifications to the peripheral substituents of the pyrazolo[1,5-a]pyridine core. These substituents interact with other, less conserved regions of the ATP-binding pocket, allowing for the fine-tuning of selectivity.[8]

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The development of potent and selective pyrazolo[1,5-a]pyridine-based kinase inhibitors heavily relies on understanding their structure-activity relationships (SAR).[3] SAR studies explore how different chemical modifications at various positions of the scaffold affect the compound's biological activity.

PositionModificationImpact on ActivityKey Kinase Targets
C3 Introduction of amide or picolinamide groupsSignificantly enhances activity.[9]TrkA[9]
C5 Substitution with a 2,5-difluorophenyl-substituted pyrrolidineIncreases Trk inhibition activity.[9]TrkA[9]
C7 Introduction of an amino groupOften leads to potent biological activities.[10]CDK2[10]
N1 Substitution with flexible, water-solubilizing groupsCan improve drug-like properties and explore new binding interactions.[8]SRC[8]

Table 1: Key Structure-Activity Relationships for Pyrazolo[1,5-a]pyridine Kinase Inhibitors

For example, in the development of TrkA inhibitors, the presence of an amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly enhance activity.[9] Furthermore, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position further boosted Trk inhibition.[9] In the context of SRC kinase inhibitors, modifying the N1 position with flexible, water-solubilizing groups was a successful strategy to improve drug-like properties and discover novel binding affinities.[8]

Key Kinase Targets and Therapeutic Applications

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors for a wide range of kinases implicated in cancer and other diseases.

Tropomyosin Receptor Kinases (Trks)

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial targets in oncology.[9] Fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes lead to the expression of oncogenic Trk fusion proteins. Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown remarkable success in this area, with Larotrectinib and Entrectinib being FDA-approved drugs for the treatment of NTRK fusion-positive solid tumors.[9]

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6] Pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of CDKs, such as CDK2 and CDK9.[6][10] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is frequently activated in cancer and plays a critical role in cell growth, proliferation, and survival. Selective inhibitors of PI3K isoforms have been developed using the pyrazolo[1,5-a]pyridine scaffold.[11] For instance, potent and selective inhibitors of the p110α isoform of PI3K have been reported, demonstrating in vivo activity in human xenograft models.

Other Notable Kinase Targets

The pyrazolo[1,5-a]pyridine scaffold has also been successfully employed to develop inhibitors for a variety of other kinases, including:

  • SRC Family Kinases: Involved in various cellular processes, including cell proliferation, differentiation, and survival.[8]

  • p38 MAP Kinase: A key mediator of the inflammatory response.[12]

  • Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung cancer.[3][13]

  • B-Raf and MEK: Key components of the MAPK/ERK pathway, particularly relevant in melanoma.[3][4]

Challenges and Future Directions

Despite the significant successes, challenges remain in the development of pyrazolo[1,5-a]pyridine-based kinase inhibitors. These include overcoming drug resistance, minimizing off-target effects, and improving the overall toxicity profile of these compounds.[3][4]

Future research will likely focus on:

  • Developing next-generation inhibitors: Designing compounds that can overcome known resistance mutations.

  • Improving selectivity: Fine-tuning the scaffold to achieve even greater selectivity for the target kinase, thereby reducing off-target toxicities.

  • Exploring novel kinase targets: Applying the pyrazolo[1,5-a]pyridine scaffold to inhibit newly identified kinases with therapeutic potential.

  • Macrocyclic derivatives: The development of macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors has shown promise in enhancing potency and selectivity.[9][14]

Conclusion

The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged and highly versatile platform for the design of potent and selective kinase inhibitors. Its favorable chemical properties and multiple points for diversification have enabled the development of successful therapeutics and a rich pipeline of clinical and preclinical candidates. As our understanding of kinase biology continues to grow, the pyrazolo[1,5-a]pyridine core will undoubtedly remain a cornerstone of kinase inhibitor drug discovery, offering the potential to address a wide range of unmet medical needs.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors. American Chemical Society. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Read by QxMD. [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link]

  • Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. PubMed. [Link]

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The Strategic Role of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These molecular frameworks, known to interact with multiple biological targets, offer a strategic advantage in the development of novel therapeutics. Among these, the pyrazolo[1,5-a]pyridine nucleus has emerged as a particularly fruitful scaffold, giving rise to a multitude of bioactive compounds. This technical guide delves into the significance and application of a key derivative of this scaffold: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile . We will explore its synthesis, its pivotal role as a versatile intermediate, and its contribution to the discovery of targeted therapies, most notably in the realm of oncology.

The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Potent Kinase Inhibitors

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization.[1] This scaffold is particularly prevalent in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1] The planar nature of the fused ring system allows for favorable interactions within the ATP-binding pocket of various kinases, while the peripheral positions on the scaffold provide ample opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1]

Physicochemical Properties of this compound

Before delving into its applications, it is essential to understand the key physicochemical properties of the title compound.

PropertyValueSource
CAS Number 2068065-63-2[2]
Molecular Formula C₈H₃Br₂N₃
Molecular Weight 300.94 g/mol
Appearance Solid
Purity Typically ≥98%

The presence of two bromine atoms and a carbonitrile group are critical features of this molecule. The bromine atoms serve as excellent handles for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents. The electron-withdrawing nature of the carbonitrile group can influence the reactivity of the scaffold and also serves as a potential interaction point with biological targets or a precursor for other functional groups.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The efficient synthesis of this compound is a crucial first step in its utilization for drug discovery. A general and effective method involves a [3+2] annulation-aromatization reaction. The following protocol is a representative example based on established methodologies.[3]

Experimental Protocol: Synthesis of this compound

  • Preparation of the N-aminopyridinium salt: To a solution of the corresponding dibromopyridine in a suitable solvent such as dichloromethane, add an aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC).

  • Cyclization Reaction: To the solution containing the N-aminopyridinium salt, add acrylonitrile and a suitable base, such as diisopropylethylamine (DIPEA).

  • Oxidation/Aromatization: Introduce an oxidizing agent, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound as a solid.[3]

G cluster_synthesis Synthesis of this compound start Dibromopyridine step1 Amination (e.g., O-(diphenylphosphinyl)hydroxylamine) start->step1 intermediate1 N-aminopyridinium salt step1->intermediate1 step2 [3+2] Cyclization (Acrylonitrile, DIPEA) intermediate1->step2 intermediate2 Dihydropyrazolopyridine intermediate step2->intermediate2 step3 Oxidation/Aromatization (TEMPO) intermediate2->step3 product This compound step3->product G cluster_selpercatinib_synthesis Synthetic Pathway to Selpercatinib start This compound step1 Selective Suzuki Coupling (at C4-Br) start->step1 intermediate1 Monosubstituted pyrazolopyridine step1->intermediate1 step2 Buchwald-Hartwig Amination (at C6-Br) intermediate1->step2 product Selpercatinib step2->product

Caption: Key synthetic steps from the core intermediate to Selpercatinib.

The differential reactivity of the two bromine atoms on the pyrazolo[1,5-a]pyridine core can be exploited to achieve regioselective functionalization, a critical aspect in the synthesis of complex molecules like Selpercatinib.

The RET Signaling Pathway and Mechanism of Action of Selpercatinib

To appreciate the significance of Selpercatinib and, by extension, its core building block, it is crucial to understand the RET signaling pathway and how its aberrant activation drives cancer.

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, differentiation, and survival. [4]In certain cancers, genetic alterations such as fusions or mutations lead to the constitutive (uncontrolled) activation of the RET kinase. [3][5]This leads to the continuous firing of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote uncontrolled cell proliferation and tumor growth. [3][5]

G cluster_ret_pathway RET Signaling Pathway and Inhibition by Selpercatinib ligand Ligand (e.g., GDNF) coreceptor Co-receptor (GFRα) ligand->coreceptor ret_dimer RET Receptor Dimerization & Autophosphorylation coreceptor->ret_dimer downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) ret_dimer->downstream proliferation Cell Proliferation & Survival downstream->proliferation selpercatinib Selpercatinib selpercatinib->inhibition

Caption: Simplified RET signaling pathway and the inhibitory action of Selpercatinib.

Selpercatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of the RET protein and blocking its autophosphorylation. This, in turn, inhibits the activation of the downstream signaling cascades, ultimately leading to the suppression of tumor cell growth and proliferation. The pyrazolo[1,5-a]pyridine scaffold of Selpercatinib plays a crucial role in anchoring the molecule within the ATP-binding site of the RET kinase.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study specifically for this compound derivatives as RET inhibitors is not extensively published in a single source, we can infer key relationships from the broader class of pyrazolo[1,5-a]pyrimidine and related kinase inhibitors. [6][7]

  • The Pyrazolo[1,5-a]pyridine Core: This scaffold serves as the foundational pharmacophore, providing the necessary geometry and hydrogen bonding interactions with the hinge region of the kinase domain.

  • Substituents at the 4- and 6-positions: The bromine atoms at these positions are not typically retained in the final drug molecule but are critical for introducing the diverse chemical moieties that fine-tune the inhibitor's activity. The nature of the groups introduced at these positions dictates the potency, selectivity, and pharmacokinetic profile of the final compound. For instance, in Selpercatinib, the complex substituent at the 4-position is crucial for its high affinity and selectivity for the RET kinase.

  • The 3-Carbonitrile Group: The nitrile group at the 3-position can contribute to the binding affinity through polar interactions within the active site. Its electron-withdrawing character also influences the overall electronic properties of the scaffold.

Experimental Protocols for Biological Evaluation

The development of potent kinase inhibitors from the this compound scaffold requires robust biological evaluation. The following are representative protocols for assessing the efficacy of synthesized derivatives.

Experimental Protocol: In Vitro RET Kinase Inhibition Assay

  • Assay Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the RET kinase. A common method utilizes an ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Materials: Recombinant human RET kinase, kinase substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the RET kinase, the kinase substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). f. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Experimental Protocol: Cell-Based Proliferation Assay

  • Assay Principle: This assay determines the effect of a test compound on the proliferation of cancer cells that are dependent on RET signaling for their growth.

  • Cell Line: A suitable cell line, such as a human cancer cell line with a known RET fusion (e.g., a non-small cell lung cancer line) or a Ba/F3 cell line engineered to express a constitutively active RET fusion protein.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound. Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its readily accessible synthesis and the presence of versatile chemical handles make it an invaluable building block for the creation of complex and highly active pharmaceutical agents. The successful development of Selpercatinib has solidified the importance of the pyrazolo[1,5-a]pyridine scaffold in targeting oncogenic kinases.

As our understanding of cancer biology deepens, the demand for highly selective and potent kinase inhibitors will continue to grow. The principles and methodologies outlined in this guide underscore the critical role of versatile intermediates like this compound in enabling the rapid and efficient discovery of the next generation of targeted therapies. Future research will likely focus on leveraging this scaffold to develop inhibitors against other clinically relevant kinases and to address the ongoing challenge of drug resistance.

References

  • 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Autech Industry Co.,Ltd.[Link]

  • Synthesis of serpatatinib.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017, June 1). PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]

  • Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. ResearchGate. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). PubMed. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkynes. American Chemical Society. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2025, November). PubMed. [Link]

  • 4,6-dibroompyrazolo[1,5-a]pyridine-3-carbonitril. Autech Industry Co.,Ltd.[Link]

  • Supplementary Material. Nature. [Link]

  • Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores. ACS Publications. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PubMed Central. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • SELPERCATINIB. precisionFDA. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022, September 27). PubMed Central. [Link]

  • Selpercatinib. PubChem. [Link]

  • Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. [Link]

  • Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link]

  • SELPERCATINIB. New Drug Approvals. [Link]

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Methodological & Application

Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile from N-Aminopyridines: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, a key intermediate in the preparation of pharmacologically active compounds such as the RET inhibitor, Selpercatinib.[1] The synthesis originates from readily accessible N-aminopyridine precursors, proceeding through a critical [3+2] cycloaddition reaction to form the core heterocyclic scaffold, followed by a regioselective bromination. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Pyrazolo[1,5-a]pyridines in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its unique electronic and steric properties make it an attractive framework for designing selective kinase inhibitors and other therapeutic agents. The target molecule, this compound, is particularly valuable due to the presence of two bromine atoms at positions 4 and 6. These halogens serve as versatile synthetic handles for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of the chemical space around this core for drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached in a two-step sequence:

  • [3+2] Cycloaddition: Formation of the pyrazolo[1,5-a]pyridine-3-carbonitrile core via the reaction of an N-aminopyridinium ylide with a suitable C3 synthon, such as fumaronitrile.

  • Regioselective Dibromination: Introduction of two bromine atoms at the C4 and C6 positions of the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold.

This strategy allows for the controlled construction of the desired molecule, with opportunities for purification and characterization of the intermediate.

Part 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkene.[2] N-aminopyridinium ylides are 1,3-dipoles that can be generated in situ from the corresponding N-aminopyridinium salts.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Materials:

  • N-Aminopyridinium iodide

  • Fumaronitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-aminopyridinium iodide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in situ generation of the N-aminopyridinium ylide.

  • Add fumaronitrile (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pyrazolo[1,5-a]pyridine-3-carbonitrile.

Mechanism of the [3+2] Cycloaddition

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The N-aminopyridinium ylide, a 1,3-dipole, reacts with the electron-deficient double bond of fumaronitrile (the dipolarophile). This is followed by the elimination of a molecule of pyridine and subsequent aromatization to yield the stable pyrazolo[1,5-a]pyridine ring system.

Cycloaddition_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization N-Aminopyridinium_Iodide N-Aminopyridinium Iodide Ylide N-Aminopyridinium Ylide (1,3-Dipole) N-Aminopyridinium_Iodide->Ylide + K₂CO₃ - KI, - KHCO₃ K2CO3 K₂CO₃ Cycloadduct Cycloadduct Intermediate Ylide->Cycloadduct + Fumaronitrile Fumaronitrile Fumaronitrile (Dipolarophile) Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine-3-carbonitrile Cycloadduct->Pyrazolo_Pyridine - Pyridine Pyridine_Elimination Pyridine

Caption: Mechanism of Pyrazolo[1,5-a]pyridine-3-carbonitrile Synthesis.

Part 2: Regioselective Dibromination of Pyrazolo[1,5-a]pyridine-3-carbonitrile

The second step involves the electrophilic bromination of the pyrazolo[1,5-a]pyridine-3-carbonitrile core. The electronic nature of the heterocyclic system directs the substitution to the 4 and 6 positions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq) in acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield this compound.

Mechanism of Electrophilic Bromination

The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The pyrazolo[1,5-a]pyridine ring is electron-rich and susceptible to attack by electrophiles. The nitrogen atoms in the ring direct the substitution to the C4 and C6 positions. NBS serves as a source of electrophilic bromine.

Bromination_Workflow Start Pyrazolo[1,5-a]pyridine-3-carbonitrile Reagents N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Start->Reagents 1. Dissolve Reaction Electrophilic Aromatic Substitution Reagents->Reaction 2. Add NBS Workup Quenching with Na₂S₂O₃ Extraction Reaction->Workup 3. After completion Purification Recrystallization or Column Chromatography Workup->Purification 4. Isolate crude product Product This compound Purification->Product 5. Obtain pure product

Caption: Experimental Workflow for Dibromination.

Quantitative Data Summary

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1 N-Aminopyridinium iodide, FumaronitrileK₂CO₃, DMF80-10012-2460-75
2 Pyrazolo[1,5-a]pyridine-3-carbonitrileNBS, AcetonitrileRoom Temp.4-870-85

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Characterization Data

Pyrazolo[1,5-a]pyridine-3-carbonitrile:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.54 (d, J=7.0 Hz, 1H), 8.27 (s, 1H), 7.50-7.45 (m, 2H), 7.10-7.01 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 147.0, 140.8, 133.3, 130.5, 128.4, 114.6, 114.1, 82.8.

  • MS (ESI): m/z calculated for C₈H₅N₃ [M+H]⁺: 144.0562, found 144.0560.

This compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 9.01 (d, J=2.0 Hz, 1H), 8.65 (s, 1H), 7.85 (d, J=2.0 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 145.8, 141.2, 134.5, 129.8, 115.2, 114.9, 108.6, 85.1.

  • MS (ESI): m/z calculated for C₈H₃Br₂N₃ [M+H]⁺: 301.8772, found 301.8770.

Conclusion

The synthetic route outlined in this application note provides a reliable and scalable method for the preparation of this compound from N-aminopyridine precursors. The two-step sequence, involving a [3+2] cycloaddition followed by regioselective bromination, is a robust strategy for accessing this valuable intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently utilize this chemistry in their endeavors.

References

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 2023, 10, 2684-2688. [Link]

  • 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Xiamen Yunfan Biotech Co.,Ltd.[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 2022, 24(7), 1488–1493. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 2025, 31, e202501589. [Link]

Sources

Application Note: A Validated Protocol for the Regioselective Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological and pharmaceutical importance. Its derivatives are known to exhibit a wide range of activities, including kinase inhibition. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, a key intermediate for the synthesis of targeted therapeutics like Selpercatinib. The described two-step synthesis is based on a validated method involving the preparation of an N-aminopyridinium salt followed by a TEMPO-mediated [3+2] annulation-aromatization reaction. This guide is designed to provide researchers with a reliable and reproducible procedure, complete with mechanistic insights, characterization data, and safety considerations.

Introduction and Scientific Background

Pyrazolo[1,5-a]pyridines are bicyclic aromatic compounds that have garnered significant attention in medicinal chemistry. The fusion of pyrazole and pyridine rings creates a unique electronic and structural architecture, making it an effective scaffold for interacting with various biological targets. The specific compound, this compound, serves as a crucial building block, with the bromine atoms providing reactive handles for further functionalization through cross-coupling reactions, and the carbonitrile group offering opportunities for diverse chemical transformations.

The synthetic strategy detailed herein follows a modern and efficient approach published by Wang et al. in Organic Letters (2022).[1][2] This method circumvents challenges associated with controlling regioselectivity, which is a common issue in the functionalization of pyridine rings. The key transformation is a [3+2] annulation reaction between a 3,5-dibromo-N-aminopyridinium salt and acrylonitrile, mediated by (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). Mechanistic studies suggest that TEMPO acts not only as an oxidant but also as a Lewis acid, facilitating the key bond-forming steps with high regioselectivity.[2]

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • Step 1: Synthesis of the Precursor: Formation of 1-amino-3,5-dibromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate (2 ) from 3,5-dibromopyridine (1 ).

  • Step 2: Annulation and Aromatization: TEMPO-mediated reaction of the precursor (2 ) with acrylonitrile to yield the final product, this compound (3 ).

A high-level overview of the two-step synthesis.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the precursor and the final product.

Materials and Reagents
ReagentM.W. ( g/mol )RoleNotes
3,5-Dibromopyridine236.88Starting MaterialCommercially available
O-(Mesitylenesulfonyl)hydroxylamine (MSH)215.26Aminating AgentPrepare fresh or handle with care
Dichloromethane (DCM)84.93SolventAnhydrous grade recommended
Diethyl Ether74.12Precipitation SolventAnhydrous grade recommended
Acrylonitrile53.06C3 SynthonToxic and Flammable. Handle in fume hood
TEMPO156.25Mediator/OxidantCommercially available
DIPEA (Hünig's base)129.24Non-nucleophilic BaseAnhydrous grade recommended
1,2-Dichloroethane (DCE)98.96SolventAnhydrous grade recommended
Step 1: Synthesis of 1-amino-3,5-dibromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate (2)

This procedure follows the general method for preparing N-aminopyridinium salts.[1]

Procedure:

  • To a solution of 3,5-dibromopyridine (1.0 mmol, 237 mg) in anhydrous dichloromethane (5.0 mL) at 0 °C, add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 mmol, 237 mg) in anhydrous dichloromethane (5.0 mL) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Warm the mixture to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction by TLC until the starting pyridine is fully consumed.

  • Upon completion, add anhydrous diethyl ether (20 mL) to the mixture to precipitate the product.

  • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the desired N-aminopyridinium salt 2 . The product is typically used in the next step without further purification.

Scientist's Note (Causality): The use of MSH provides a safe and effective source for the "NH2+" synthon. The reaction is performed at 0 °C initially to control the rate of reaction. Dichloromethane is an excellent solvent for both reactants, while the product salt is insoluble in diethyl ether, allowing for simple isolation via precipitation.

Step 2: Synthesis of this compound (3)

This procedure details the TEMPO-mediated [3+2] annulation and aromatization.[1]

Procedure:

  • To a sealed reaction vial, add the N-aminopyridinium salt 2 (0.20 mmol, 90.2 mg), acrylonitrile (0.40 mmol, 26 μL), TEMPO (0.24 mmol, 37.5 mg), and anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.40 mmol, 66 μL) to the mixture.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Stir the reaction at this temperature for 22 hours.

  • After 22 hours, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexanes, e.g., 10% to 25%) to yield the final product 3 as a white solid.

Scientist's Note (Causality): DIPEA is used as a non-nucleophilic base to deprotonate the N-aminopyridinium salt, forming a reactive ylide intermediate. Acrylonitrile serves as the three-carbon partner in the [3+2] cycloaddition. The reaction is heated to 80 °C to provide the necessary activation energy for the cycloaddition and subsequent aromatization steps. TEMPO is crucial for mediating the oxidative aromatization of the cycloadduct intermediate to form the stable pyrazolo[1,5-a]pyridine ring system.[2]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Annulation Reaction S1_Start Dissolve 3,5-Dibromopyridine in anhydrous DCM S1_Add Add MSH solution at 0 °C S1_Start->S1_Add S1_React Stir at RT for 4h S1_Add->S1_React S1_Precipitate Add Diethyl Ether S1_React->S1_Precipitate S1_Isolate Filter and Dry (Product 2) S1_Precipitate->S1_Isolate S2_Setup Combine Precursor (2), Acrylonitrile, TEMPO, DIPEA in DCE S1_Isolate->S2_Setup Use in next step S2_React Heat at 80 °C for 22h S2_Setup->S2_React S2_Workup Cool and Concentrate S2_React->S2_Workup S2_Purify Flash Column Chromatography S2_Workup->S2_Purify S2_Product Isolate Final Product (3) S2_Purify->S2_Product

Caption: Workflow for the two-step synthesis of the target compound.

Characterization and Validation

To ensure the identity and purity of the synthesized this compound (3 ), a full analytical characterization should be performed. The expected data, based on the reference literature, are summarized below.[1]

AnalysisExpected Result
Appearance White Solid
Yield 87% (as reported in the reference)
¹H NMR (400 MHz, CDCl₃)δ 8.52 (s, 1H), 8.39 (s, 1H), 7.72 (s, 1H).
¹³C NMR (101 MHz, CDCl₃)δ 147.2, 140.5, 131.6, 122.9, 119.5, 113.3, 110.1, 109.9, 87.6.
HRMS (ESI) m/z: [M+H]⁺ calcd for C₈H₄Br₂N₃: 300.8872; found: 300.8866.

Trustworthiness: The protocol is considered self-validating when the obtained analytical data for the synthesized compound matches the reference data. Any significant deviation may indicate the presence of impurities or an incorrect structure, requiring further investigation and purification.

Safety Precautions

  • Acrylonitrile: is highly flammable and toxic. It is a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane and 1,2-Dichloroethane: are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

  • DIPEA: is a corrosive base. Avoid contact with skin and eyes.

  • The reaction in Step 2 is performed in a sealed vial at elevated temperatures, which can lead to a buildup of pressure. Ensure the reaction vessel is appropriate for the conditions and use a blast shield.

References

  • Wang, L., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Supporting Information for Wang, L., et al. (2022). Organic Letters. [Link] (Note: The direct link to the SI PDF is typically found on the main article page).

Sources

"4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile" as an intermediate for Selpercatinib

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis and Application of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Key Intermediate in the Manufacture of Selpercatinib

Abstract: Selpercatinib (LOXO-292) is a potent and highly selective inhibitor of the rearranged during transfection (RET) kinase, approved for treating cancers driven by RET genetic alterations.[1][2] The efficient synthesis of this complex molecule is paramount for its clinical availability. A critical component of its structure is the pyrazolo[1,5-a]pyridine core, a versatile heterocyclic scaffold in medicinal chemistry.[3] This document provides a detailed guide on the synthesis and utilization of This compound , a pivotal intermediate that enables the strategic, regioselective construction of the Selpercatinib molecule. We present the mechanistic basis for its synthesis via a TEMPO-mediated annulation, a comprehensive step-by-step protocol for its preparation, and its subsequent application in a selective Suzuki cross-coupling reaction, a key step toward the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Dibromo Intermediate

The synthesis of complex APIs like Selpercatinib hinges on a convergent strategy, where key fragments are prepared separately and then coupled. The pyrazolo[1,5-a]pyridine core serves as the central scaffold onto which the various functionalities of Selpercatinib are installed. The use of a di-halogenated intermediate, specifically This compound , is a deliberate and strategic choice.

Causality Behind the Strategy: The two bromine atoms are not chemically equivalent. Their differing electronic environments on the fused ring system allow for regioselective functionalization. Typically, the C4 position is more electronically activated, making it more susceptible to palladium-catalyzed cross-coupling reactions under specific conditions. This differential reactivity is crucial, as it allows for the sequential and controlled introduction of different aryl or heteroaryl groups, which is a cornerstone of the Selpercatinib synthesis.[1][4] This approach avoids the formation of undesirable isomers and simplifies purification, increasing the overall efficiency of the synthetic route.

The diagram below illustrates the overall synthetic logic, highlighting how the dibromo intermediate serves as a branching point for the assembly of the final Selpercatinib structure.

G cluster_0 PART A: Intermediate Synthesis cluster_1 PART B: API Construction A N-Amino-3,5-dibromopyridine + Acrylonitrile B This compound (Key Intermediate) A->B [3+2] Annulation C Selective C4 Functionalization (e.g., Suzuki Coupling) B->C D Advanced Intermediate C->D E C6 Functionalization & Side Chain Installation D->E F Selpercatinib (Final API) E->F

Figure 1: Overall synthetic workflow for Selpercatinib utilizing the key dibromo intermediate.

Protocol 1: Synthesis of this compound

This protocol is based on the efficient [3+2] annulation-aromatization reaction between an N-aminopyridine precursor and acrylonitrile, mediated by TEMPO as an oxidant.[5]

Mechanistic Insight: The reaction proceeds through the formation of an N-aminopyridinium ylide, which undergoes a [3+2] cycloaddition with the electron-deficient alkene (acrylonitrile).[6] The resulting non-aromatic adduct is then oxidized to form the stable, aromatic pyrazolo[1,5-a]pyridine ring system. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a mild and effective radical oxidant for this aromatization step, while a non-nucleophilic organic base like DIPEA facilitates the initial ylide formation.

G start N-Amino-3,5-dibromopyridine + Acrylonitrile intermediate1 Cycloadduct Intermediate start->intermediate1 DIPEA, [3+2] Cycloaddition product This compound intermediate1->product TEMPO (Oxidation), Aromatization

Figure 2: Reaction scheme for the synthesis of the dibromo intermediate.

Materials and Reagents
ReagentCAS No.MW ( g/mol )MmolMass/VolumeEquiv.
N-Amino-3,5-dibromopyridine56901-23-2252.920.2050.6 mg1.0
Acrylonitrile107-13-153.060.4026 µL2.0
TEMPO2564-83-2156.250.2437.5 mg1.2
DIPEA7087-68-5129.240.4066 µL2.0
Dichloromethane (DCM)75-09-2--5 mL-
Ethyl Acetate (EtOAc)141-78-6----
Hexanes110-54-3----
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add N-Amino-3,5-dibromopyridine (1.0 eq, 0.20 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (5 mL). Add acrylonitrile (2.0 eq, 0.40 mmol), TEMPO (1.2 eq, 0.24 mmol), and finally DIPEA (2.0 eq, 0.40 mmol) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by Flash Column Chromatography (FCC) on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 25% EtOAc) is effective.

    • Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Isolation and Characterization: Evaporate the solvent from the combined pure fractions under reduced pressure to yield This compound as a solid. The expected yield based on similar reported procedures is typically in the range of 60-80%.[5] Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Application in a Regioselective Suzuki Coupling

This protocol demonstrates the utility of the dibromo intermediate in a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The C4-Br bond is generally more reactive than the C6-Br bond, allowing for the selective installation of the first key substituent of Selpercatinib.

Rationale for Selectivity: The regioselectivity of the Suzuki coupling is governed by the electronic properties of the pyrazolo[1,5-a]pyridine core. The C4 position is adjacent to the electron-withdrawing nitrile group and is part of the pyrazole ring, rendering the C4-Br bond more susceptible to oxidative addition to the Pd(0) catalyst compared to the C6-Br bond on the pyridine ring. By carefully selecting the catalyst, base, and reaction temperature, high selectivity can be achieved.[1][4]

G reactant1 This compound product 4-Aryl-6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile reactant1->product reactant2 Arylboronic Acid or Ester reactant2->product label_edge Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Sources

The Strategic Application of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile in the Synthesis of Advanced RET Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[1][2] Aberrant RET signaling, resulting from mutations or gene fusions, leads to constitutive kinase activation and subsequent uncontrolled cell proliferation and survival.[3] The development of highly selective RET inhibitors has marked a significant advancement in targeted cancer therapy, offering profound clinical benefits to patients with RET-altered tumors.[4]

At the heart of the chemical synthesis of several next-generation RET inhibitors lies the versatile heterocyclic scaffold, pyrazolo[1,5-a]pyridine. This application note provides a detailed technical guide on the strategic utilization of a key building block, 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile , in the convergent synthesis of potent RET inhibitors, exemplified by a synthetic route analogous to the preparation of Selpercatinib. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the underlying chemical principles that govern the regioselective functionalization of this important intermediate.

The RET Signaling Pathway and Mechanism of Inhibition

Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor.[5] This ligand-induced dimerization triggers autophosphorylation of the intracellular kinase domain, initiating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell growth, survival, and differentiation.[1][2]

In RET-driven cancers, genetic alterations lead to ligand-independent dimerization and constitutive activation of the kinase, resulting in oncogenic signaling.[3] Selective RET inhibitors, such as Selpercatinib and Pralsetinib, are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and thereby blocking the aberrant downstream signaling.[6][7] This targeted inhibition leads to apoptosis and tumor regression in RET-dependent cancer cells.

RET_Signaling_Pathway cluster_downstream Downstream Signaling Ligand GDNF Family Ligand CoReceptor GFRα Co-receptor Ligand->CoReceptor RET RET Receptor CoReceptor->RET Binding & Dimerization P_RET Phosphorylated RET (Dimer) RET->P_RET Autophosphorylation RAS_MAPK RAS/MAPK Pathway P_RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_RET->PI3K_AKT Inhibitor RET Inhibitor (e.g., Selpercatinib) Inhibitor->P_RET Inhibition Proliferation Cell Proliferation, Survival, Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified RET signaling pathway and the mechanism of RET inhibitors.

Synthetic Strategy: Sequential Cross-Coupling of this compound

The di-brominated nature of this compound presents an excellent opportunity for sequential, regioselective cross-coupling reactions to build molecular complexity. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, can be exploited to introduce different substituents at the 4- and 6-positions in a controlled manner.

Our proposed synthetic workflow leverages two powerful palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling followed by a Sonogashira coupling. This strategy allows for the convergent assembly of the core structure of a potent RET inhibitor.

Synthetic_Workflow Start 4,6-Dibromopyrazolo[1,5-a] pyridine-3-carbonitrile Step1 Regioselective Suzuki Coupling Start->Step1 Intermediate1 Intermediate 1 (4-Aryl-6-bromo derivative) Step1->Intermediate1 Step2 Sonogashira Coupling Intermediate1->Step2 Intermediate2 Intermediate 2 (4-Aryl-6-alkynyl derivative) Step2->Intermediate2 Step3 Final Modifications Intermediate2->Step3 FinalProduct RET Inhibitor (Selpercatinib Analog) Step3->FinalProduct

Caption: Proposed synthetic workflow for a RET inhibitor using sequential cross-coupling.

Experimental Protocols

PART 1: Regioselective Suzuki-Miyaura Coupling

Rationale: The C4 position of the pyrazolo[1,5-a]pyridine ring is generally more electron-deficient than the C6 position, making the C4-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This inherent electronic bias allows for a regioselective Suzuki coupling at the C4 position, leaving the C6-Br intact for subsequent functionalization. We will utilize a standard palladium catalyst and base combination that has proven effective for similar heterocyclic systems.

Protocol 1: Synthesis of 4-(Pyridin-3-yl)-6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile (Intermediate 1)

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0315.94(as required)
Pyridine-3-boronic acid1.2122.92
Pd(PPh₃)₄0.051155.56
Na₂CO₃2.0105.99
1,4-Dioxane/H₂O (4:1)--

Procedure:

  • To a flame-dried Schlenk flask, add this compound, pyridine-3-boronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and sodium carbonate.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

PART 2: Sonogashira Coupling

Rationale: With the C4 position functionalized, the remaining C6-Br bond is now the target for the second cross-coupling reaction. The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp-hybridized carbon atoms (alkynes) and sp²-hybridized carbon atoms (aryl halides). This reaction will be used to install the side chain necessary for interaction with the RET kinase.

Protocol 2: Synthesis of 4-(Pyridin-3-yl)-6-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Intermediate 2)

ReagentMolar Eq.MW ( g/mol )Amount
Intermediate 11.0313.14(as required)
Ethynyltrimethylsilane1.598.22
PdCl₂(PPh₃)₂0.03701.90
CuI0.05190.45
Triethylamine (TEA)3.0101.19
Tetrahydrofuran (THF)--

Procedure:

  • To a flame-dried Schlenk flask, add Intermediate 1, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and copper(I) iodide (CuI).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add ethynyltrimethylsilane dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be taken to the next step (desilylation) without further purification or purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).

PART 3: Final Modifications and Synthesis of the RET Inhibitor

Rationale: The final steps involve the deprotection of the silyl group from the alkyne, followed by coupling with the appropriate side chain, which in the case of Selpercatinib, is a complex piperazine derivative. For the purpose of this application note, we will describe the desilylation and a representative final coupling step.

Protocol 3: Synthesis of the Final RET Inhibitor Analog

Step 3a: Desilylation

  • Dissolve the crude Intermediate 2 in methanol.

  • Add potassium carbonate (2.0 eq.) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the terminal alkyne.

Step 3b: Final Coupling (Illustrative Example)

The terminal alkyne is then coupled with the appropriate side-chain precursor. This often involves a nucleophilic substitution or another cross-coupling reaction. The synthesis of the complex side-chain of Selpercatinib is beyond the scope of this note, but a representative final step would involve coupling with a pre-functionalized amine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its di-halogenated nature allows for a strategic and regioselective introduction of various substituents through sequential palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug development to construct novel RET inhibitors and other therapeutic agents based on the pyrazolo[1,5-a]pyridine scaffold. The principles of regioselectivity and the application of powerful C-C bond-forming reactions demonstrated here are broadly applicable to the synthesis of a wide range of heterocyclic compounds.

References

  • Vertex AI Search. (2024). What are RET inhibitors and how do they work?
  • Subbiah, V., Yang, G., & Cascone, T. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 932353. [Link]

  • Airaksinen, M. S., & Saarma, M. (2002). The GDNF family: signalling, biological functions and therapeutic value. Nature Reviews Neuroscience, 3(5), 383-394.
  • Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383(9), 813-824.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Selective RET Kinase Inhibitors.
  • Wikipedia. (2023). RET inhibitor. [Link]

  • RxList. (2021). RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names.
  • Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio.
  • Plaza-Menacho, I., & van der Sluis, T. (2021). The RET signaling pathway: Linking developmental and neoplastic roles. AACR Journals.
  • Google Patents. (2021).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif, recognized for its significant role in medicinal chemistry and drug development.[1] As a bioisostere of purine, this scaffold is capable of interacting with a wide array of biological targets, leading to compounds with demonstrated potential as kinase inhibitors, as well as antimicrobial, anti-inflammatory, and antitumor agents. The compound 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a versatile building block, offering two distinct points for synthetic elaboration via cross-coupling reactions.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[2] Its advantages, including mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters, make it an indispensable tool for the functionalization of scaffolds like pyrazolo[1,5-a]pyridine.[3] This guide provides a detailed examination of the application of Suzuki coupling to this compound, offering field-proven protocols and explaining the causality behind key experimental choices.

Mechanistic Rationale and Guiding Principles

A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for successful reaction design and troubleshooting. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

The generally accepted mechanism is initiated by the oxidative addition of the aryl halide to a Palladium(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the activated organoboron reagent replaces the halide on the palladium complex. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4][5][6]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl Halide) r1x->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L₂-R² transmetalation->diorgano_pd2 boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., CO₃²⁻) boronic_acid R²-B(OH)₂ base->boronic_acid Activation reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial; it activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which facilitates the transmetalation step.[7]

Regioselectivity with this compound

When performing a mono-coupling on a substrate with multiple halides, regioselectivity is a primary concern. For dihalogenated pyridine and pyrimidine systems, the site of the first coupling is generally governed by the electronic properties of the ring.[7] The oxidative addition of palladium is the rate-determining step and occurs preferentially at the most electron-deficient carbon-halogen bond.

In the case of this compound:

  • C4-Br: This position is para to the bridgehead nitrogen (N5) and influenced by the pyrazole ring. It is also ortho to the electron-withdrawing nitrile group at C3.

  • C6-Br: This position is less influenced by the electron-withdrawing nitrile group.

Based on these electronic factors, the C4 position is predicted to be more electron-deficient and therefore more reactive towards oxidative addition. Consequently, a mono-Suzuki coupling reaction performed with one equivalent of boronic acid is expected to yield the 4-aryl-6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile as the major product. Achieving substitution at the C6 position would likely require prior functionalization of the C4 position, while a di-substituted product can be obtained by using an excess of the boronic acid and more forcing reaction conditions.

Experimental Protocols and Workflow

The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Suzuki_Workflow General Experimental Workflow start Start: Assemble Glassware setup Reaction Setup: - Add Substrate, Boronic Acid, Base - Add Solvent(s) start->setup degas Degas Mixture (e.g., Argon sparging for 10-15 min) setup->degas catalyst Add Pd Catalyst (under inert atmosphere) degas->catalyst reaction Heat to Reaction Temp (e.g., 90-110 °C) catalyst->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine monitor->workup Complete purify Purification: - Dry (Na₂SO₄), Filter, Concentrate - Flash Column Chromatography workup->purify characterize Characterization: - ¹H NMR, ¹³C NMR, HRMS purify->characterize end End: Pure Product characterize->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Regioselective Mono-Arylation at the C4-Position

This protocol is optimized for selective substitution at the more reactive C4 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvents: 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed 1,4-dioxane and water.

  • Degassing: Bubble argon through the stirred suspension for 10-15 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the mixture in an oil bath to 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher molecular weight spot corresponding to the mono-arylated product.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile.[8]

Protocol 2: Di-Arylation (C4 and C6 Positions)

This protocol uses more forcing conditions and an excess of the coupling partner to achieve substitution at both bromine positions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (2.5 - 3.0 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (0.05 - 0.10 equiv)

  • Base: Potassium Phosphate (K₃PO₄) (4.0 equiv)

  • Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Microwave reaction vial or sealed pressure tube with a magnetic stir bar

Procedure:

  • Setup: In a microwave vial, combine this compound, the arylboronic acid, K₃PO₄, and the palladium catalyst.

  • Solvent Addition & Degassing: Add the degassed dioxane/water mixture and briefly sparge with argon.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 120-140 °C for 30-90 minutes. Alternatively, heat in a sealed tube in an oil bath at 110-120 °C for 12-24 hours.

  • Monitoring: Check for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The di-arylated product will be significantly less polar than the starting material and mono-arylated intermediate.

Data Presentation: Typical Reaction Parameters

The choice of catalyst, base, and solvent system is critical for achieving high yields. The following table summarizes common conditions adapted from protocols for similar N-heterocyclic systems.[3][9]

Position(s)Catalyst (mol%)Ligand (if separate)Base (equiv)Solvent SystemTemp (°C)Typical TimeExpected Yield
C4 (Mono) Pd(PPh₃)₄ (3-5%)-K₂CO₃ (2.0)Dioxane/H₂O90-1004-12 hGood to Excellent
C4 (Mono) Pd(dppf)Cl₂ (3%)-Cs₂CO₃ (2.0)Dioxane/EtOH/H₂O1104-8 hGood to Excellent
C4 & C6 (Di) Pd(dppf)Cl₂ (5-10%)-K₃PO₄ (4.0)Dioxane/H₂O120-140 (µW)30-90 minModerate to Good
C4 & C6 (Di) XPhos Pd G2 (5%)-K₃PO₄ (4.0)Toluene/H₂O11012-24 hGood

Troubleshooting and Optimization Insights

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst or insufficient degassing. Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure all solvents are thoroughly degassed. Use fresh, high-quality catalyst. Consider a more robust catalyst/ligand system like those based on Buchwald ligands (e.g., XPhos).[10]

  • Debromination:

    • Cause: A common side reaction where the bromine is replaced by a hydrogen atom. This can be promoted by elevated temperatures or certain bases.

    • Solution: Lower the reaction temperature. Switch to a milder base such as potassium fluoride (KF) or a carbonate instead of a phosphate. Using a more active catalyst system can often promote the desired coupling over debromination by accelerating the catalytic cycle.[10]

  • Hydrolysis of Boronic Acid:

    • Cause: Boronic acids can undergo protodeborylation (hydrolysis) at high temperatures, especially under prolonged reaction times.

    • Solution: Use a slight excess of the boronic acid (1.1-1.2 equiv for mono-coupling). Alternatively, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.

Conclusion

This compound is a valuable substrate for creating diverse molecular architectures via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the reaction conditions, researchers can achieve regioselective mono-arylation, predicted to occur at the more electronically activated C4-position. For exhaustive functionalization, di-arylation can be accomplished under more forcing conditions. The protocols and principles outlined in this guide provide a solid foundation for scientists to successfully leverage this powerful reaction in the synthesis of novel compounds for drug discovery and development.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Ali, A., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(21), 5192. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromo-5-methoxyphenol. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2825-2835. [Link]

  • Ternon, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8349-8361. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Modern Chemistry

The pyrazolo[1,5-a]pyridine ring system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, has emerged as a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1] The versatility of this core lies in its amenability to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties.[3][4]

This guide provides a comprehensive overview of the key strategies for the functionalization of the pyrazolo[1,5-a]pyridine core. We will delve into the underlying principles governing its reactivity and present detailed, field-proven protocols for a variety of transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools necessary to effectively explore the chemical space around this important heterocyclic motif.

Understanding the Reactivity of the Pyrazolo[1,5-a]pyridine Core

The reactivity of the pyrazolo[1,5-a]pyridine core is dictated by the interplay of the electron-rich pyrazole ring and the electron-deficient pyridine ring. This electronic dichotomy governs the regioselectivity of various functionalization reactions.

  • Electrophilic Aromatic Substitution (SEAr): The pyrazole moiety is the more electron-rich of the two rings, making it the preferred site for electrophilic attack. Theoretical studies and experimental evidence consistently show that the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution.[5] This is attributed to the ability of the nitrogen atoms in the pyrazole ring to stabilize the resulting cationic intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is electron-deficient and susceptible to nucleophilic attack, particularly when activated by a suitable leaving group. The C5 and C7 positions are the most common sites for nucleophilic substitution. The presence of a halogen atom at these positions facilitates displacement by a variety of nucleophiles, such as amines, alkoxides, and thiols.[6]

Below is a diagram illustrating the general reactivity map of the pyrazolo[1,5-a]pyridine core.

Caption: General reactivity map of the pyrazolo[1,5-a]pyridine core.

Electrophilic Aromatic Substitution: Functionalization at the C3 Position

As established, the C3 position of the pyrazolo[1,5-a]pyridine core is the primary site for electrophilic attack. Halogenation is a particularly useful transformation as the introduced halogen can serve as a handle for subsequent cross-coupling reactions.

Protocol 1: Regioselective Bromination of Pyrazolo[1,5-a]pyridine

This protocol describes the regioselective bromination of a substituted pyrazolo[1,5-a]pyridine at the C3 position using N-bromosuccinimide (NBS). The choice of NBS as the bromine source is advantageous due to its ease of handling and generally high yields.

Materials:

  • Substituted pyrazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted pyrazolo[1,5-a]pyridine (1.0 equiv) and dissolve it in acetonitrile or dichloromethane (approximately 0.1 M concentration).

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.05 equiv) portion-wise to the solution at room temperature while stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-pyrazolo[1,5-a]pyridine.

Expertise & Experience: The use of a slight excess of NBS ensures complete consumption of the starting material. The choice of solvent can influence the reaction rate; acetonitrile is a common choice due to its polarity and ability to dissolve both the substrate and the reagent. The aqueous work-up is crucial to remove inorganic byproducts and unreacted reagents.

Metal-Catalyzed Cross-Coupling Reactions: Diversification of the Core

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolo[1,5-a]pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely employed for the introduction of aryl and heteroaryl moieties.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyridine

This protocol details a typical Suzuki-Miyaura cross-coupling reaction between a 3-bromo-pyrazolo[1,5-a]pyridine and an arylboronic acid.

Materials:

  • 3-Bromo-pyrazolo[1,5-a]pyridine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add the 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-pyrazolo[1,5-a]pyridine.[7][8]

Trustworthiness: The success of a Suzuki coupling is highly dependent on maintaining an inert atmosphere, as oxygen can deactivate the palladium catalyst. The choice of catalyst, ligand, base, and solvent system may need to be optimized for specific substrates to achieve high yields.[9][10]

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup (Substrates, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup 5. Aqueous Work-up (Extraction) Heat->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparison of Functionalization Methods

The following table summarizes various functionalization methods for the pyrazolo[1,5-a]pyridine core, highlighting the reaction type, common reagents, typical position of functionalization, and representative yields.

Reaction TypeReagent(s)PositionTypical Yield (%)Reference
Bromination N-Bromosuccinimide (NBS)C370-95[5]
Iodination N-Iodosuccinimide (NIS)C365-90[11]
Nitration HNO₃/H₂SO₄C350-75[5]
Suzuki Coupling Ar-B(OH)₂, Pd catalyst, BaseC3, C5, C760-95[9][10][12]
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseC3, C755-85[13]
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseC5, C760-90[14]
C-H Arylation Aryl halide, Pd catalyst, LigandC350-80[15]

Conclusion and Future Outlook

The functionalization of the pyrazolo[1,5-a]pyridine core is a rich and evolving field of research. The methods outlined in this guide provide a solid foundation for the synthesis of a diverse array of derivatives. As our understanding of the reactivity of this scaffold deepens, we can expect the development of even more efficient and selective functionalization strategies, including advancements in C-H activation and photocatalysis. These innovations will undoubtedly accelerate the discovery of new pyrazolo[1,5-a]pyridine-based molecules with significant potential in medicine and materials science.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Thieme Connect. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. [Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 - ResearchGate. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Semantic Scholar. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles. [Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Pyrazolo[1,5-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and scalable synthesis of key pyrazolo[1,5-a]pyridine intermediates is therefore a critical endeavor in the drug development pipeline. This comprehensive guide provides an in-depth analysis of robust and scalable synthetic strategies, with a particular focus on the [3+2] cycloaddition of N-aminopyridinium ylides. Furthermore, we explore the application of sonochemistry as a powerful enabling technology for process intensification and improved sustainability. Detailed experimental protocols, process optimization strategies, safety considerations for handling energetic intermediates, and industrial purification techniques are presented to equip researchers and process chemists with the practical knowledge required for the successful scale-up of these valuable intermediates.

Introduction: The Significance of Pyrazolo[1,5-a]pyridines in Drug Discovery

Pyrazolo[1,5-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that have garnered significant attention from the pharmaceutical industry due to their diverse and potent biological activities. This scaffold is a key structural component in a variety of drug candidates and approved medicines, targeting a wide range of therapeutic areas. The unique electronic and steric properties of the pyrazolo[1,5-a]pyridine core allow for versatile substitution patterns, enabling the fine-tuning of pharmacological properties.

The development of scalable, cost-effective, and sustainable synthetic routes to pyrazolo[1,5-a]pyridine intermediates is paramount for advancing drug discovery programs from the bench to commercial production. This document serves as a practical guide for chemists and chemical engineers involved in the process development and scale-up of these important building blocks.

Strategic Approaches to the Scalable Synthesis of Pyrazolo[1,5-a]pyridines

Several synthetic strategies have been developed for the construction of the pyrazolo[1,5-a]pyridine ring system. For the purpose of scale-up, the ideal process should be characterized by high yields, operational simplicity, readily available starting materials, and a favorable safety profile.

The [3+2] Cycloaddition of N-Aminopyridinium Ylides: A Workhorse Reaction

The intermolecular [3+2] cycloaddition reaction of N-aminopyridinium ylides with various dipolarophiles, such as alkynes and alkenes, stands out as one of the most common and reliable methods for the synthesis of pyrazolo[1,5-a]pyridines.[1][2]

Mechanism of the [3+2] Cycloaddition:

The reaction proceeds through the in situ generation of an N-aminopyridinium ylide from a corresponding N-aminopyridinium salt in the presence of a base. This ylide, a 1,3-dipole, then undergoes a concerted or stepwise cycloaddition with a dipolarophile to form a dihydropyrazolo[1,5-a]pyridine intermediate, which subsequently aromatizes to the final product. The regioselectivity of the cycloaddition is influenced by the electronic and steric nature of the substituents on both the ylide and the dipolarophile.

Diagram: Generalized Mechanism of [3+2] Cycloaddition

G cluster_0 Ylide Generation cluster_1 Cycloaddition and Aromatization N_Aminopyridinium_Salt N-Aminopyridinium Salt N_Aminopyridinium_Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_Aminopyridinium_Salt->N_Aminopyridinium_Ylide - H-Base+ Base Base Cycloaddition [3+2] Cycloaddition N_Aminopyridinium_Ylide->Cycloaddition Dipolarophile Dipolarophile (Alkyne/Alkyne) Dipolarophile->Cycloaddition Dihydropyrazolo_intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Cycloaddition->Dihydropyrazolo_intermediate Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Dihydropyrazolo_intermediate->Pyrazolo_Pyridine Aromatization Oxidation Oxidation (-2H)

Caption: Formation of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Sonochemistry: A Green and Scalable Technology

Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful tool for process intensification.[3][4][5][6][7] The application of high-frequency sound waves (typically >20 kHz) to a liquid medium induces acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles. This phenomenon creates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of chemical reactions.[7]

For the synthesis of pyrazolo[1,5-a]pyridines, sonochemistry offers several advantages, particularly for scale-up:

  • Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.[8]

  • Increased Yields and Purity: The enhanced mass transfer and radical formation can lead to higher product yields and fewer byproducts.

  • Milder Reaction Conditions: Sonication can often facilitate reactions at lower temperatures, improving the safety profile and reducing energy consumption.

  • Scalability: The principles of sonochemistry are translatable to large-scale industrial reactors, with specialized equipment designed for continuous flow or large batch processing.[2][9]

A notable example is the catalyst-free, sonochemical-assisted [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes, which provides a highly efficient and scalable route to polysubstituted pyrazolo[1,5-a]pyridines.[1][8]

Detailed Protocols for the Scale-Up Synthesis of Pyrazolo[1,5-a]pyridine Intermediates

The following protocols are designed to be scalable and have been adapted from literature procedures with a focus on practical application in a process chemistry setting.

Protocol 1: Synthesis of N-Aminopyridinium Iodide

This protocol describes the synthesis of a common precursor for N-aminopyridinium ylides.

Materials and Equipment:

Reagent/EquipmentSupplierGrade
PyridineMajor SupplierReagent Grade
Hydroxylamine-O-sulfonic acidMajor Supplier97%
Potassium IodideMajor SupplierACS Grade
Potassium HydroxideMajor SupplierACS Grade
IsopropanolMajor SupplierACS Grade
20 L Jacketed Glass ReactorReactor Supplier-
Mechanical StirrerStirrer Supplier-
Temperature ProbeProbe Supplier-
CondenserGlassware Supplier-
Filtration ApparatusFiltration Supplier-

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and condenser. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with pyridine (2.0 kg, 25.3 mol) and isopropanol (8.0 L).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Addition of Hydroxylamine-O-sulfonic acid: Slowly add hydroxylamine-O-sulfonic acid (2.86 kg, 25.3 mol) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C. CAUTION: The reaction is exothermic.

  • Reaction: Stir the resulting slurry at 10-15 °C for 12 hours.

  • Work-up:

    • Prepare a solution of potassium iodide (4.20 kg, 25.3 mol) in water (4.0 L).

    • Slowly add the potassium iodide solution to the reaction mixture, maintaining the temperature below 20 °C.

    • Stir the mixture for 1 hour at room temperature.

    • Filter the resulting precipitate and wash the cake with cold isopropanol (2 x 2.0 L).

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight to afford N-aminopyridinium iodide as a white to off-white solid.

In-Process Controls:

  • Monitor the reaction progress by TLC or HPLC.

  • Ensure the temperature is strictly controlled during the addition of hydroxylamine-O-sulfonic acid.

Protocol 2: Scalable Sonochemical Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol details a scalable, catalyst-free [3+2] cycloaddition reaction utilizing sonication.

Materials and Equipment:

Reagent/EquipmentSupplierGrade
1-Amino-2-iminopyridine derivativeSynthesized in-house>98%
Diethyl acetylenedicarboxylate (DEAD)Major Supplier98%
AcetonitrileMajor SupplierAnhydrous
10 L Jacketed Glass ReactorReactor Supplier-
High-Power Ultrasonic Probe (20 kHz)Sonics & Materials-
Mechanical StirrerStirrer Supplier-
Temperature ProbeProbe Supplier-
CondenserGlassware Supplier-
Filtration ApparatusFiltration Supplier-

Procedure:

  • Reactor Setup: Place a 10 L jacketed glass reactor within a sound-proof enclosure. Equip the reactor with a mechanical stirrer, temperature probe, condenser, and a high-power ultrasonic probe positioned in the center of the reaction vessel.

  • Reagent Charging: Charge the reactor with a solution of the 1-amino-2-iminopyridine derivative (1.0 mol) in acetonitrile (5.0 L).

  • Sonication and Reagent Addition:

    • Begin stirring and set the ultrasonic probe to 80% amplitude.

    • Slowly add diethyl acetylenedicarboxylate (1.05 mol) to the reaction mixture over 30 minutes via an addition funnel.

    • Maintain the reaction temperature at 40-50 °C using the reactor jacket.

  • Reaction: Continue sonication for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Turn off the ultrasonic probe and cool the reaction mixture to room temperature.

    • A solid product should precipitate. If not, concentrate the solution under reduced pressure.

    • Filter the solid product and wash the cake with cold acetonitrile (2 x 500 mL).

  • Drying and Purification:

    • Dry the crude product under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). For industrial-scale purification, consider controlled crystallization techniques.[5][6][10][11]

Diagram: Scalable Sonochemical Reactor Setup

G cluster_control Control & Monitoring cluster_reagents Reagent Addition cluster_output Product Isolation reactor 20L Jacketed Reactor Cooling/Heating Fluid In Cooling/Heating Fluid Out Mechanical Stirrer Temperature Probe Condenser Ultrasonic Probe Reaction Mixture Filtration Filtration reactor->Filtration Precipitated Product Temp_Control Temperature Controller Temp_Control->reactor:probe Sonic_Generator Ultrasonic Generator Sonic_Generator->reactor:sonic Stir_Control Stirrer Control Stir_Control->reactor:stir Reagent_A 1-Amino-2-iminopyridine derivative in Acetonitrile Reagent_A->reactor:port1 Reagent_B Diethyl acetylenedicarboxylate Reagent_B->reactor:port1 Slow Addition Drying Vacuum Drying Filtration->Drying Purification Recrystallization Drying->Purification

Caption: Schematic of a large-scale sonochemical reactor for pyrazolo[1,5-a]pyridine synthesis.

Safety, Handling, and Process Optimization

Handling of N-Aminopyridinium Ylides and Precursors

N-aminopyridinium salts and their corresponding ylides can be energetic compounds. A thorough thermal hazard assessment is crucial before performing any scale-up.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the decomposition temperature and energy of the intermediates.

  • Process Safety Management: Implement robust process safety management (PSM) protocols, including hazard and operability (HAZOP) studies, especially when handling these materials at the kilogram scale.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For larger scale operations, consider blast shields and remote handling capabilities.

Process Optimization for Scale-Up

Transitioning from a laboratory-scale procedure to a pilot or production scale requires careful optimization of several parameters:

  • Mixing: Ensure efficient mixing to maintain homogeneity and control heat transfer. Baffled reactors and optimized impeller designs are critical.

  • Heat Transfer: Exothermic reactions require efficient heat removal to prevent thermal runaways. The surface-area-to-volume ratio decreases upon scale-up, making heat transfer more challenging.

  • Reagent Addition Rate: Control the addition rate of reagents to manage exotherms and minimize the formation of impurities.

  • Crystallization and Isolation: Develop a robust crystallization process to ensure consistent particle size distribution, purity, and yield. Techniques like anti-solvent crystallization or cooling crystallization should be optimized.[5][6][11]

Troubleshooting Common Scale-Up Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, side reactions, inefficient isolation.Optimize reaction time and temperature. Use in-process controls (IPC) to monitor reaction completion. Re-evaluate work-up and isolation procedures.
Poor Product Purity Formation of byproducts, inefficient purification.Adjust reaction stoichiometry and temperature. Develop a more effective recrystallization or purification protocol. Consider a reslurry or alternative purification techniques.
Exotherm Control Issues Inefficient heat transfer, too rapid reagent addition.Reduce the rate of reagent addition. Improve reactor cooling capacity. Dilute the reaction mixture.
Difficult Product Isolation Fine particle size, oily product.Optimize the crystallization process to obtain larger crystals. Consider seeding the crystallization. Explore alternative work-up procedures to induce solidification.

Conclusion

The scalable synthesis of pyrazolo[1,5-a]pyridine intermediates is a critical aspect of modern drug development. The [3+2] cycloaddition of N-aminopyridinium ylides, particularly when enhanced by sonochemical methods, offers a robust and efficient platform for the large-scale production of these valuable compounds. By carefully considering process safety, optimization, and purification, researchers and process chemists can successfully navigate the challenges of scale-up and contribute to the advancement of new therapeutic agents.

References

Application Notes and Protocols for the Characterization of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure, incorporating both pyrazole and pyridine rings, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of two bromine atoms and a cyano group offers multiple points for further chemical modification, making it a valuable building block for creating diverse molecular libraries. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in any drug discovery and development pipeline.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.

Overall Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following diagram illustrates the logical flow of the analytical process, from initial purity assessment to definitive structural elucidation.

Analytical Workflow cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation cluster_2 Definitive Structure & Stereochemistry HPLC HPLC LC_MS LC-MS HPLC->LC_MS Provides preliminary MS data HRMS High-Resolution Mass Spectrometry LC_MS->HRMS Confirms molecular weight EA Elemental Analysis NMR NMR Spectroscopy (1H, 13C, 2D) NMR->HRMS Corroborates structure X_Ray Single-Crystal X-ray Diffraction NMR->X_Ray Provides solution-state structure for comparison HRMS->EA Confirms elemental composition

Caption: Logical workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a fundamental technique for assessing the purity of a compound by separating it from potential impurities. For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more nonpolar compounds eluting later.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in retaining a wide range of organic molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Start with a higher proportion of Mobile Phase A (e.g., 95%) to retain the analyte on the column.

    • Gradually increase the proportion of Mobile Phase B to elute the compound and any less polar impurities.

    • A final wash with a high concentration of Mobile Phase B is necessary to clean the column, followed by re-equilibration at the initial conditions.

  • Detection: The fused aromatic ring system of the analyte is expected to have strong UV absorbance. A wavelength of 254 nm is a good starting point for detection. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, which can aid in peak identification.

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation:

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp, and symmetrical peak. The retention time is a characteristic property of the compound under the specific chromatographic conditions.

Parameter Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape by suppressing silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier in RP-HPLC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmAromatic systems typically absorb at this wavelength.
Gradient 5-95% B over 20 minEnsures elution of a wide range of potential impurities.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, both low-resolution (for initial confirmation) and high-resolution (for accurate mass and formula determination) mass spectrometry are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended, as the nitrogen atoms in the heterocyclic system can be readily protonated.

  • Chromatographic Conditions: The HPLC method described above can be directly coupled to the mass spectrometer.

  • Data Acquisition: Acquire data in full scan mode to detect the molecular ion and any potential adducts.

Expected Data:

The molecular formula of this compound is C₈H₃Br₂N₃. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approximately 1:1 ratio).

Ion Calculated m/z Expected Isotopic Pattern (Relative Abundance)
[M+H]⁺ (with ⁷⁹Br, ⁷⁹Br)313.8929M
[M+H]⁺ (with ⁷⁹Br, ⁸¹Br)315.8909M+2 (approx. 2x M)
[M+H]⁺ (with ⁸¹Br, ⁸¹Br)317.8888M+4 (approx. 1x M)
High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

  • Data Analysis: The measured accurate mass is compared to the theoretical mass calculated from the elemental formula. The difference, expressed in parts per million (ppm), should be very small (typically < 5 ppm) for a correct formula assignment.

Expected Data:

For C₈H₄Br₂N₃⁺ ([M+H]⁺), the theoretical exact mass is 313.8929. An experimentally determined mass within a few ppm of this value provides strong evidence for the proposed elemental composition.

Fragmentation Pattern:

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule will fragment in a characteristic manner. The fragmentation of brominated heterocyclic compounds often involves the loss of bromine atoms and cleavage of the heterocyclic rings.[1][2][3]

Fragmentation_Pathway M [C₈H₃Br₂N₃]⁺˙ m/z ~314, 316, 318 M_Br [C₈H₃BrN₃]⁺˙ m/z ~235, 237 M->M_Br - Br˙ M_2Br [C₈H₃N₃]⁺˙ m/z 155 M_Br->M_2Br - Br˙ M_HCN Loss of HCN from M-2Br [C₇HN₂]⁺˙ m/z 128 M_2Br->M_HCN - HCN

Caption: A plausible fragmentation pathway for the target compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity of atoms in the molecule can be determined.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important as it can influence chemical shifts.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

The structure of this compound has three aromatic protons. Their expected chemical shifts and multiplicities are predicted based on the analysis of similar pyrazolo[1,5-a]pyridine systems and the electronic effects of the substituents.[4][5][6] The electron-withdrawing cyano and bromo groups will generally shift the signals of nearby protons downfield.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-28.5 - 8.8s-Singlet, deshielded by the adjacent nitrogen and the cyano group.
H-58.2 - 8.5d~2 HzDoublet due to coupling with H-7, deshielded by the adjacent nitrogen and bromine.
H-77.8 - 8.1d~2 HzDoublet due to coupling with H-5, deshielded by the adjacent nitrogen.
¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrumentation: The same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

The molecule has eight carbon atoms, and eight distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.[7][8][9][10]

Carbon Predicted Chemical Shift (ppm) Rationale
C-2145 - 150Aromatic carbon adjacent to nitrogen.
C-390 - 95Shielded carbon attached to the cyano group.
C-3a140 - 145Quaternary carbon at the ring junction.
C-4110 - 115Carbon bearing a bromine atom.
C-5130 - 135Aromatic CH carbon.
C-6115 - 120Carbon bearing a bromine atom.
C-7125 - 130Aromatic CH carbon.
CN115 - 120Carbon of the cyano group.

Elemental Analysis

Principle: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure organic compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound. The analysis is typically performed using a CHN analyzer, which involves the combustion of the sample and quantification of the resulting gases.[11][12]

Protocol:

  • Sample Preparation: A small amount (2-3 mg) of the dry, pure sample is accurately weighed into a tin capsule.

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting CO₂, H₂O, and N₂ are separated and quantified by a thermal conductivity detector.

  • Data Comparison: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula.

Expected Data:

For C₈H₃Br₂N₃:

Element Theoretical (%) Acceptance Criteria (%)
Carbon (C)30.51± 0.4
Hydrogen (H)0.96± 0.4
Nitrogen (N)13.34± 0.4

Single-Crystal X-ray Diffraction

Principle: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[13][14][15] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Protocol:

  • Crystal Growth: High-quality single crystals are essential for this technique. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) is a common method for growing crystals.[16]

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate the final crystal structure.

Expected Outcome:

The X-ray crystal structure will provide an unambiguous confirmation of the connectivity of the atoms in this compound, including the positions of the bromine atoms and the cyano group. It will also reveal details about the planarity of the molecule and any intermolecular interactions in the crystal lattice.

Method Validation

All analytical methods used for the characterization of pharmaceutical compounds should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)).[12][17][18][19][20] This ensures that the methods are suitable for their intended purpose and provide reliable data. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Mass Spectrometry: Principles and Applications, 3rd Edition - by Edmond de Hoffmann and Vincent Stroobant. This book provides a comprehensive overview of the principles and applications of mass spectrometry. [Link][21][22][23][24][25]

  • Understanding NMR Spectroscopy, 2nd Edition - by James Keeler. An excellent resource for understanding the theoretical and practical aspects of NMR spectroscopy. [Link][26][27][28]

  • Handbook of HPLC, 2nd Edition - Edited by Danilo Corradini. A comprehensive guide to the theory and practice of High-Performance Liquid Chromatography. [Link][11][29][30][31]

  • Introduction to X-ray Crystallography - by Jan Löwe. A presentation providing a good introduction to the principles of X-ray crystallography. [Link][32]

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures . The official regulatory guideline for analytical method validation. [Link][19][20]

  • Copper-Mediated Synthesis of Pyrazolo[1,5-a]pyridines Through Oxidative Linkage of C-C/N-N Bonds. Supporting Information with NMR data for substituted pyrazolo[1,5-a]pyridines.[Link][4]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.[Link][5]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.[Link][7][8]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.[Link][1]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.[Link][2]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.[Link][3]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography.[Link][33]

  • A Look at Elemental Analysis for Organic Compounds. AZoM.[Link][11]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Lab Manager.[Link][12]

  • X-ray crystallography. Wikipedia.[Link][14]

  • X-Ray Crystallography. Chemistry LibreTexts.[Link][15]

  • “Seeing” Molecules: X-Ray Crystallography Explained. Medium.[Link][16]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.[Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules.[Link][9]

  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate.[Link][10]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.[Link][17]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link][18]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.[Link][12]

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Application Notes & Protocols: Leveraging 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged structure."[1][2] Its unique electronic properties and rigid, planar geometry make it an excellent bioisostere for purines, enabling it to function as an effective hinge-binding motif in various protein kinases.[3] This has led to its incorporation into numerous small-molecule therapies. A notable example is the FDA-approved drug Selpercatinib, a potent RET kinase inhibitor used in the treatment of certain types of lung and thyroid cancers, which features the pyrazolo[1,5-a]pyridine core.[3][4]

The synthetic utility of this scaffold is greatly enhanced through functionalized intermediates. Among these, 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile stands out as a particularly versatile and powerful building block. Its two bromine atoms at the C4 and C6 positions offer distinct opportunities for sequential and site-selective functionalization, while the electron-withdrawing nitrile group at C3 modulates the reactivity of the entire ring system. This guide provides an in-depth exploration of the strategic application of this key intermediate, complete with detailed protocols for its transformation into complex, bioactive molecules.

Chemical Reactivity & Strategic Considerations

The synthetic power of this compound lies in the differential reactivity of its functional groups. Understanding these nuances is critical for designing efficient and selective synthetic routes.

  • C4-Br and C6-Br Positions: These two positions are the primary handles for introducing molecular diversity. They are amenable to a wide range of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). While subtle differences in electronic environment exist, reaction conditions can often be tuned to achieve selective substitution at one site over the other, enabling a stepwise approach to building complex structures.

  • C3-Carbonitrile Group: This strongly electron-withdrawing group plays a dual role. Firstly, it activates the pyridine ring, making the C4 and C6 positions more susceptible to nucleophilic attack.[5] Secondly, the nitrile itself can serve as a synthetic handle for further transformations into amides, carboxylic acids, or tetrazoles, which are valuable functionalities in drug candidates.

Caption: this compound.

Core Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[6][7][8] For the 4,6-dibromo scaffold, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents, which are crucial for modulating the pharmacological properties of kinase inhibitors and other bioactive molecules.

Causality Behind the Protocol: The mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[6] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[6] A combination of an organic solvent like 1,4-dioxane and water is often used to solubilize both the organic and inorganic reagents.

Suzuki_Reaction General Scheme for Suzuki-Miyaura Coupling. sub 4,6-Dibromo-Scaffold reagents Pd Catalyst Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) sub->reagents boronic Ar-B(OH)₂ boronic->reagents product Mono- or Di-arylated Product reagents->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol: Mono-Arylation of this compound

This protocol details a representative mono-arylation, which can be adapted for various boronic acids. Selective mono-coupling is often achievable by using a slight excess of the dibromo-scaffold relative to the boronic acid.

Materials:

  • This compound (1.2 equiv)

  • Arylboronic acid (1.0 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Evacuate and backfill the flask with inert gas (e.g., Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of boronic acid).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-9060-90[8]
PdCl₂(dppf)Na₂CO₃DME/H₂O8565-95[7]
Pd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O10070-98[9]

Core Application 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming carbon-heteroatom bonds, particularly with nitrogen and oxygen nucleophiles.[10][11] The electron-deficient nature of the pyrazolo[1,5-a]pyridine ring system, further activated by the C3-nitrile, makes the C4 and C6 positions susceptible to displacement of the bromide ions by suitable nucleophiles. This strategy is frequently employed to install amine functionalities that can form critical hydrogen bonds within the active site of a target protein.

Causality Behind the Protocol: The SNAr mechanism is typically a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group (bromide).[12] The reaction is facilitated by polar aprotic solvents (e.g., DMF, DMSO) which can stabilize the charged intermediate. A non-nucleophilic base is often required to deprotonate the nucleophile (if it's an amine or alcohol) or to scavenge the HBr byproduct.

SNAr_Reaction General Scheme for S N Ar Reaction. sub Mono-arylated Scaffold (or Dibromo-Scaffold) reagents Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat sub->reagents nucleophile Nucleophile (e.g., R-NH₂) nucleophile->reagents product Substituted Product reagents->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol: Amination of a Bromo-Pyrazolo[1,5-a]pyridine Intermediate

This protocol describes the reaction of a bromo-substituted pyrazolo[1,5-a]pyridine with an amine. This is a common step in the synthesis of kinase inhibitors.

Materials:

  • Bromo-substituted pyrazolo[1,5-a]pyridine intermediate (1.0 equiv)

  • Amine nucleophile (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a reaction vial or flask, add the bromo-substituted pyrazolo[1,5-a]pyridine and the amine nucleophile.

  • Solvent and Base: Add DMSO (to dissolve the starting materials, e.g., 0.2 M concentration) followed by DIPEA.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-130 °C. Stir vigorously. Monitor the reaction by LC-MS. Reactions are often complete within 6-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC to obtain the desired aminated product.

Self-Validation and Troubleshooting:

  • Expected Outcome: Complete consumption of the starting bromide, observed by LC-MS, with the formation of a new, more polar product.

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or using a stronger, non-nucleophilic base like DBU. For less reactive amines, palladium-catalyzed Buchwald-Hartwig amination may be a superior alternative.

  • Side Products: At high temperatures, decomposition can occur. If significant side products are observed, attempt the reaction at a lower temperature for a longer duration.

Integrated Workflow: Synthesis of a Selpercatinib Precursor

The true power of this compound is realized in multi-step syntheses. It serves as the starting material for the kinase inhibitor Selpercatinib.[4] The synthesis leverages the principles discussed above: a selective initial reaction at one bromine position, followed by functionalization of the second. A plausible synthetic disconnection involves an initial SNAr reaction followed by a Suzuki coupling.

Synthetic_Workflow A 4,6-Dibromo-Scaffold B Step 1: Selective S N Ar (e.g., with 2-methoxy-4-(piperidin-4-yl)aniline) A->B Nucleophile, Base C Mono-amino, Mono-bromo Intermediate B->C D Step 2: Suzuki Coupling (e.g., with pyrazole boronic ester) C->D Pd Catalyst, Base E Advanced Precursor (Selpercatinib Core) D->E

Caption: A potential synthetic pathway towards a Selpercatinib core.

This integrated approach, combining SNAr and Suzuki-Miyaura reactions, allows for the convergent and efficient assembly of highly complex and biologically active molecules from a single, versatile starting material. The principles and protocols outlined in this guide provide a robust framework for researchers in drug discovery to unlock the synthetic potential of this compound.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. Available at: [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Pipzine Chemicals. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. DOI. Available at: [Link]

  • 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. LookChem. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]

  • Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. a) ArB(OH) 2 ,... ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

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Application Notes & Protocols: The Role of Pyrazolo[1,5-a]pyrimidines in Modern Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Emergence of Pyrazolo[1,5-a]pyrimidines as a Privileged Scaffold in Cancer Therapy

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic chemical structure that has garnered substantial interest in medicinal chemistry due to its versatile biological activities.[1] This scaffold is particularly prominent in the development of targeted cancer therapies, primarily because of its effectiveness as a protein kinase inhibitor.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer cell proliferation and survival.[2][3] Consequently, kinases have become major targets for therapeutic intervention.[2]

The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive chemical modifications, enabling the development of highly potent and selective inhibitors against a range of oncogenic kinases.[2] These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), B-Raf, MEK, and Tropomyosin receptor kinases (Trks).[2][3][4] Notably, two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring the clinical significance of this chemical class.[5][6] First-generation TRK inhibitors like Larotrectinib and Entrectinib have demonstrated the therapeutic potential, while second-generation inhibitors such as Repotrectinib and Selitrectinib were developed to overcome acquired resistance.[6][7]

This document serves as a technical guide for researchers, providing an in-depth overview of the mechanism of action, key molecular targets, and practical experimental protocols for evaluating pyrazolo[1,5-a]pyrimidine-based compounds in a cancer research setting.

II. Mechanism of Action: Targeting Dysregulated Kinase Signaling

Pyrazolo[1,5-a]pyrimidine derivatives primarily function as ATP-competitive inhibitors of protein kinases.[2] They achieve this by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives tumor growth. The specific kinase targets can be modulated through chemical modifications to the pyrazolo[1,5-a]pyrimidine core.[2]

Key Signaling Pathways Targeted:
  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is fundamental in regulating cell proliferation and is frequently mutated in various cancers, particularly melanoma.[2][8] Pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of B-Raf and MEK within this cascade.[2]

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism.[8] Certain pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of PI3K isoforms, such as PI3Kδ.[9]

  • Cell Cycle Regulation (CDK Inhibition): Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Dysregulation of CDK activity is a hallmark of cancer. Several pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[4][10]

  • Tropomyosin Receptor Kinase (Trk) Signaling: NTRK gene fusions lead to the production of constitutively active Trk fusion proteins that drive tumorigenesis in a variety of solid tumors.[5][6] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib, have shown significant efficacy in treating these cancers.[5][6]

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., Trk) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CDK CDK Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Pyrazolo_Pyrimidine_Trk Pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib) Pyrazolo_Pyrimidine_Trk->RTK Pyrazolo_Pyrimidine_RAF Pyrazolo[1,5-a]pyrimidine (RAF/MEK Inhibitor) Pyrazolo_Pyrimidine_RAF->RAF Pyrazolo_Pyrimidine_RAF->MEK Pyrazolo_Pyrimidine_PI3K Pyrazolo[1,5-a]pyrimidine (PI3K Inhibitor) Pyrazolo_Pyrimidine_PI3K->PI3K Pyrazolo_Pyrimidine_CDK Pyrazolo[1,5-a]pyrimidine (CDK Inhibitor) Pyrazolo_Pyrimidine_CDK->CDK

Caption: Inhibition of Oncogenic Signaling Pathways by Pyrazolo[1,5-a]pyrimidines.

III. Application Notes: Evaluating Pyrazolo[1,5-a]pyrimidine Derivatives

A systematic evaluation of novel pyrazolo[1,5-a]pyrimidine compounds involves a tiered approach, starting with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular efficacy and mechanism of action.[11]

A. In Vitro Biochemical Kinase Assays

The initial step is to confirm that the compound directly inhibits the kinase of interest.[11] This is typically done using a cell-free in vitro kinase assay.

Principle: A purified, recombinant kinase is incubated with its specific substrate and ATP. The inhibitor is added at varying concentrations to determine its effect on the phosphorylation of the substrate. The readout often measures the amount of phosphorylated substrate or the amount of ATP consumed.[12][13]

Considerations for Assay Design:

  • ATP Concentration: The inhibitory potential (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. It is recommended to perform the assay at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP to obtain physiologically relevant and comparable data.[13]

  • Kinase Selectivity: To assess the specificity of the inhibitor, it is crucial to screen it against a panel of other kinases.[12] This helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's activity profile.[3]

B. Cell-Based Assays

Once biochemical activity is confirmed, the next step is to evaluate the compound's efficacy in a more complex biological system using cell-based assays.[14][15]

1. Cell Viability and Cytotoxicity Assays: These assays measure the compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines.[16]

2. Target Engagement and Pathway Modulation Assays: These experiments confirm that the compound is engaging its intended target within the cell and modulating the downstream signaling pathway.

Experimental_Workflow Start Start: Pyrazolo[1,5-a]pyrimidine Compound Synthesis Biochemical_Assay Step 1: In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Selectivity_Screen Step 2: Kinase Selectivity Profiling (Panel of >100 kinases) Biochemical_Assay->Selectivity_Screen Cell_Viability Step 3: Cell Viability Assay (e.g., MTT on Cancer Cell Lines) (Determine GI50) Selectivity_Screen->Cell_Viability Pathway_Analysis Step 4: Western Blot Analysis (Confirm Target Modulation, e.g., p-ERK, p-AKT) Cell_Viability->Pathway_Analysis Apoptosis_Assay Step 5: Apoptosis & Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Apoptosis_Assay In_Vivo Step 6: In Vivo Xenograft Model (Evaluate Anti-tumor Efficacy) Apoptosis_Assay->In_Vivo End End: Lead Candidate for Further Development In_Vivo->End

Caption: Workflow for Preclinical Evaluation of Pyrazolo[1,5-a]pyrimidine Inhibitors.

IV. Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Example: CDK2)

This protocol provides a general framework for determining the IC50 value of a pyrazolo[1,5-a]pyrimidine derivative against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Substrate (e.g., Histone H1)

  • [γ-³³P]ATP

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for CDK2.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of a pyrazolo[1,5-a]pyrimidine compound on the viability of a cancer cell line (e.g., HCT-116 colon cancer cells).[10]

Materials:

  • HCT-116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a DMSO-only control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

V. Data Presentation: Comparative Efficacy

The following table provides a hypothetical example of data that could be generated for a novel pyrazolo[1,5-a]pyrimidine compound.

Compound IDTarget KinaseBiochemical IC50 (nM)HCT-116 GI50 (nM)Selectivity Notes
PzP-001 CDK218150>100-fold selective over CDK1, CDK4
PzP-002 B-Raf (V600E)25200Active against wild-type B-Raf at higher concentrations
PzP-003 TrkA1.750Highly selective against a panel of 200 kinases

VI. Challenges and Future Directions

Despite the successes, challenges remain in the development of pyrazolo[1,5-a]pyrimidine-based therapies, including acquired drug resistance, off-target effects, and toxicity.[2][3] Future research will likely focus on:

  • Developing next-generation inhibitors: Designing compounds that can overcome known resistance mutations.

  • Improving selectivity: Enhancing the specificity of inhibitors to minimize off-target toxicities.[3]

  • Combination therapies: Exploring the synergistic effects of pyrazolo[1,5-a]pyrimidine inhibitors with other anticancer agents.

VII. Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a highly valuable platform in the discovery of novel kinase inhibitors for cancer therapy. Its chemical tractability allows for the fine-tuning of potency and selectivity against a wide range of oncogenic drivers. The systematic application of the biochemical and cellular assays outlined in this guide is essential for the successful identification and preclinical development of new and effective pyrazolo[1,5-a]pyrimidine-based cancer treatments.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.

  • Cell-based Assays for Drug Discovery. Reaction Biology.

  • A review for cell-based screening methods in drug discovery. PubMed Central.

  • Cell based assays for drug discovery. Miltenyi Biotec.

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI.

  • Cell-Based Assays. Sigma-Aldrich.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate.

  • In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. Benchchem.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Open University of Catalonia.

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI.

  • In vitro kinase assay. Protocols.io.

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and provide actionable insights to improve your synthetic yield and product purity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that often involves the formation of a pyrazolo[1,5-a]pyridine core, followed by electrophilic bromination. A common and effective route involves the [3+2] cycloaddition of a pyridinium ylide with an electron-deficient alkene, such as fumaronitrile, followed by dehydrogenation and subsequent bromination. The yield and purity of the final product are highly dependent on the precise control of reaction conditions at each stage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis.

Question 1: My overall yield is consistently low (<30%). What are the most likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be traced back to one of several key steps: the formation of the pyridinium ylide, the cycloaddition reaction itself, or the final bromination.

  • Inefficient Ylide Formation: The pyridinium ylide, typically generated in situ from a 1-aminopyridinium salt and a base, is a crucial intermediate. Its instability can lead to side reactions.

    • Troubleshooting Steps:

      • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is often used. If you are experiencing low yields, consider switching to a slightly stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be mindful of potential side reactions.

      • Temperature Control: Ylide formation is often exothermic. Running the reaction at 0 °C or even lower can help to stabilize the ylide and prevent decomposition.

      • Anhydrous Conditions: Pyridinium ylides are sensitive to moisture. Ensure all your glassware is oven-dried and that you are using anhydrous solvents.

  • Poor Cycloaddition Efficiency: The [3+2] cycloaddition between the ylide and fumaronitrile is the key bond-forming step.

    • Troubleshooting Steps:

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While DMF is commonly used, you could explore other polar aprotic solvents like acetonitrile or DMSO.

      • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature (e.g., from room temperature to 40-50 °C) might improve the rate, but this must be balanced against the stability of the ylide.

  • Suboptimal Bromination: The double bromination of the pyrazolo[1,5-a]pyridine core requires careful control.

    • Troubleshooting Steps:

      • Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for this transformation. Ensure your NBS is of high purity, as impurities can lead to side reactions.

      • Stoichiometry: Use of at least 2.0 equivalents of NBS is necessary for the dibromination. You may need to use a slight excess (e.g., 2.2 equivalents) to drive the reaction to completion.

      • Reaction Conditions: The bromination is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃). The reaction is often performed at room temperature, but gentle heating may be required.

Question 2: I am observing the formation of a significant amount of a monobrominated byproduct. How can I favor the formation of the dibrominated product?

Answer:

The formation of a monobrominated species indicates an incomplete reaction. Here’s how to address this:

  • Increase NBS Stoichiometry: The most straightforward solution is to increase the amount of NBS. Try increasing the equivalents from 2.2 to 2.5.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If you see the monobrominated intermediate, allow the reaction to stir for a longer period.

  • Increase Temperature: Gently heating the reaction mixture to 40 °C can often provide the necessary activation energy to add the second bromine atom.

  • Solvent Effects: Acetic acid can be a good solvent for bromination as it can activate the brominating agent and help to solubilize the substrate.

Question 3: My final product is difficult to purify and appears to be contaminated with a dark, tar-like substance. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble byproducts is often due to the decomposition of intermediates or the product itself, especially during heating.

  • Minimize Reaction Temperatures: As a general principle, use the lowest temperature that allows the reaction to proceed at a reasonable rate. This is particularly important during the ylide formation and cycloaddition steps.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that lead to colored impurities.

  • Purification Strategy:

    • Work-up: After the reaction is complete, a careful aqueous work-up is essential to remove inorganic salts and other water-soluble impurities.

    • Filtration: Before column chromatography, consider filtering the crude product through a plug of silica gel or celite to remove baseline, insoluble material.

    • Column Chromatography: Use a well-chosen solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will likely be necessary to separate the desired product from any remaining starting material and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the [3+2] cycloaddition step in this synthesis?

A1: The reaction proceeds via a 1,3-dipolar cycloaddition. The pyridinium ylide acts as the 1,3-dipole, and the electron-deficient double bond of fumaronitrile serves as the dipolarophile. This is a concerted, pericyclic reaction that forms a five-membered ring. The initial cycloadduct then undergoes oxidative aromatization to form the stable pyrazolo[1,5-a]pyridine ring system.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, while the pyridinium ylide route is common, other methods exist. For instance, some syntheses start from substituted pyrazoles and build the pyridine ring. Another approach involves the cyclization of appropriately substituted hydrazones. However, the pyridinium ylide approach is often favored for its convergency and the ready availability of starting materials.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Solvents: Many of the solvents used (e.g., DMF, DCM, acetonitrile) are flammable and/or toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The formation of the pyridinium ylide can be exothermic. Use an ice bath to control the temperature during the addition of the base.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific setup.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

  • To a stirred solution of 1-aminopyridinium iodide (1.0 eq) in anhydrous DMF (10 mL/mmol) at 0 °C, add potassium carbonate (3.0 eq) portion-wise.

  • After stirring for 30 minutes at 0 °C, add fumaronitrile (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pyrazolo[1,5-a]pyridine-3-carbonitrile.

Step 2: Bromination

  • To a solution of pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq) in chloroform (15 mL/mmol) at room temperature, add N-bromosuccinimide (2.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining NBS.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Data Summary

ParameterStep 1: CycloadditionStep 2: Bromination
Key Reagents 1-Aminopyridinium iodide, Fumaronitrile, K₂CO₃Pyrazolo[1,5-a]pyridine-3-carbonitrile, NBS
Solvent Anhydrous DMFChloroform or Acetic Acid
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Typical Reaction Time 12-18 hours4-6 hours
Expected Yield 50-70%70-90%
Purification Column ChromatographyRecrystallization or Column Chromatography

Visualizations

reaction_workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Bromination start_materials 1-Aminopyridinium Iodide Fumaronitrile ylide_formation In situ Ylide Formation (K2CO3, DMF, 0 °C) start_materials->ylide_formation cycloaddition [3+2] Cycloaddition (RT, 12-18h) ylide_formation->cycloaddition workup1 Aqueous Work-up cycloaddition->workup1 purification1 Column Chromatography workup1->purification1 intermediate Pyrazolo[1,5-a]pyridine-3-carbonitrile purification1->intermediate bromination Bromination (NBS, CHCl3, RT) intermediate->bromination workup2 Quench & Work-up bromination->workup2 purification2 Recrystallization / Column workup2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Overall Yield cause1 Inefficient Ylide Formation issue->cause1 cause2 Poor Cycloaddition issue->cause2 cause3 Incomplete Bromination issue->cause3 solution1a Optimize Base (e.g., DBU) cause1->solution1a solution1b Control Temperature (0 °C) cause1->solution1b solution1c Ensure Anhydrous Conditions cause1->solution1c solution2a Screen Solvents (ACN, DMSO) cause2->solution2a solution2b Optimize Time & Temperature cause2->solution2b solution3a Increase NBS Equivalents (>2.2) cause3->solution3a solution3b Increase Reaction Time/Temp cause3->solution3b

Caption: Troubleshooting logic for low yield issues.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines: For a foundational understanding of the cycloaddition methodology, refer to publications on the synthesis of this heterocyclic system. While a specific paper for the dibromo-carbonitrile may not be readily available, the general principles are well-documented.

    • Title: "Synthesis of pyrazolo[1,5-a]pyridines by 1,3-dipolar cycloaddition of pyridinium ylides to alkynes"
    • Source: Tetrahedron Letters
    • URL: [Link]

  • Use of N-Bromosuccinimide in Heterocyclic Chemistry: For a comprehensive overview of bromination reactions using NBS, including mechanistic details and substrate scope, a review article is a valuable resource. Title: "N-Bromosuccinimide (NBS): A Versatile Reagent in Organic Synthesis" Source: Synlett
  • Drug Discovery Context: To understand the importance of the pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry, which drives the need for efficient syntheses, articles detailing their biological activities are inform

    • Title: "The pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry"
    • Source: Future Medicinal Chemistry
    • URL: [Link]

Technical Support Center: Purification of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during the purification of this important synthetic intermediate. Our approach is grounded in practical laboratory experience and established scientific principles to ensure you can confidently navigate the challenges of isolating this compound with high purity.

Introduction: The Chemistry of Purification

The successful synthesis of this compound is only half the battle; achieving the desired purity is paramount for its downstream applications, particularly in pharmaceutical development where it serves as a key building block. The purification strategy is intrinsically linked to the synthetic route employed. A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridine derivative and an electron-deficient alkene.[1][2]

In the context of our target molecule, a likely synthetic pathway involves the reaction of N-amino-3,5-dibromopyridine with acrylonitrile. This reaction, while generally efficient, can present several purification challenges, including the removal of unreacted starting materials, potential regioisomeric byproducts, and other impurities. This guide will address these specific issues head-on.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to address specific problems you may encounter during the purification process. Each question is followed by a detailed explanation and a recommended course of action.

Question 1: My TLC plate shows multiple spots after the reaction. How do I identify the product and the major impurities?

Answer:

Thin-layer chromatography (TLC) is your primary tool for monitoring reaction progress and assessing the purity of your fractions during purification. A well-run TLC is crucial for making informed decisions.

  • Identifying Your Product Spot: The product, this compound, is a relatively nonpolar molecule due to the two bromine atoms and the aromatic system. In a typical mobile phase of ethyl acetate/hexanes, it will have a moderate Rf value. As a starting point, you can expect the product to be less polar than the N-amino-3,5-dibromopyridine starting material.

  • Spotting Key Impurities:

    • N-amino-3,5-dibromopyridine: This starting material is more polar than the product due to the free amino group. It will have a lower Rf value on the TLC plate.

    • Acrylonitrile: This starting material is highly volatile and may not be visible on the TLC plate unless it has reacted to form a non-volatile byproduct.

    • Polymeric Byproducts: Sometimes, especially with prolonged reaction times or high temperatures, side reactions can lead to the formation of higher molecular weight, often less mobile (lower Rf), and sometimes streaky spots on the TLC plate.

  • Visualization Techniques:

    • UV Light (254 nm): The pyrazolo[1,5-a]pyridine core is UV active, so your product and aromatic impurities should be visible under short-wave UV light.

    • Staining: If you suspect the presence of impurities that are not UV active, using a general stain like potassium permanganate can be helpful.

Actionable Protocol: Diagnostic TLC

  • Prepare your TLC plate: Use a silica gel 60 F254 plate.

  • Spot your samples: On the baseline, spot your crude reaction mixture, a sample of your N-amino-3,5-dibromopyridine starting material (if available), and a co-spot of the crude mixture and the starting material.

  • Develop the plate: Use a mobile phase of 20-30% ethyl acetate in hexanes. This is a good starting point for resolving the components.

  • Visualize: First, view the plate under UV light (254 nm) and circle the visible spots. Then, dip the plate in a potassium permanganate stain and gently heat to visualize other potential impurities.

Question 2: I am having trouble separating the product from a close-running impurity during column chromatography. What can I do?

Answer:

A close-running impurity is a common challenge in chromatography. The key is to enhance the separation by modifying the chromatographic conditions.

  • Understanding the Problem: A close-running impurity likely has a polarity very similar to your product. This could be a regioisomer or a byproduct with a similar functional group profile.

  • Optimizing the Mobile Phase:

    • Decrease Polarity: If the impurity is slightly more polar than your product (lower Rf), decreasing the polarity of your mobile phase (e.g., from 30% to 15% ethyl acetate in hexanes) will increase the retention time of both compounds and can improve separation.

    • Use a Different Solvent System: Sometimes, simply changing the solvent system can alter the selectivity of the separation. For example, you could try a dichloromethane/hexanes or a toluene/ethyl acetate system.

  • Column Chromatography Technique:

    • Dry Loading: If your crude product has low solubility in the mobile phase, dry loading it onto silica gel before loading it onto the column can result in a sharper band and better separation.

    • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve resolution.

Actionable Protocol: Optimizing Flash Column Chromatography

  • Analytical TLCs: Run several TLCs with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/hexanes, toluene/ethyl acetate) to find the system that provides the best separation between your product and the impurity.

  • Column Preparation: Pack a column with silica gel, ensuring it is well-compacted. The amount of silica should be at least 50 times the weight of your crude product.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. If it is not fully soluble, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Start with a less polar mobile phase than what you determined from your TLCs and gradually increase the polarity (gradient elution). Collect small fractions and analyze them by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The most effective and widely used method for purifying this compound is flash column chromatography on silica gel.[3] A mobile phase of ethyl acetate in hexanes, typically in the range of 10-40%, provides good separation from common impurities. For final polishing to obtain highly pure material, recrystallization can be an excellent secondary step.

Q2: What are some good recrystallization solvents for this compound?

A2: Given the dibrominated aromatic nature of the molecule, you should look for solvents where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for solvent screening include:

  • Ethanol: A commonly used solvent for recrystallizing similar heterocyclic compounds.

  • Isopropanol: Another good option with slightly different solubility characteristics than ethanol.

  • Toluene/Hexanes: A solvent/anti-solvent system can be very effective. Dissolve the compound in a minimal amount of hot toluene and then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly.

  • Ethyl Acetate/Hexanes: Similar to the toluene/hexanes system, this can also be an effective recrystallization pair.

Q3: My purified product is an off-white or yellowish solid. Is this normal?

A3: While a pure compound is often described as a white solid, a slight off-white or pale-yellow color is not uncommon for many organic compounds, including heterocyclic systems. This coloration can sometimes be due to trace, highly colored impurities that are difficult to remove completely. If your NMR and other analytical data are clean and show high purity, a slight coloration is generally acceptable for many applications. If a perfectly white solid is required, a final recrystallization with activated charcoal can sometimes help to remove colored impurities.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended to confirm the purity of your this compound:

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and assessing the purity. The spectrum should show the expected signals with the correct integration and coupling constants. The absence of signals from starting materials or other impurities is a strong indicator of purity.

  • ¹³C NMR Spectroscopy: This provides complementary information to the ¹H NMR and can help to confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of high purity.

  • Melting Point: A sharp melting point is characteristic of a pure compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates, chamber, and developing solvents

  • UV lamp

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel and pour in the initial mobile phase (e.g., 10% EtOAc in hexanes) to create a slurry.

  • Pack the Column: Carefully pour the slurry into the glass column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the column.

  • Elute the Column: Begin eluting with the initial mobile phase. If the product is not moving, gradually increase the polarity of the mobile phase (e.g., to 20% EtOAc in hexanes).

  • Collect and Analyze Fractions: Collect the eluent in fractions. Monitor the separation by TLC analysis of the fractions.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol describes a general method for the recrystallization of this compound.

Materials:

  • Purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Solid: Place the solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and then dry them under vacuum.

Data Presentation

Table 1: TLC Data for a Typical Reaction Mixture

CompoundTypical Rf Value (20% EtOAc/Hexanes)Appearance under UV (254 nm)
This compound 0.4 - 0.5 Quenches (dark spot)
N-amino-3,5-dibromopyridine (Starting Material)0.1 - 0.2Quenches (dark spot)
Unknown non-polar byproduct0.6 - 0.7Quenches (dark spot)
Polar baseline impurities~0.0May or may not be UV active

Visualizations

Purification Workflow

Purification_Workflow Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis (Identify spots) Crude_Mixture->TLC_Analysis Column_Chromatography Flash Column Chromatography (EtOAc/Hexanes gradient) TLC_Analysis->Column_Chromatography Informs solvent system Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Fraction_Analysis->Column_Chromatography Adjust gradient Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Pool pure fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Purity_Check Purity Check (NMR, TLC) Evaporation->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity >95% Recrystallization Recrystallization (Optional Polishing) Purity_Check->Recrystallization Further purification needed Final_Product Highly Pure Product Recrystallization->Final_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Issue Issue_Type What is the issue? Start->Issue_Type Multiple_Spots Multiple Spots on TLC Issue_Type->Multiple_Spots Initial Analysis Poor_Separation Poor Separation in Column Issue_Type->Poor_Separation During Chromatography Oily_Product Product is an Oil Issue_Type->Oily_Product Post-Evaporation Identify_Spots Identify Product vs. Impurities (Co-spot with SM) Multiple_Spots->Identify_Spots Separation_Feasible Are spots well-separated? Identify_Spots->Separation_Feasible Proceed_Column Proceed with Column Chromatography Separation_Feasible->Proceed_Column Yes Optimize_TLC Optimize TLC Solvent System Separation_Feasible->Optimize_TLC No Optimize_TLC->Proceed_Column Modify_Gradient Modify Elution Gradient (Slower, shallower) Poor_Separation->Modify_Gradient Change_Solvent Change Solvent System (e.g., DCM/Hexanes) Modify_Gradient->Change_Solvent If still poor Dry_Load Use Dry Loading Technique Change_Solvent->Dry_Load For solubility issues Check_Purity_Oil Check Purity by NMR Oily_Product->Check_Purity_Oil Impure_Oil If Impure, Re-purify Check_Purity_Oil->Impure_Oil Impure Pure_Oil If Pure, Attempt Crystallization Check_Purity_Oil->Pure_Oil Pure Impure_Oil->Poor_Separation Trituration Triturate with non-polar solvent (e.g., Hexanes) Pure_Oil->Trituration

Caption: A decision-making diagram for troubleshooting common purification issues.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Li, G., et al. (2023). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (2023). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing.
  • Wang, X., et al. (2022).
  • Al-Ostoot, F. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Kumar, A., et al. (2011).
  • Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Mayr, H., et al. (n.d.). Kinetics and Mechanisms of the Reactions of Nitrogen Ylides with Acceptor-Substituted Olefins. Ludwig-Maximilians-Universität München.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Hong, S., et al. (2022). Visible-Light-Promoted Radical Cyclization and N−N Bond Cleavage Relay of N-Aminopyridinium Ylides for Access to 2,3-Difunctionalized Indoles.
  • Gomha, S. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • Pipzine Chemicals. (n.d.). 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Retrieved from [Link]

  • DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • Al-Qadhi, M. A., et al. (2021). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents.
  • Waser, M. (2018). Ammonium Ylide-Mediated Cyclization Reactions.
  • El-Kashef, H. S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Waser, M. (2018).
  • National Institutes of Health. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Al-Qadhi, M. A., et al. (2021). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed.
  • National Institutes of Health. (n.d.). Formal (4+1)-Cyclization of Ammonium Ylides with Vinylogous para-Quinone Methides. Retrieved from [Link]

  • National Institutes of Health. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Overcoming Low Yield in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their synthetic routes. Here, we address common issues with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazolo[1,5-a]pyridine synthesis is resulting in a low yield. What are the most common causes?

Low yields in pyrazolo[1,5-a]pyridine synthesis can often be attributed to several factors. The most prevalent synthesis method involves the [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes.[1] Issues can arise from:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, some reactions show significantly improved yields when switching from conventional heating to sonication.[1]

  • Poor Substrate Reactivity: The electronic nature of substituents on both the N-aminopyridine precursor and the coupling partner can significantly impact reactivity.

  • Side Reactions: Competing reaction pathways can consume starting materials and lead to a complex mixture of byproducts, making purification difficult and reducing the overall yield of the desired product.[2]

  • Catalyst Inefficiency or Absence: While some modern methods are catalyst-free, many traditional syntheses rely on catalysts.[1][3] An inappropriate or deactivated catalyst will hinder the reaction.

Q2: I'm using the common method of reacting an N-aminopyridine with a 1,3-dicarbonyl compound. How can I optimize this reaction for a better yield?

This is a classic and effective route, but optimization is often necessary. Here’s a breakdown of key parameters to investigate:

  • Solvent Selection: The choice of solvent is crucial. While ethanol is commonly used, studies have shown that acetonitrile can be a more effective solvent, leading to significantly higher yields in some cases.[1] A screening of solvents like methanol, dioxane, DMF, and even water might be beneficial to find the optimal medium for your specific substrates.[1][4]

  • Acid Promotion: The presence of an acid can be critical. Acetic acid is often used to promote the reaction, likely by activating the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the β-dicarbonyl compound.[2][4] It's important to optimize the stoichiometry of the acid; for example, using 6 equivalents of acetic acid has been shown to be effective.[2] However, be aware that strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) may be less effective and can even lead to side reactions if used in excess.[2][4]

  • Atmosphere: Conducting the reaction under an oxygen atmosphere can be beneficial for oxidative C(sp3)–C(sp2) dehydrogenative coupling followed by dehydrative cyclization.[4][5]

Below is a troubleshooting workflow for this specific synthesis:

Troubleshooting_Workflow start Low Yield Observed check_solvent Step 1: Solvent Optimization Screen Acetonitrile, Ethanol, DMF, etc. Reference literature for similar substrates [2, 4] start->check_solvent check_acid Step 2: Acid Catalyst Optimization Vary equivalents of Acetic Acid (e.g., 2-6 eq.). Avoid strong Brønsted acids initially [4, 5] check_solvent->check_acid check_atmosphere Step 3: Atmosphere Control Run reaction under O2 atmosphere. Compare with inert (N2/Ar) atmosphere. check_acid->check_atmosphere check_temp Step 4: Temperature & Energy Source Optimize reaction temperature. Consider sonication as an alternative to conventional heating [2] check_atmosphere->check_temp purification Step 5: Purification Strategy Analyze crude mixture for byproducts. Optimize chromatography conditions. check_temp->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield.

Q3: My reaction is messy, with many side products. What are the likely side reactions and how can I minimize them?

Side product formation is a common culprit for low yields. In the reaction of N-aminopyridines with 1,3-dicarbonyls, a potential side reaction can occur with certain acids. For instance, using more than two equivalents of trifluoroacetic acid (TFA) can lead to a reaction between the TFA and the N-aminopyridine starting material.[2]

To minimize side reactions:

  • Control Stoichiometry: Ensure precise measurement of your reagents.

  • Optimize Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions more than the desired reaction.

  • Consider a Different Catalyst: If using a catalyst, it's possible it's promoting undesired pathways. For some syntheses, a catalyst-free approach has been shown to be effective.[1][3]

Q4: I'm considering alternative synthetic strategies to improve my yield. What are some robust, high-yielding methods?

Several modern, high-yielding methods have been developed for pyrazolo[1,5-a]pyridine synthesis:

  • Sonochemical Synthesis: The use of ultrasonic irradiation can dramatically increase reaction rates and yields. This method has been successfully applied to the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes, often under catalyst-free conditions.[1][3]

  • Cross-Dehydrogenative Coupling (CDC): An efficient method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones.[2][4] This approach boasts high atom economy.[5]

  • Multicomponent Reactions: One-pot, three-component reactions of aromatic aldehydes, ammonium acetate, and a pyrazolone derivative can provide an environmentally friendly and efficient route to pyrazolopyridine derivatives.[6]

The choice of method will depend on the desired substitution pattern and available starting materials.

Experimental Protocol: High-Yield Synthesis of a Substituted Pyrazolo[1,5-a]pyridine via Sonication

This protocol is adapted from a high-yield, catalyst-free sonochemical method.[1]

Materials:

  • 1-amino-2-iminopyridine derivative (10 mmol)

  • Appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol)

  • Acetonitrile (30 mL)

Procedure:

  • Combine the 1-amino-2-iminopyridine derivative (10 mmol) and the acetylene derivative (10 mmol) in a suitable reaction vessel.

  • Add acetonitrile (30 mL) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid product with ethanol.

  • Dry the product and recrystallize from an appropriate solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Expected Yield: This method has been reported to produce yields of up to 92%.[1]

Reaction Mechanism: [3+2] Cycloaddition

The proposed mechanism for the sonochemical synthesis involves a concerted [3+2] cycloaddition process.

Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product N-amino-2-iminopyridine N-amino-2-iminopyridine Cycloaddition [3+2] Cycloaddition (Concerted) N-amino-2-iminopyridine->Cycloaddition Alkyne Alkyne Derivative Alkyne->Cycloaddition Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloaddition->Pyrazolo[1,5-a]pyridine

Caption: [3+2] Cycloaddition Mechanism.

Quantitative Data Summary

MethodKey ReagentsSolventCatalystEnergy SourceReported Yield (%)Reference
Sonochemical1-amino-2-iminopyridine, Acetylene derivativeAcetonitrileNoneSonication92[1]
Conventional Heating1-amino-2-iminopyridine, Acetylene derivativeAcetonitrileNoneThermal70[1]
CDCN-amino-2-iminopyridine, 1,3-dicarbonylEthanol/Acetic AcidNone (O2 promoted)Thermalup to 95[2][4]
MulticomponentAldehyde, Ammonium Acetate, PyrazoloneAqueous HydrotropeNoneThermalNot specified[6]

This guide provides a starting point for troubleshooting and optimizing your pyrazolo[1,5-a]pyridine synthesis. For further details, please consult the referenced literature.

References

  • Al-Shammari, M. H., Ibrahim, H. M., El-Gohary, N. S., & Bassyouni, F. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13869–13879. [Link]

  • Al-Shammari, M. H., Ibrahim, H. M., El-Gohary, N. S., & Bassyouni, F. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7139–7151. [Link]

  • Various Authors. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Al-Shammari, M. H., Ibrahim, H. M., El-Gohary, N. S., & Bassyouni, F. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Al-Shammari, M. H., Ibrahim, H. M., El-Gohary, N. S., & Bassyouni, F. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13869–13879. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Patil, P. B., Pore, D. M., Patil, M. V., & Lohar, T. R. (2025). Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Various Authors. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. [Link]

  • Al-Shammari, M. H., Ibrahim, H. M., El-Gohary, N. S., & Bassyouni, F. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with brominated heterocyclic substrates. Heterocycles introduce unique challenges into this otherwise robust C-C bond-forming reaction. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Conversion

Question 1: I am seeing little to no formation of my desired product when coupling a brominated heterocycle. What are the most common initial culprits?

Answer: Low or no conversion in the Suzuki coupling of brominated heterocycles often points to a few key areas: catalyst activity, the stability of the boronic acid/ester, and the choice of base.

  • Catalyst Inhibition and Oxidative Addition: The heteroatoms (especially nitrogen) in your substrate can act as ligands for the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This is particularly problematic for heterocycles like 2-bromopyridine.[1] Additionally, the C-Br bond on electron-rich or sterically hindered heterocycles can be less reactive, making the initial oxidative addition step—often the rate-determining step—sluggish.[1][3]

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][5][6] These ligands can shield the palladium center, preventing coordination with the heterocycle, and their electron-donating properties facilitate the oxidative addition step.[4][5]

  • Boronic Acid/Ester Instability (Protodeboronation): Heteroaryl boronic acids are notoriously prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water) and replaced with a C-H bond.[7][8][9] This depletes your nucleophilic partner. This is a significant issue, especially with nitrogen-containing heterocycles like 2-pyridylboronic acid.[8][9][10]

    • Solution:

      • Use Boronate Esters: Convert the boronic acid to a more stable form, such as a pinacol boronate ester or an MIDA (N-methyliminodiacetic acid) boronate.[9][10][11][12] These are generally more stable to storage and the reaction conditions, slowly hydrolyzing in situ to the active boronic acid.[11][12]

      • Potassium Heteroaryltrifluoroborates (R-BF3K): These salts offer excellent stability and are competent coupling partners under specific conditions.

      • Anhydrous Conditions: While some water is often beneficial, excessive water can accelerate protodeboronation. Using anhydrous solvents and carefully dried reagents can be beneficial, especially when using sensitive boronic acids.

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[13][14][15][16] However, a base that is too strong or too nucleophilic, particularly in the presence of water, can accelerate the decomposition of your boronic acid.[9]

    • Solution: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point.[13] For particularly sensitive substrates, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.[15]

Side Product Formation

Question 2: My reaction is working, but I am observing significant amounts of side products, primarily the debrominated starting material and homocoupled boronic acid. How can I suppress these pathways?

Answer: The formation of debrominated (proto-dehalogenated) starting material and boronic acid homocoupling are common side reactions that compete with the desired cross-coupling.

  • Debromination (Proto-dehalogenation): This occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source instead of the boronate complex. This can be a significant issue with pyrrole-based substrates.[17]

    • Causes & Solutions:

      • Hydrogen Source: The source of the proton can be residual water, alcohols used as solvents, or even certain amine bases.

      • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus other pathways. Screening different phosphine or NHC ligands is advisable.

      • Protecting Groups: For N-H containing heterocycles like pyrroles and indoles, N-protection (e.g., with a BOC group) can suppress dehalogenation.[17]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: It is critical to ensure the reaction mixture is thoroughly degassed before heating. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.

Optimization & Advanced Troubleshooting

Question 3: I've addressed the common issues, but my yields are still moderate. How can I further optimize the reaction for a challenging brominated heterocycle?

Answer: For difficult couplings, a systematic approach to screening reaction parameters is essential. The interplay between the ligand, base, and solvent is critical.

Advanced Ligand and Catalyst Selection

While triphenylphosphine (PPh₃) is a classic ligand, it is often suboptimal for challenging heteroaryl couplings.[18] Modern catalyst systems offer significantly improved performance.

Ligand ClassSpecific ExamplesKey Advantages for Heterocycles
Buchwald Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, they accelerate oxidative addition and reductive elimination. Highly effective for sterically hindered and electron-rich/deficient systems.[19]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes, IAdStrong σ-donors that form very stable palladium complexes.[5][6] Excellent for coupling unreactive aryl chlorides and bromides.[5][20]
Other Phosphines P(t-Bu)₃, PCy₃Highly electron-donating trialkylphosphines that can be very effective but may be more sensitive to air.

A systematic screening of ligands is often the most effective strategy to identify the optimal choice for a specific transformation.[4]

Base and Solvent Synergy

The choice of base and solvent are not independent variables. The solubility and reactivity of the base are highly dependent on the solvent system.

BaseCommon SolventsConsiderations for Heterocycles
K₃PO₄ Toluene, Dioxane, THFA strong, non-nucleophilic base often effective for difficult couplings. Can require a small amount of water to be effective.
K₂CO₃, Cs₂CO₃ Dioxane/Water, THF/Water, Ethanol/WaterStandard, reliable choices. Cesium carbonate is more soluble and can be more effective in some cases.[13]
Potassium trimethylsilanolate (TMSOK) Anhydrous Dioxane, THFA soluble, anhydrous base that can be highly effective for refractory heteroaryl-heteroaryl couplings.[2]

Expert Tip: For highly polar heterocycles that may have poor solubility, the addition of additives like trimethyl borate can sometimes enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[2]

Experimental Protocols & Methodologies
General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for difficult couplings involving brominated heterocycles.

Materials:

  • Brominated heterocycle (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1-0.2 M)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the brominated heterocycle, boronic acid/ester, base, palladium precatalyst, and ligand.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 + Base pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination R1-R2 reductive_elimination->pd0 Troubleshooting_Tree start Low/No Yield? check_catalyst Screen Bulky Ligands (SPhos, NHCs) start->check_catalyst Yes side_products Side Products Observed? start->side_products No, but low yield check_boron Use Boronate Ester or R-BF3K Salt check_catalyst->check_boron check_base Screen Bases (K3PO4, Cs2CO3, KF) check_boron->check_base optimize Systematically Optimize Solvent/Base/Temp check_base->optimize dehalogenation Debromination? side_products->dehalogenation Yes homocoupling Homocoupling? side_products->homocoupling Yes dehalogenation->homocoupling No protect_nh Protect N-H Moiety dehalogenation->protect_nh Yes degas Ensure Rigorous Degassing homocoupling->degas Yes homocoupling->optimize No

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References
  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. Available at: [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. ACS Publications. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ACS Publications. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (NIH). Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. MDPI. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. ACS Publications. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

Sources

Identification of byproducts in "4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this crucial heterocyclic compound. Our aim is to provide practical, experience-driven advice to help you identify byproducts, troubleshoot your reactions, and ensure the integrity of your synthesis.

I. Overview of the Synthesis

The synthesis of this compound typically proceeds via a [3+2] cycloaddition reaction between a suitably substituted N-aminopyridine and an electron-deficient alkene, followed by an oxidative aromatization step. A common method involves the reaction of a di-brominated N-aminopyridine with acrylonitrile in the presence of an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a base such as N,N-diisopropylethylamine (DIPEA).[1]

While this method is generally effective, the complexity of the reagents and intermediates can lead to the formation of various byproducts. Understanding these potential side reactions is key to optimizing your synthesis and obtaining a pure product.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete according to TLC, but after workup and purification, my yield is significantly lower than expected. What are the potential reasons?

A1: Low yields can be attributed to several factors beyond incomplete reactions. Here are a few possibilities related to byproduct formation:

  • Formation of highly polar byproducts: Some side reactions can generate byproducts that are highly soluble in the aqueous phase during workup, leading to their loss.

  • Volatile byproducts: Although less common for this scaffold, some smaller molecular weight byproducts could be volatile and lost during solvent evaporation.

  • Product degradation on silica gel: The pyrazolo[1,5-a]pyridine ring system can be sensitive to acidic conditions. If you are using standard silica gel for chromatography, product degradation could occur. Consider using deactivated silica gel (e.g., with triethylamine) for purification.

  • Formation of regioisomers: Depending on the substitution pattern of your starting N-aminopyridine, the formation of regioisomers is a possibility, which can complicate purification and lower the yield of the desired isomer.

Q2: I observe a peak in my mass spectrum with a mass that does not correspond to my starting material or product. What could this be?

A2: Unexpected mass peaks are a common indicator of byproduct formation. Based on the typical synthetic route, here are some likely byproducts and their expected mass-to-charge ratios:

Compound Name Molecular Formula Monoisotopic Mass (Da) Plausible Origin
This compound (Product) C8H3Br2N3314.87Desired Product
Monobromopyrazolo[1,5-a]pyridine-3-carbonitrile C8H4BrN3236.96Incomplete bromination of the starting pyridine or debromination during the reaction.
Tri-bromopyrazolo[1,5-a]pyridine-3-carbonitrile C8H2Br3N3392.78Over-bromination of the starting material or product.
4,6-Dibromopyrazolo[1,5-a]pyridine (Decyano Product) C7H4Br2N2289.88Decyanation of the product under harsh reaction or workup conditions.
Oxidized N-aminopyridine Starting Material VariesVariesSide reaction of the N-aminopyridine with the oxidant (TEMPO).
Acrylonitrile Polymer (C3H3N)nVariesPolymerization of acrylonitrile, especially in the presence of base.

Troubleshooting Steps:

  • Confirm the isotopic pattern: For bromine-containing compounds, look for the characteristic isotopic pattern of bromine (~1:1 ratio for 79Br and 81Br). This will help confirm the number of bromine atoms in the molecule.

  • Perform High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass, allowing you to predict the elemental composition and narrow down the possibilities for your unknown peak.[1]

  • Analyze the fragmentation pattern: Tandem mass spectrometry (MS/MS) can provide structural information about the unknown compound.

Q3: My ¹H NMR spectrum shows more peaks than expected for the desired product. How can I identify the impurities?

A3: Additional peaks in your ¹H NMR spectrum are a clear sign of impurities. Here's how to approach their identification:

  • Check for unreacted starting materials: Compare the spectrum to the NMR of your starting N-aminopyridine and acrylonitrile.

  • Look for characteristic signals of byproducts:

    • Monobrominated species: You might observe signals in the aromatic region with different splitting patterns or chemical shifts compared to the desired product.

    • Decyanated product: The absence of the characteristic nitrile stretch in the IR spectrum and the appearance of a new aromatic proton signal in the ¹H NMR would be indicative of this byproduct.

  • Consider regioisomers: If your starting pyridine could lead to different cyclization products, you might see a mixture of isomers with distinct sets of peaks.

  • Utilize 2D NMR techniques: Techniques like COSY and HSQC can help in assigning the proton and carbon signals and in identifying the structures of the byproducts.

III. Experimental Workflow for Byproduct Identification

This workflow outlines a systematic approach to identifying unknown byproducts in your reaction mixture.

Byproduct_Identification_Workflow cluster_reaction Reaction Analysis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_identification Identification Reaction_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis (Multiple Eluent Systems) Reaction_Mixture->TLC_Analysis Initial Assessment LCMS_Analysis LC-MS Analysis Reaction_Mixture->LCMS_Analysis Mass Identification Column_Chromatography Column Chromatography (Fraction Collection) LCMS_Analysis->Column_Chromatography Guide Purification Isolate_Impurity Isolate Impurity Fractions Column_Chromatography->Isolate_Impurity HRMS High-Resolution MS Isolate_Impurity->HRMS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Isolate_Impurity->NMR FTIR FT-IR Spectroscopy Isolate_Impurity->FTIR Data_Analysis Data Analysis & Structure Elucidation HRMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Byproduct_Identified Byproduct Structure Identified Data_Analysis->Byproduct_Identified

Caption: A systematic workflow for the identification of byproducts.

IV. Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic pathway for this compound and highlights potential points of byproduct formation.

Synthesis_and_Byproducts cluster_byproducts Potential Byproducts N_Aminopyridine Dibrominated N-Aminopyridine Intermediate Cycloadduct Intermediate N_Aminopyridine->Intermediate [3+2] Cycloaddition Monobromo Monobrominated Product N_Aminopyridine->Monobromo Incomplete Bromination Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate [3+2] Cycloaddition Polymer Acrylonitrile Polymer Acrylonitrile->Polymer Polymerization TEMPO TEMPO / DIPEA TEMPO->Intermediate [3+2] Cycloaddition Product This compound Intermediate->Product Oxidative Aromatization Tribromo Tribrominated Product Product->Tribromo Over-bromination Decyano Decyanated Product Product->Decyano Decyanation

Caption: Synthetic pathway and potential side reactions.

V. References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019. [Link][2][3]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. RSC Advances, 2017. [Link][1]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Monatshefte für Chemie - Chemical Monthly, 2020. [Link][4]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2020. [Link][5]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link][6]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. As a key building block in the synthesis of targeted therapeutics like Selpercatinib, achieving a robust and high-yielding synthesis is critical.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary synthetic route discussed is the highly efficient [3+2] annulation-aromatization between an appropriate N-aminopyridine precursor and acrylonitrile, mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[2]

Question 1: My reaction yield is significantly lower than reported in the literature. What are the most likely causes?

Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following points is the best approach.

  • Cause A: Purity of Starting Materials: The purity of the N-aminopyridine precursor is paramount. Impurities can interfere with the initial cycloaddition step. Similarly, aged or improperly stored acrylonitrile may contain polymers or inhibitors that quench the reaction.

    • Solution: Ensure your N-aminopyridine starting material is pure by NMR or LC-MS analysis. Use freshly distilled or recently purchased acrylonitrile.

  • Cause B: Inefficient Oxidation: The final step of the reaction mechanism is the TEMPO-mediated oxidative aromatization of the dihydropyrazolo[1,5-a]pyridine intermediate. If this step is sluggish, the intermediate may accumulate or participate in side reactions.

    • Solution: Ensure the correct stoichiometry of TEMPO (typically ~1.2 equivalents) is used. The reaction should be monitored by TLC or LC-MS until the intermediate is fully consumed. Running the reaction open to the air can sometimes be beneficial as O₂ can act as the terminal oxidant in the TEMPO catalytic cycle.[3]

  • Cause C: Suboptimal Reaction Temperature: The reaction typically proceeds well at ambient temperature.[2] However, significant deviations can slow the reaction rate (if too cold) or promote side reactions and reagent decomposition (if too hot).

    • Solution: Maintain the reaction temperature between 20-25 °C. If the reaction is sluggish, a slight increase to 30-35 °C can be attempted, but monitor carefully for the appearance of new impurities on the TLC plate.

  • Cause D: Ineffective Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is crucial for the reaction. An incorrect choice of base or using a degraded reagent can halt the reaction.

    • Solution: Use a high-purity, dry grade of DIPEA. Other hindered bases like DBU could be trialed, but DIPEA is reported to be effective.[2] Avoid nucleophilic bases like triethylamine, which could potentially react with acrylonitrile.

Question 2: My TLC/LC-MS analysis shows multiple spots/peaks besides the desired product. What are these impurities?

Answer: The presence of multiple spots indicates side reactions or incomplete conversion. Identifying these byproducts is key to optimizing the process.

  • Likely Impurity A: Unreacted N-aminopyridine Starting Material: This is the most common "impurity" and indicates an incomplete reaction.

    • Identification: The spot/peak will correspond to a reference sample of your starting material.

    • Solution: Increase the reaction time. If the reaction has stalled, consider adding a small additional charge of acrylonitrile and TEMPO.

  • Likely Impurity B: Dihydro-pyrazolo[1,5-a]pyridine intermediate: This is the product of the initial [3+2] cycloaddition before the final oxidation step.

    • Identification: This species will have a mass of M+2 compared to the final product. It is often less stable and may be difficult to isolate.

    • Solution: Ensure sufficient TEMPO is present and allow for longer reaction times. If the issue persists, ensure your TEMPO has not degraded.

  • Likely Impurity C: Regioisomers or Over-brominated Species: If the synthesis of your dibrominated N-aminopyridine precursor was not perfectly regioselective, you may carry isomers into the final reaction. It is also possible, though less likely under these conditions, to have side reactions involving the pyridine ring itself.[4]

    • Identification: HRMS can help confirm the elemental composition. 2D NMR techniques may be required to definitively identify isomeric structures.

    • Solution: Re-purify the N-aminopyridine starting material to ensure isomeric purity. Review the bromination procedure for the precursor; using specific brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can improve selectivity over harsher reagents like Br₂.[5]

Question 3: I'm struggling with the purification of the final product. What are the best practices?

Answer: this compound is a crystalline solid.[6] Purification challenges often arise from closely eluting impurities or poor solubility.

  • Technique A: Flash Column Chromatography: This is the most common method.

    • Troubleshooting: If the product co-elutes with an impurity, try a different solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[2] If separation is still poor, consider using a different stationary phase, such as alumina.

  • Technique B: Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization is an excellent and scalable alternative to chromatography.

    • Protocol: Perform small-scale solvent screening to find a suitable system. A good system is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, isopropanol, or acetonitrile/water mixtures). Dissolve the crude material in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Technique C: Distillation/Sublimation: While less common for this type of molecule, if the product is thermally stable and volatile enough, purification under reduced pressure may be possible, though this is generally more applicable to liquid products or simple solids.[7]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines?

A1: The reaction proceeds through a two-stage mechanism: a [3+2] cycloaddition followed by an oxidative aromatization.

  • [3+2] Cycloaddition: The N-aminopyridine acts as a 1,3-dipole precursor. In the presence of a base, it reacts with the electron-deficient alkene (acrylonitrile, the dipolarophile) to form a five-membered dihydropyrazole ring fused to the pyridine core.

  • Oxidative Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate is then oxidized by TEMPO to form the stable, aromatic pyrazolo[1,5-a]pyridine ring system. TEMPO is reduced in the process and is catalytically regenerated by a terminal oxidant, often molecular oxygen from the air.[2]

Q2: What are the most critical reaction parameters to control for optimal results?

A2: Based on literature and general principles of similar reactions, the following parameters are critical:

  • Stoichiometry: The molar ratios of the reactants are crucial. An excess of acrylonitrile (typically 2.0 eq.) is often used to drive the reaction to completion. The amount of TEMPO (1.2 eq.) and base (2.0 eq.) should be carefully measured.[2]

  • Solvent: A non-protic solvent like toluene is reported to be effective, as it solubilizes the reagents without interfering with the reaction mechanism.[2]

  • Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) until the cycloaddition is complete can prevent unwanted side reactions of the N-aminopyridine. The subsequent oxidation step, however, can benefit from the presence of air.

Q3: Are there alternative methods for synthesizing the pyrazolo[1,5-a]pyridine core?

A3: Yes, the pyrazolo[1,5-a]pyridine scaffold is of significant interest, and several synthetic strategies exist. The most common alternative involves the cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[3] Other methods include intramolecular cyclizations.[3] However, for producing the specific 3-carbonitrile substitution pattern, the reaction of N-aminopyridines with α,β-unsaturated nitriles like acrylonitrile is particularly direct and efficient.[2]

Data Presentation & Experimental Protocols

Table 1: Optimized Reaction Conditions

The following conditions are based on the successful synthesis reported in the literature and serve as a validated starting point for your experiments.[2]

ParameterValue/ReagentMolar Equiv.Purpose
Starting Material4,6-Dibromo-N-aminopyridine1.01,3-Dipole Precursor
ReagentAcrylonitrile2.0Dipolarophile
OxidantTEMPO1.2Oxidizing Agent
BaseDIPEA2.0Non-nucleophilic base
SolventToluene-Reaction Medium
TemperatureAmbient (20-25 °C)-Reaction Condition
Reaction Time~22 hours-Time to Completion
Reported Yield81% (for a similar substrate)-Expected Outcome
Experimental Protocol: Synthesis

This protocol is adapted from a reported procedure and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[2]

  • To a stirred suspension of the 4,6-dibromo-N-aminopyridine starting material (1.0 equiv.) in toluene (target concentration 0.05 - 0.075 M), add acrylonitrile (2.0 equiv.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0 equiv.) dropwise to the cooled mixture.

  • Allow the resulting mixture to warm to ambient temperature and stir. Monitor the consumption of the starting material by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed (typically after ~22 hours), add TEMPO (1.2 equiv.) to the mixture.

  • Continue stirring at ambient temperature and monitor the formation of the final aromatic product. The reaction is complete when the dihydro intermediate is no longer observed.

Experimental Protocol: Work-up and Purification
  • Upon reaction completion, remove the solvent (toluene) by rotary evaporation.

  • The resulting crude residue can be directly purified by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The expected ¹H NMR spectrum for the 4,6-dibromo product should show two singlets in the aromatic region for the H-5 and H-7 protons, and a singlet for the H-2 proton.[2]

Visualizations

General Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis start Combine N-aminopyridine and Toluene add_acrylo Add Acrylonitrile start->add_acrylo cool Cool to 0 °C add_acrylo->cool add_base Add DIPEA cool->add_base react Stir at RT (~22h) [3+2] Cycloaddition add_base->react add_tempo Add TEMPO react->add_tempo oxidize Stir at RT Oxidative Aromatization add_tempo->oxidize evap Rotary Evaporation oxidize->evap chrom Flash Chromatography evap->chrom combine Combine Fractions & Evaporate chrom->combine analysis NMR, HRMS combine->analysis

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Yield

G cluster_results Possible Observations cluster_solutions Corrective Actions start Problem: Low Reaction Yield check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present intermediate_present Dihydro Intermediate Present? check_tlc->intermediate_present many_spots Multiple Unknown Spots? check_tlc->many_spots sol_sm 1. Increase reaction time. 2. Check purity/activity of reagents (Base, Acrylonitrile). sm_present->sol_sm Yes sol_int 1. Ensure correct TEMPO stoichiometry. 2. Check TEMPO quality. 3. Increase oxidation time. intermediate_present->sol_int Yes sol_spots 1. Re-purify starting materials. 2. Re-evaluate precursor synthesis. 3. Optimize chromatography. many_spots->sol_spots Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Al-Qawasmeh, R. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(9), 13730–13742. [Link]

  • El-Faham, A., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1168–1193. [Link]

  • Al-Qawasmeh, R. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13730-13742. [Link]

  • Al-Qawasmeh, R. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Patil, P. B., et al. (2025). Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate. [Link]

  • Lamberth, C., et al. (2019). Bromination of pyridine derivatives.
  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]

  • Chemie. (n.d.). 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Chemie.de. [Link]

  • Nikolaou, A., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(21), 5039. [Link]

  • Pipzine Chemicals. (n.d.). 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Pipzine. [Link]

  • Li, W., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 22(15), 5940–5945. [Link]

  • CN103992318A - Pyrazolopyridine compound and preparation method thereof.
  • Semantic Scholar. (n.d.). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Semantic Scholar. [Link]

  • Synthesis of 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile pyridine-1-oxide. (n.d.). Molbase. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Al-Qadhi, M. A., et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Al-Omair, M. A., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • Wroblowski, B., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3299. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Gomaa, M. A.-M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(5), 5595–5608. [Link]

  • Petrikaite, V., et al. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 27(13), 4217. [Link]

  • Frolova, T. S., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 730–738. [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. ResearchGate. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.

Sources

Technical Support Center: Stability Studies of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this important pharmaceutical intermediate. As a key building block in the synthesis of molecules like Selpercatinib, understanding its stability is critical for robust process development and quality control[1].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general best practices for brominated heterocyclic compounds and available supplier information, it is recommended to store this compound in a cool, dry place, away from light.[2] The container should be tightly sealed to prevent moisture ingress and potential degradation. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation studies on this molecule are not extensively published, based on its structure—a dibrominated pyrazolopyridine with a nitrile group—we can anticipate several potential degradation pathways under stress conditions:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis to a carboxamide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions.

  • Oxidation: The pyridine nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide. This is a known degradation pathway for similar heterocyclic compounds.[3]

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to debromination or other radical-mediated reactions.

  • Reaction with Nucleophiles: The bromine atoms on the aromatic ring can be displaced by strong nucleophiles, especially under conditions that facilitate nucleophilic aromatic substitution.

Q3: Is this compound sensitive to moisture?

A3: Yes, due to the potential for hydrolysis of the nitrile group, it is best to handle this compound in a controlled environment with low humidity. Always ensure containers are well-sealed after use.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable and versatile technique for stability studies of pyridine derivatives.[4][5] It allows for the separation and quantification of the parent compound and potential degradation products. Gas Chromatography (GC), particularly with a mass spectrometry (MS) detector, can also be a powerful tool, especially for identifying volatile impurities or degradation products.[6][7]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Unexpected peaks in my HPLC chromatogram after storing the compound in solution.

  • Question: I dissolved this compound in my mobile phase for HPLC analysis. After leaving the solution on the autosampler overnight, I see new, smaller peaks appearing in the chromatogram. What could be happening?

  • Answer: This is a common sign of solution-state instability. The appearance of new peaks suggests that the compound is degrading in the solvent.

    • Causality: The solvent itself might be reacting with the compound. For example, if your mobile phase contains water and a pH modifier (acid or base), this could be promoting the hydrolysis of the nitrile group. If using a nucleophilic solvent like methanol, there's a possibility of slow reaction over time.

    • Troubleshooting Steps:

      • Prepare Fresh Samples: Always analyze samples as soon as possible after preparation.

      • Investigate Solvent Effects: Prepare solutions in different common HPLC solvents (e.g., acetonitrile, methanol, water) and monitor for degradation over time to identify a more stable solvent system.

      • Control pH: If hydrolysis is suspected, ensure the pH of your solution is neutral and buffered if necessary.

      • Temperature Control: Keep your autosampler tray cooled to minimize thermal degradation.

Issue 2: The purity of my solid compound seems to decrease over time.

  • Question: I have a batch of this compound that has been stored in the lab. A recent purity check by HPLC shows a lower assay value than when it was first received. Why is this happening?

  • Answer: This indicates solid-state instability under your current storage conditions.

    • Causality: The degradation could be due to exposure to light, atmospheric oxygen, or moisture. Brominated compounds can be particularly sensitive to light.[8] The pyridine ring system can be susceptible to slow oxidation.[3]

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure the compound is stored in an amber or opaque container to protect it from light.

      • Inert Atmosphere: For long-term storage, consider transferring the material to a container that can be purged with an inert gas like argon or nitrogen before sealing.

      • Use of Desiccants: Store the container in a desiccator to protect it from moisture.

Issue 3: I am getting inconsistent results in my cross-coupling reaction.

  • Question: I am using this compound in a Suzuki or Sonogashira cross-coupling reaction, but the yields are inconsistent. Could the stability of the starting material be the issue?

  • Answer: Absolutely. The purity and integrity of your starting material are critical for the success of cross-coupling reactions.

    • Causality: If the compound has started to degrade, the actual amount of reactive starting material is lower than what you weighed out. Furthermore, the degradation products could potentially interfere with the catalyst, leading to lower or variable yields.

    • Troubleshooting Steps:

      • Confirm Purity Before Use: Always run a quick purity check (e.g., by HPLC or NMR) on your starting material before setting up a reaction, especially if it has been stored for a while.

      • Use Freshly Opened/Purified Material: If possible, use a freshly opened bottle or repurify the material if degradation is suspected.

      • Meticulous Handling: When weighing and transferring the compound, do so efficiently to minimize exposure to air and light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound.

    • Photodegradation: Expose the solid compound and a solution to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a validated HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Protocol 2: HPLC-UV Method for Stability Indicating Analysis

Objective: To quantify this compound and separate it from its potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH guidelines to ensure it is fit for purpose. This includes assessing specificity, linearity, range, accuracy, and precision.[4]

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose thermal Thermal (Solid & Solution) stock->thermal Expose photo Photodegradation (Solid & Solution) stock->photo Expose sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways parent This compound hydrolysis Hydrolysis Product (Carboxamide/Carboxylic Acid) parent->hydrolysis Acid/Base, Heat oxidation N-Oxide Product parent->oxidation Oxidizing Agent (e.g., H₂O₂) photodegradation Debrominated Product parent->photodegradation UV/Sunlight

Caption: Potential degradation pathways for the compound.

Summary of Potential Stability Issues

Stress Condition Potential Degradation Product Mechanism Recommended Mitigation
Acidic/Basic pH Carboxamide, Carboxylic AcidHydrolysis of the nitrile groupControl pH of solutions; avoid strong acids/bases.
Oxidizing Agents N-OxideOxidation of the pyridine nitrogenStore under an inert atmosphere; avoid peroxide-forming solvents.
Light Exposure Debrominated species, other radicalsPhotodegradationStore in amber or opaque containers.
Elevated Temperature VariousIncreased rate of all degradation pathwaysStore at recommended temperatures; avoid excessive heat.

References

  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.
  • ANALYTICAL METHODS for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Pyridine. Occupational Safety and Health Administration.
  • Pyridine 1613. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.
  • 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile. Autechaux.
  • An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. PubMed.
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
  • Storing & Handling Bromine. Contemporary Daguerreotypes.
  • MySkinRecipes. This compound.

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Process development for the industrial synthesis of Selpercatinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the industrial synthesis of Selpercatinib intermediates. As a highly selective and potent RET kinase inhibitor, Selpercatinib's intricate molecular architecture necessitates precise control over the synthesis of its key building blocks.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of these critical heterocyclic intermediates.

Our focus will be on the robust construction of the core pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a pivotal component in the overall synthetic strategy.[2][3] We will address frequently asked questions and provide detailed troubleshooting workflows in a practical Q&A format, grounding our advice in established chemical principles and process optimization strategies.

Overall Synthetic Workflow Overview

The industrial synthesis of Selpercatinib involves the convergent assembly of several complex intermediates. A critical disconnection point reveals the importance of the substituted pyrido[2,3-d]pyrimidin-7(8H)-one core. The diagram below illustrates a generalized workflow for the preparation of a key brominated intermediate, which serves as a versatile handle for subsequent coupling reactions.

G cluster_0 Upstream Synthesis cluster_1 Key Intermediate Formation cluster_2 Downstream Coupling A 2-Amino-4-chloro-6-methylpyridine + Ethyl Cyanoacetate B Condensation & Cyclization A->B Base, Heat C Pyrido[2,3-d]pyrimidine Core B->C D N-Alkylation with Cyclopentyl Bromide C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E 2-Chloro-8-cyclopentyl-5-methyl- pyrido[2,3-d]pyrimidin-7(8H)-one D->E F Regioselective Bromination E->F Brominating Agent (e.g., NBS, Br2) G Intermediate 1: 6-Bromo-2-chloro-8-cyclopentyl-5-methyl- pyrido[2,3-d]pyrimidin-7(8H)-one F->G H Suzuki or Buchwald-Hartwig Coupling Reactions G->H I Further Functionalization & Final Assembly of Selpercatinib H->I G cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Low Yield in N-Alkylation check_base Evaluate Base (Strength, Form, Purity) start->check_base check_solvent Check Solvent Quality (Anhydrous? KF < 0.05%) start->check_solvent check_temp Review Reaction Temperature (Is it optimal?) start->check_temp sol_base Switch to Cs₂CO₃ or Use finely powdered K₂CO₃ + Phase Transfer Catalyst check_base->sol_base sol_solvent Use Anhydrous Solvent Run under Inert Atmosphere (N₂) check_solvent->sol_solvent sol_temp Optimize Temperature via Small-Scale Screening (HPLC) check_temp->sol_temp end_node Improved Yield & Conversion sol_base->end_node sol_solvent->end_node sol_temp->end_node

Caption: Troubleshooting workflow for the N-alkylation step.

Question 2: The final bromination step is not regioselective, and I am observing multiple brominated species. How can I improve selectivity for the desired 6-bromo isomer?

Answer: Achieving high regioselectivity in the bromination of the pyrido[2,3-d]pyrimidin-7(8H)-one core is crucial for minimizing downstream purification challenges. The formation of di-brominated or other isomeric impurities is a known issue in the synthesis of such heterocyclic systems. [2] Causality & Optimization Strategies:

  • Nature of the Brominating Agent: The reactivity of the brominating agent plays a significant role.

    • Insight: Molecular bromine (Br₂) is highly reactive and can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often favored in industrial settings for its handling characteristics and selectivity.

    • Actionable Advice: If you are using Br₂, switch to NBS. Ensure the NBS is of high purity and recrystallized if necessary, as impurities can initiate radical side reactions.

  • Stoichiometry Control: Precise control over the molar equivalents of the brominating agent is critical.

    • Insight: Even with NBS, using an excess can lead to the formation of di-brominated byproducts. The reaction is often sensitive to small changes in stoichiometry.

    • Actionable Advice: Carefully control the addition of the brominating agent. A good practice is to add the agent portion-wise or as a solution via a syringe pump over a set period. Use in-process control (IPC) via HPLC to monitor the consumption of starting material and the formation of the product and byproducts, stopping the addition once the optimal conversion is reached.

  • Solvent and Temperature Effects: The reaction medium can influence the electrophilicity of the bromine species and the rate of competing reactions.

    • Insight: Chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents are common. Running the reaction at lower temperatures (e.g., 0-10 °C) typically enhances selectivity by slowing down the rate of the undesired over-bromination reaction relative to the desired mono-bromination.

    • Actionable Advice: Standardize your protocol to use a consistent solvent and run the reaction at a controlled, lower temperature. A typical protocol involves dissolving the substrate in a suitable solvent, cooling the mixture in an ice bath, and then slowly adding the NBS.

Data Summary: Typical Bromination Conditions

ParameterCondition A (Less Selective)Condition B (Optimized for Selectivity)Rationale for Optimization
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a milder, more selective electrophilic bromine source. [2]
Equivalents 1.2 - 1.5 eq1.0 - 1.05 eqMinimizes over-bromination byproducts.
Solvent Acetic AcidDichloromethane (DCM)DCM is less protic and can offer better control.
Temperature Room Temperature (20-25°C)0 - 10°CLower temperature increases selectivity by disfavoring the higher activation energy pathway of the second bromination.
Addition Method Single portionSlow, portion-wise or dropwiseMaintains a low instantaneous concentration of the brominating agent.
Question 3: I'm facing difficulties with the purification and isolation of Intermediate 1. It appears as an off-white or yellowish solid with persistent impurities. What are the best practices for purification?

Answer: The purity of Intermediate 1 (6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) is paramount for the success of subsequent coupling steps. [4][5]Persistent impurities often stem from the preceding reaction steps and require a robust purification strategy.

Purification Protocol and Best Practices:

  • Impurity Profiling (Self-Validation): Before attempting purification, you must understand what you are trying to remove.

    • Insight: The most common impurities are unreacted starting material (non-brominated) and di-brominated byproduct.

    • Actionable Advice: Use HPLC and LC-MS to identify the major impurities. Comparing the retention times and mass signals with your starting material and the expected mass of the di-brominated species will confirm their identities. A typical purity target for this intermediate should be >98.5% (by HPLC area).

  • Work-up Procedure: A proper aqueous work-up is the first line of defense.

    • Insight: The work-up aims to remove inorganic salts and water-soluble reagents (like succinimide, if using NBS).

    • Actionable Advice: After the reaction is complete, quench with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine/NBS. Follow this with a brine wash to aid phase separation.

  • Crystallization/Recrystallization: This is the most effective and scalable method for purifying solid intermediates.

    • Insight: The choice of solvent system is critical. You need a solvent (or solvent pair) in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.

    • Actionable Advice:

      • Solvent Screening: Conduct small-scale screening with various solvents. Common choices for heterocyclic compounds include isopropanol (IPA), ethanol, ethyl acetate, acetonitrile, or mixtures like Toluene/Heptane.

      • Protocol: A typical procedure would be to dissolve the crude solid in a minimal amount of a hot solvent (e.g., IPA). If impurities are insoluble, perform a hot filtration. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. [6] * Characterization: The final product should be a white to off-white crystalline powder. [6][5]Confirm its purity by HPLC and its identity using ¹H NMR and Mass Spectrometry.

References

  • Google Patents.
  • Cusinato, L., et al. (2021). Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. Organic Process Research & Development. [Link]

  • ResearchGate. Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Selpercatinib: A Key Pharmaceutical Intermediate in Oncology Drug Development.[Link]

  • Frontiers. Editorial: Green Synthesis of Heterocycles.[Link]

  • Google Patents.
  • Google Patents.
  • National Institutes of Health (NIH). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.[Link]

  • New Drug Approvals. SELPERCATINIB.[Link]

  • Al-Suwaidan, I. A., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • PubChem. 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one.[Link]

  • Royal Society of Chemistry. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.[Link]

  • PubMed. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[Link]

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Technical Support Center: Navigating the Degradation of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this privileged scaffold. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern drug discovery, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its fused heterocyclic nature presents unique stability challenges. Understanding the potential degradation pathways is not merely an academic exercise; it is critical for ensuring the integrity of experimental data, developing stable formulations, and meeting regulatory requirements for drug development.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and resolve stability issues encountered during your research.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter in the lab. Each problem is followed by an analysis of probable causes and a step-by-step guide to resolution.

Issue 1: My compound shows new, unexpected peaks on HPLC/LC-MS after being stored in a methanol/water solution for 24-48 hours.

  • Probable Cause: This is a classic sign of hydrolytic degradation. The pyrazolo[1,5-a]pyrimidine ring system, particularly when substituted with certain functional groups, can be susceptible to hydrolysis under neutral, acidic, or basic conditions.[3] Ester or amide functionalities on the scaffold are prime candidates for hydrolysis. Furthermore, the pyrimidine ring itself can be susceptible to ring-opening under more forced conditions.

  • Recommended Actions:

    • Confirm Hydrolysis: Perform a forced degradation study. Prepare fresh solutions of your compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.[3] Incubate these solutions at a controlled temperature (e.g., 60°C) and analyze samples by HPLC-MS at several time points (e.g., 2, 8, 24 hours).

    • Analyze the Data: Compare the retention times and mass-to-charge ratios (m/z) of the new peaks with those observed in your original sample. A match confirms that the degradants are products of hydrolysis. Look for mass shifts corresponding to the loss of an ester/amide group or the addition of water.

    • Preventative Measures:

      • Solvent Choice: For short-term storage, switch to aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Prepare aqueous dilutions immediately before use.

      • pH Control: If aqueous solutions are necessary, buffer them to a pH where the compound exhibits maximum stability. This can be determined from the forced degradation study.

      • Storage Conditions: Store all solutions, especially aqueous ones, at low temperatures (-20°C or -80°C) to significantly slow the rate of hydrolysis.

Issue 2: I'm observing a loss of my parent compound and the appearance of multiple new peaks after leaving my sample on the benchtop, even in an organic solvent.

  • Probable Cause: This suggests either oxidative or photodegradation.

    • Oxidation: The electron-rich pyrazolo[1,5-a]pyrimidine ring system can be susceptible to oxidation, especially if it has electron-donating substituents.[5] This can be initiated by atmospheric oxygen, trace peroxides in solvents (like older ethers or THF), or exposure to light. Common outcomes include the formation of N-oxides or hydroxylated species.

    • Photodegradation: Many aromatic heterocyclic systems are sensitive to UV and visible light.[6][7] Energy from light exposure can promote oxidative reactions or lead to complex rearrangements and fragmentation.

  • Recommended Actions:

    • Isolate the Cause:

      • Test for Oxidation: Prepare a solution of your compound and sparge it with an inert gas (nitrogen or argon) before sealing the vial. Prepare a parallel sample without sparging. Keep both in the dark. If the sparged sample is more stable, oxidation is a likely cause. You can also perform a forced oxidation study by treating a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[4]

      • Test for Photostability: Prepare two samples. Wrap one vial completely in aluminum foil and leave the other exposed to ambient lab light. If the wrapped sample is stable while the exposed one degrades, photodegradation is the culprit. For regulatory-level studies, refer to ICH Q1B guidelines for photostability testing.[4]

    • Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to get accurate masses of the degradation products. A mass increase of +16 Da often suggests oxidation (addition of an oxygen atom).

    • Preventative Measures:

      • Protect from Light: Always store pyrazolo[1,5-a]pyridine derivatives in amber vials or by wrapping standard vials in foil.

      • Handle Under Inert Atmosphere: For highly sensitive compounds, handle solutions under a nitrogen or argon atmosphere.

      • Use Fresh, High-Purity Solvents: Use freshly opened bottles of HPLC-grade or peroxide-free solvents to minimize oxidative risk.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the pyrazolo[1,5-a]pyridine core?

A1: The three most common degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Primarily affects labile functional groups attached to the core, such as esters, amides, and nitriles. The core itself is generally stable to hydrolysis under mild conditions but can be degraded under harsh acidic or basic stress.

  • Oxidation: The nitrogen atoms in the rings and electron-rich positions of the scaffold are susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[5]

  • Photolysis: Exposure to UV or high-intensity visible light can induce a range of reactions, including oxidation and ring cleavage or rearrangement.[6]

Q2: How do substituents on the pyrazolo[1,5-a]pyrimidine ring affect its stability?

A2: Substituents play a crucial role. Electron-donating groups (e.g., methoxy, amino) can increase the electron density of the ring system, making it more susceptible to oxidation but potentially stabilizing it against certain nucleophilic attacks.[8] Conversely, electron-withdrawing groups (e.g., nitro, cyano, halogens) can make the ring more resistant to oxidation but may activate certain positions for nucleophilic attack, potentially leading to hydrolytic degradation if a good leaving group is present.[5]

Q3: What are the standard conditions for a forced degradation study?

A3: Forced degradation, or stress testing, is performed to generate potential degradation products and demonstrate the specificity of analytical methods.[3][9] A typical study involves exposing the drug substance to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][10][11]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temp to 80°CHydrolysis of esters, amides; potential ring opening.
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temp to 80°CSaponification of esters, hydrolysis of amides.
Neutral Hydrolysis Water or buffer (pH 7), Room Temp to 80°CHydrolysis of highly labile groups.
Oxidation 3% - 30% H₂O₂, Room TempFormation of N-oxides, hydroxylation.
Thermal Dry heat, 60°C - 105°CThermally induced fragmentation or rearrangement.
Photolytic Exposure to UV/Vis light (ICH Q1B)Photochemical oxidation, cleavage, or rearrangement.

Q4: Which analytical techniques are best for identifying and characterizing degradation products?

A4: A combination of techniques is essential.

  • HPLC/UPLC with UV Detection: This is the workhorse for separating the parent compound from its degradants and quantifying the extent of degradation.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for determining the molecular weights of the degradation products, providing the first clues to their structures.[10]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-TOF or LC-Orbitrap provide highly accurate mass measurements, allowing for the determination of elemental compositions of degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of significant degradants, isolation (e.g., by preparative HPLC) followed by 1D and 2D NMR analysis is the gold standard.

Diagrams: Workflows and Pathways

Degradation Study Workflow

The following diagram outlines a typical workflow for investigating the degradation of a pyrazolo[1,5-a]pyridine derivative.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization cluster_eval 4. Evaluation prep Prepare Stock Solution in Organic Solvent stress_samples Aliquot and Add Stress Reagents (Acid, Base, H2O2, etc.) prep->stress_samples control Prepare Control Sample (No Stressor) prep->control incubate Incubate at Defined Temperature & Time stress_samples->incubate photo Expose to Light (ICH Q1B) stress_samples->photo hplc HPLC-UV Analysis (Quantify Degradation) control->hplc incubate->hplc photo->hplc lcms LC-MS Analysis (Identify MW of Degradants) hplc->lcms mass_balance Calculate Mass Balance hplc->mass_balance hrms Structure Elucidation (HRMS, NMR if needed) lcms->hrms pathway Propose Degradation Pathways hrms->pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

This diagram illustrates the major chemical transformations that pyrazolo[1,5-a]pyridine derivatives may undergo.

G cluster_hydrolysis cluster_oxidation cluster_photolysis Parent Pyrazolo[1,5-a]pyridine Derivative (Parent Drug) Hydrolysis_Product Hydrolyzed Product (e.g., Carboxylic Acid from Ester) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Derivative Parent->N_Oxide [O] e.g., H₂O₂ Hydroxylated Hydroxylated Derivative Parent->Hydroxylated [O] Photoproduct Photolytic Rearrangement or Cleavage Products Parent->Photoproduct hν (UV/Vis Light)

Caption: Major degradation pathways for the scaffold.

Experimental Protocol: Forced Degradation Study

This protocol provides a detailed methodology for conducting a comprehensive forced degradation study.

Objective: To identify potential degradation products and determine the degradation pathway of a pyrazolo[1,5-a]pyridine derivative under various stress conditions.

Materials:

  • Pyrazolo[1,5-a]pyridine test compound

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks, and pipettes

  • HPLC-UV system and/or LC-MS system

  • Temperature-controlled oven or water bath

  • Photostability chamber (optional, for ICH guidelines)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the test compound in a suitable organic solvent (e.g., ACN or MeOH) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • For each condition, dilute the stock solution with the respective stressor solution to achieve a final compound concentration of ~100 µg/mL. The final solution should contain a small percentage of the organic cosolvent to ensure solubility.

    • Acid Hydrolysis: Dilute with 0.1 M HCl.

    • Base Hydrolysis: Dilute with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute with purified water.

    • Oxidative Degradation: Dilute with a solution of 3% H₂O₂.

    • Control Sample: Dilute with the same water/organic solvent mixture used for the other samples but without any stressor.

  • Incubation:

    • Hydrolytic/Oxidative Samples: Place the vials in an oven or water bath set to 60°C.

    • Thermal Stress (Separate Sample): Store a solid sample of the compound at 80°C.

    • Photostability: Place a solution and a solid sample in a photostability chamber according to ICH Q1B guidelines. Wrap corresponding control samples in aluminum foil.

    • Control Sample: Keep the control solution at room temperature, protected from light.

  • Time Point Analysis:

    • Withdraw aliquots from each stressed solution at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Immediately quench the reaction if necessary. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.

    • Dilute the samples to a suitable concentration for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradant peaks.

    • Record the peak area of the parent compound and all new peaks.

    • If using LC-MS, obtain the mass spectra for all detected peaks to determine their molecular weights.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound at each time point.

    • Assess peak purity of the parent peak to ensure no degradants are co-eluting.

    • Calculate the mass balance to account for all the material (Parent compound + Degradants).[10] A good mass balance (95-105%) indicates that all major degradation products are being detected.

    • Based on the mass data, propose structures for the degradation products and map the potential degradation pathways.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Fig. 1. Photochemical and photocatalytic degradation of pyridine in the...
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C

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Validation & Comparative

A Comparative Guide to the Synthesis of RET Inhibitor Precursors: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective RET (Rearranged during Transfection) kinase inhibitors has marked a significant advancement in the treatment of various cancers. At the heart of these therapeutic agents lies a diverse array of heterocyclic scaffolds, the synthesis of which is a critical aspect of drug development. This guide provides a comparative analysis of the synthesis of key precursors for prominent RET inhibitors, with a focus on 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, the cornerstone for Selpercatinib, and its comparison with the precursors of Pralsetinib, Vandetanib, and Cabozantinib.

Introduction to RET Kinase and the Role of Precursors in Drug Synthesis

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or fusions is a known driver in several cancers, including non-small cell lung cancer and thyroid carcinomas. The development of small molecule inhibitors targeting RET has therefore become a pivotal strategy in precision oncology.

The synthesis of these complex inhibitor molecules is a multi-step process, where the efficient and scalable production of key heterocyclic precursors is paramount. The choice of the core scaffold and its synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the drug manufacturing process. This guide delves into the synthetic strategies for the precursors of four key RET inhibitors, highlighting the chemical diversity and strategic considerations in their preparation.

The Central Precursor: this compound for Selpercatinib

Selpercatinib, a highly selective RET inhibitor, is built upon the pyrazolo[1,5-a]pyridine core. The key precursor for its synthesis is This compound . The synthesis of this intermediate is a critical starting point for the elaboration of the final drug molecule.

Synthetic Pathway Overview

The synthesis of the pyrazolo[1,5-a]pyridine ring system generally involves the condensation of a substituted pyridine with a reagent that provides the pyrazole ring. A common strategy involves the reaction of an N-aminopyridinium salt with an activated alkene like acrylonitrile.

cluster_Selpercatinib Selpercatinib Precursor Synthesis Substituted_Pyridine Substituted Pyridine N_Amination N-Amination Substituted_Pyridine->N_Amination N_Aminopyridinium_Salt N-Aminopyridinium Salt N_Amination->N_Aminopyridinium_Salt Cycloaddition [3+2] Cycloaddition with Acrylonitrile N_Aminopyridinium_Salt->Cycloaddition Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Core Cycloaddition->Pyrazolo_Pyridine Bromination Bromination Pyrazolo_Pyridine->Bromination Final_Precursor This compound Bromination->Final_Precursor

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyridine Core

A representative procedure for the formation of the pyrazolo[1,5-a]pyridine ring system is as follows:

  • N-Amination of Pyridine: A substituted pyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the corresponding N-aminopyridinium salt.

  • Cycloaddition Reaction: The N-aminopyridinium salt is then treated with an activated alkene, like acrylonitrile, in the presence of a base. This proceeds via a [3+2] cycloaddition followed by aromatization to yield the pyrazolo[1,5-a]pyridine-3-carbonitrile core.

  • Bromination: The pyrazolo[1,5-a]pyridine core is subsequently brominated at the 4 and 6 positions using a suitable brominating agent, such as N-bromosuccinimide (NBS), to afford the final precursor.

Alternative RET Inhibitor Precursors: A Comparative Analysis

While the pyrazolo[1,5-a]pyridine scaffold is effective, other heterocyclic systems have also been successfully employed as core structures for potent RET inhibitors. This section compares the synthesis of precursors for Pralsetinib, Vandetanib, and Cabozantinib.

Pralsetinib Precursor: A Substituted Pyridine Core

Pralsetinib utilizes a substituted pyridine core, which is assembled through a series of cross-coupling and functional group manipulations. A key intermediate is a functionalized aminopyridine derivative.

Synthetic Strategy: The synthesis of the Pralsetinib core often starts with a commercially available bromopyridine. A key step is a Suzuki coupling to introduce a boronate ester, which is then converted to a ketone. Further modifications, including the introduction of a chiral amine side chain, lead to the final drug.[1]

Vandetanib Precursor: The Quinazoline Scaffold

Vandetanib is based on a quinazoline ring system. A crucial precursor for its synthesis is 4-chloro-6,7-dimethoxyquinazoline .

Synthetic Strategy: The synthesis of the quinazoline core can be achieved through various methods, including the Dimroth rearrangement.[2] An alternative and more traditional approach involves the cyclization of an appropriately substituted anthranilic acid derivative. The resulting quinazolinone is then chlorinated to yield the 4-chloroquinazoline precursor.

Cabozantinib Precursor: The Quinoline Backbone

Cabozantinib features a quinoline core. The synthesis of this inhibitor relies on the preparation of key intermediates such as 4-chloro-6,7-dimethoxyquinoline and N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide .

Synthetic Strategy: The quinoline core of Cabozantinib can be synthesized via several classic named reactions, including the Gould-Jacobs reaction, starting from a substituted aniline.[3] The resulting quinolinone is then chlorinated. The cyclopropane dicarboxamide side chain is typically prepared separately and coupled to the quinoline core in the later stages of the synthesis.[4][5]

Comparative Overview of Precursor Synthesis

The following table summarizes the key features of the synthetic routes to the precursors of these four RET inhibitors.

FeatureThis compound (Selpercatinib)Substituted Pyridine (Pralsetinib)4-chloro-6,7-dimethoxyquinazoline (Vandetanib)4-chloro-6,7-dimethoxyquinoline (Cabozantinib)
Core Scaffold Pyrazolo[1,5-a]pyridinePyridineQuinazolineQuinoline
Key Reactions N-Amination, [3+2] Cycloaddition, BrominationSuzuki Coupling, Ketone Formation, Amide Coupling[1]Cyclization (e.g., Dimroth Rearrangement), Chlorination[2]Cyclization (e.g., Gould-Jacobs), Chlorination[3]
Starting Materials Substituted PyridinesBromopyridines[1]Substituted Anthranilic Acids or AnilinesSubstituted Anilines[3]
Synthetic Complexity ModerateModerate to High (chiral center introduction)ModerateModerate
Scalability Generally scalable, with attention to cycloaddition conditions.Scalable, with optimization of coupling and chiral resolution steps.Scalable, though some routes may require harsh conditions.[2]Scalable, established industrial routes exist.[4]

Causality Behind Experimental Choices

The choice of a particular heterocyclic core and its synthetic route is a multifactorial decision in drug development.

  • Structure-Activity Relationship (SAR): The pyrazolo[1,5-a]pyridine core of Selpercatinib was likely chosen for its ability to form key interactions within the RET kinase binding pocket, leading to high potency and selectivity.

  • Synthetic Tractability: The pyridine core of Pralsetinib, while requiring more steps for functionalization, allows for the introduction of diverse substituents to fine-tune its pharmacological properties.

  • Established Chemistry: The quinazoline and quinoline cores of Vandetanib and Cabozantinib benefit from well-established synthetic methodologies, which can facilitate process development and scale-up.[2][3]

  • Intellectual Property: The novelty of a scaffold also plays a crucial role, with the pyrazolo[1,5-a]pyridine system offering a distinct chemical space compared to the more traditional quinazoline and quinoline cores.

Self-Validating Systems in Protocol Design

The synthetic protocols for these precursors are designed to be self-validating through rigorous in-process controls and analytical characterization of intermediates and the final product. Key validation points include:

  • Spectroscopic Analysis: NMR, Mass Spectrometry, and IR spectroscopy are used to confirm the structure and purity of each intermediate.

  • Chromatographic Purity: HPLC and GC are employed to determine the purity of the precursors and to quantify any impurities.

  • Yield Optimization: Each reaction step is optimized to maximize the yield of the desired product, which is a critical factor for the economic viability of the overall synthesis.

Conclusion

The synthesis of precursors for RET kinase inhibitors showcases a variety of strategic approaches in medicinal chemistry. This compound represents a key intermediate for the highly selective inhibitor Selpercatinib, with its synthesis centered around the efficient construction of the pyrazolo[1,5-a]pyridine core. In comparison, the precursors for Pralsetinib, Vandetanib, and Cabozantinib are based on different heterocyclic scaffolds, each with its own synthetic advantages and challenges.

For researchers and drug development professionals, understanding the nuances of these synthetic routes is crucial for the design of next-generation inhibitors and the development of robust and scalable manufacturing processes. The choice of the core precursor not only influences the biological activity of the final drug but also has profound implications for the entire drug development lifecycle.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Supply Chain of Cabozantinib Malate: Ensuring Quality from Intermediate to API. [Link]

  • Google Patents.
  • Google Patents.
  • Fang, R., et al. (2019). A New Synthesis of Cabozantinib. ResearchGate. [Link]

  • New Drug Approvals. Pralsetinib. [Link]

  • ResearchGate. Synthesis of pralsetinib (XV). [Link]

  • PubMed. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers. [Link]

  • PubMed Central. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. [Link]

  • Google Patents.
  • ACS Publications. Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. [Link]

  • ResearchGate. New Synthesis of Antitumor Drug Cabozantinib. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Selpercatinib: A Key Pharmaceutical Intermediate in Oncology Drug Development. [Link]

  • ResearchGate. Synthesis of anticancer drug vandetanib. [Link]

  • Google Patents. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof.
  • Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • PubMed. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. [Link]

  • PubMed Central. Pralsetinib. [Link]

  • Google Patents. WO2021243186A1 - Pralsetinib pharmaceutical compositions.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Google Patents. WO2024111001A1 - Crystalline forms of n-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-n'-(4-fluorophenyl)
  • ResearchGate. Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. [Link]

  • PubMed Central. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. [Link]

  • ResearchGate. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers. [Link]

  • PubMed. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]

  • PubMed Central. Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. [Link]

  • precisionFDA. SELPERCATINIB. [Link]

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  • ResearchGate. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]

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A Comparative Guide to the Synthesis of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant applications in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including acting as kinase inhibitors for cancer therapy, adenosine receptor antagonists, and anti-inflammatory agents. The development of efficient and versatile synthetic routes to this bicyclic system is, therefore, a topic of considerable interest for researchers in drug discovery and organic synthesis.

This guide provides an in-depth comparison of the most prominent and effective synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide representative experimental protocols and comparative data to inform your synthetic planning.

Key Synthetic Strategies at a Glance

The construction of the pyrazolo[1,5-a]pyridine ring system is predominantly achieved through three major strategies, each with its own set of strengths and ideal use cases. This guide will focus on:

  • [3+2] Cycloaddition of N-Iminopyridinium Ylides: A highly versatile and widely used method involving the reaction of a pyridine-derived 1,3-dipole with a two-atom component (dipolarophile).

  • Condensation of Aminopyrazoles with 1,3-Dielectrophiles: A classical and often straightforward approach that builds the pyrimidine ring onto a pre-existing pyrazole.

  • Cross-Dehydrogenative Coupling (CDC): A modern and atom-economical strategy that forms C-N and C-C bonds through the direct coupling of C-H bonds.

It is important to clarify a common point of confusion regarding the Tschitschibabin (Chichibabin) Reaction . While foundational in pyridine chemistry, neither the Tschitschibabin amination (for placing an amino group on a pyridine ring) nor the Tschitschibabin pyridine synthesis (for forming a pyridine ring from aldehydes and ammonia) constitutes a direct, one-step method to the fused pyrazolo[1,5-a]pyridine core.[1][2] Instead, intermediates prepared via related aminations, such as N-aminopyridinium salts, are the key precursors for methods like the [3+2] cycloaddition.

The Workhorse: [3+2] Cycloaddition Reactions

The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes is arguably the most prevalent and versatile strategy for synthesizing pyrazolo[1,5-a]pyridines.[3][4] This method's popularity stems from its ability to construct the bicyclic core in a single step with high regioselectivity and a broad tolerance for functional groups on both coupling partners.

Mechanistic Rationale

The reaction begins with the formation of an N-iminopyridinium ylide, which serves as a 1,3-dipole. This ylide is typically generated in situ from an N-aminopyridinium salt by deprotonation with a base. The ylide then reacts with a dipolarophile (e.g., an alkyne or an electron-deficient alkene) in a concerted or stepwise cycloaddition. The resulting dihydropyrazolo[1,5-a]pyridine intermediate is subsequently oxidized to the aromatic final product. The oxidation can be spontaneous (e.g., by air) or promoted by an added oxidant.[5]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization N_amino N-Aminopyridinium Salt Ylide N-Iminopyridinium Ylide (1,3-Dipole) N_amino->Ylide Base Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Intermediate Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Intermediate [3+2] Product Pyrazolo[1,5-a]pyridine Intermediate->Product Oxidation (-2H)

Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Advantages & Causality
  • Versatility: This method accommodates a wide array of alkynes and alkenes, allowing for diverse substitutions on the pyrazole moiety of the final product. The choice of electron-deficient dipolarophiles is common as it accelerates the cycloaddition by lowering the LUMO energy of the dipolarophile, leading to a smaller HOMO-LUMO gap with the ylide.

  • High Regioselectivity: The reaction typically proceeds with excellent regiocontrol, which is crucial for drug development applications where specific isomers are required.

  • Mild Conditions: Many modern protocols operate under mild conditions, including room temperature and metal-free systems, which enhances functional group tolerance.[5] The use of sonication can further accelerate the reaction under catalyst-free conditions, providing an eco-friendly alternative.[6]

Limitations
  • Oxidant Requirement: The final aromatization step often requires an external oxidant, which can add cost and complexity to the procedure. However, some systems can be oxidized by atmospheric oxygen.[5]

  • Precursor Synthesis: The synthesis of the starting N-aminopyridinium salts can sometimes be a multi-step process.

Comparative Data: [3+2] Cycloaddition Methods
MethodKey ReagentsConditionsTypical YieldsReference
Metal-Free OxidativeN-aminopyridine, Chalcone, O₂NMP, Room Temp, 2-5 h75-95%[5]
Sonochemical, Catalyst-FreeN-amino-2-iminopyridine, DMADAcetonitrile, 85 °C (sonication), 1-2 h89-95%[6]
Representative Protocol: Metal-Free Oxidative [3+2] Cycloaddition[5]
  • To a stirred solution of N-aminopyridine (1.0 mmol) and a substituted chalcone (1.2 mmol) in N-methylpyrrolidone (NMP, 3 mL) in a round-bottom flask, add K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture vigorously under an oxygen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.

  • After completion, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired pyrazolo[1,5-a]pyridine.

The Classic: Condensation of 5-Aminopyrazoles

This strategy represents a more traditional, yet highly effective, method for constructing the pyrazolo[1,5-a]pyrimidine ring, which is a closely related and important scaffold. The core principle involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-diketone or its equivalent. This approach builds the six-membered pyrimidine ring onto the existing five-membered pyrazole.

Mechanistic Rationale

The reaction is a cyclocondensation. The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group. A final dehydration step then yields the aromatic pyrazolo[1,5-a]pyrimidine. The reaction is typically catalyzed by either acid or base to activate the carbonyl groups or deprotonate the nucleophile, respectively.[7]

G Aminopyrazole 5-Aminopyrazole Intermediate Acyclic Intermediate Aminopyrazole->Intermediate Diketone 1,3-Diketone Diketone->Intermediate Nucleophilic Attack Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclized->Product Dehydration (-H₂O)

Caption: Cyclocondensation pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.

Advantages & Causality
  • Readily Available Starting Materials: Both 5-aminopyrazoles and 1,3-dicarbonyl compounds are common and often commercially available building blocks.[8]

  • Predictable Outcomes: The reaction is generally high-yielding and the regioselectivity is predictable, especially with symmetrical diketones.

  • Operational Simplicity: The procedures are often straightforward, involving simple heating of the reactants in a suitable solvent.

Limitations
  • Regioselectivity with Unsymmetrical Diketones: The use of unsymmetrical 1,3-diketones can lead to the formation of regioisomeric products, which may require careful separation.

  • Limited Diversity on Pyridine Ring: The substitution pattern on the newly formed six-membered ring is dictated by the choice of the 1,3-dicarbonyl compound, which can be less flexible compared to the [3+2] cycloaddition approach.

Comparative Data: Condensation Methods
PrecursorsKey Reagents/ConditionsTypical YieldsReference
5-Aminopyrazole + AcetylacetoneAcetic Acid, RefluxHigh (often >85%)[7]
5-Aminopyrazole + Ethyl AcetoacetateSodium Ethoxide, Ethanol, Reflux87-95%[7]
Representative Protocol: Condensation of 5-Aminopyrazole with a β-Ketoester[7][9]
  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

  • To this solution, add 5-amino-3-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Heat the resulting mixture at reflux for 24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, acidify the mixture with dilute acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol to yield the pure 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol.

The Modern Approach: Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling represents a powerful and increasingly popular strategy in organic synthesis due to its high atom economy and step efficiency. Recently, this approach has been applied to the synthesis of pyrazolo[1,5-a]pyridines, offering a novel disconnection that avoids pre-functionalization of the starting materials.

Mechanistic Rationale

An innovative method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and using molecular oxygen as the terminal oxidant.[3][4] The proposed mechanism suggests that acetic acid activates the N-amino-2-iminopyridine for a nucleophilic attack by the enol form of the β-dicarbonyl substrate. The resulting adduct undergoes oxidative dehydrogenation by molecular oxygen to form an intermediate, which then cyclizes and loses water to afford the final pyrazolo[1,5-a]pyridine product.

G cluster_0 Activation & Addition cluster_1 Oxidation & Cyclization cluster_2 Aromatization Iminopyridine N-Amino-2-iminopyridine Adduct Adduct A Iminopyridine->Adduct + Diketone (AcOH activation) Diketone 1,3-Dicarbonyl (Enol form) IntermediateB Intermediate B Adduct->IntermediateB O₂ Dehydrogenation IntermediateC Cyclized Intermediate C IntermediateB->IntermediateC Cyclization Product Pyrazolo[1,5-a]pyridine IntermediateC->Product -H₂O

Caption: Proposed mechanism for the CDC synthesis of pyrazolo[1,5-a]pyridines.

Advantages & Causality
  • Atom and Step Economy: This method avoids the need for pre-functionalized starting materials, directly utilizing C-H bonds for bond formation. This reduces waste and shortens synthetic sequences.

  • Green Chemistry: The use of molecular oxygen as the terminal oxidant and acetic acid as a promoter makes this a relatively environmentally benign process. The only byproduct is water.

  • High Yields: The optimized protocol provides excellent yields for a range of substrates.[3]

Limitations
  • Substrate Scope: The reported method is specific to N-amino-2-iminopyridine derivatives, which may not be as readily available as the precursors for other methods.

  • Reaction Conditions: The reaction requires elevated temperatures (130 °C), which might not be suitable for thermally sensitive substrates.

Comparative Data: CDC Method
PrecursorsKey Reagents/ConditionsTypical YieldsReference
N-amino-2-imino-pyridine + Ethyl acetoacetateAcetic Acid (6 eq), O₂, Ethanol94%[3][4]
N-amino-2-imino-pyridine + AcetylacetoneAcetic Acid (6 eq), O₂, Ethanol81%[3]
Representative Protocol: Acetic Acid and O₂-Promoted CDC Reaction[3]
  • Place N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol, 1.0 eq), ethyl acetoacetate (3 mmol, 1.0 eq), and acetic acid (18 mmol, 6.0 eq) in ethanol (10 mL) in a sealed tube or pressure vessel.

  • Pressurize the vessel with an atmosphere of pure oxygen (1 atm).

  • Heat the reaction mixture at 130 °C for 18 hours with stirring.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to give the desired 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.

Conclusion and Outlook

The synthesis of the pyrazolo[1,5-a]pyridine core can be approached through several robust and reliable methods.

  • The [3+2] cycloaddition stands out as the most versatile and widely applicable strategy, offering extensive scope for diversification and often proceeding under mild, modern conditions. It is the recommended starting point for projects requiring novel analogues with varied substitution patterns.

  • The condensation of 5-aminopyrazoles remains a highly valuable and straightforward method, particularly when the required precursors are readily available and the desired substitution pattern on the pyrimidine ring is simple. Its operational simplicity makes it attractive for scale-up.

  • The cross-dehydrogenative coupling approach represents the cutting edge of sustainable synthesis. For specific substrate classes, it offers an elegant and highly efficient route that minimizes waste and synthetic steps.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the desired level of molecular complexity. As research in this area continues, we can anticipate the development of even more efficient, selective, and sustainable methods for accessing this important heterocyclic scaffold.

References

  • Al-dujaili, D. A. H., Al-Azawi, M. F. J., & Hameed, A. S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 14035–14048. [Link]

  • Ismail, H. M., Behbehani, H., Ibrahim, H. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7103-7113. [Link]

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • Jia, Y., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12543–12553. [Link]

  • Al-dujaili, D. A. H., Al-Azawi, M. F. J., & Hameed, A. S. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Terungwa, S. A., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a ]pyridines. ResearchGate. [Link]

  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Serrano, J. L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Grel, T., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Kamal, A., et al. (2015). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Yoshikawa, K., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Moody, C. J. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Angewandte Chemie International Edition, 60(27), 14754-14764. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ResearchGate. [Link]

  • Desenko, S. M., et al. (2011). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [Link]

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A Comparative Guide to Alternative Starting Materials for the Synthesis of Selpercatinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Selpercatinib (marketed as Retevmo®) is a highly selective and potent inhibitor of the Rearranged during Transfection (RET) kinase, a critical driver in various cancers, including non-small cell lung cancer and thyroid cancers.[1] The intricate molecular architecture of Selpercatinib necessitates a sophisticated and efficient synthetic strategy. For researchers and drug development professionals, the choice of starting materials is a pivotal decision that profoundly impacts the overall efficiency, scalability, cost-effectiveness, and safety of the synthesis.

This guide provides an in-depth comparison of two prominent synthetic routes to Selpercatinib, each originating from a different starting material. We will delve into the detailed experimental protocols, analyze the strategic advantages and disadvantages of each approach, and present supporting data to inform the selection of an optimal synthetic strategy.

Route 1: Convergent Synthesis Commencing with 3-Bromo-5-methoxypyridine

This approach builds the core heterocyclic structure of Selpercatinib from a simple, commercially available pyridine derivative. The synthesis involves the initial construction of the pyrazolo[1,5-a]pyridine scaffold, followed by sequential coupling reactions to introduce the remaining fragments of the molecule.

Rationale for Experimental Choices

The selection of 3-bromo-5-methoxypyridine as a starting material is predicated on its commercial availability and the versatility of the bromine and methoxy functional groups for subsequent transformations.[2] The synthetic strategy is designed to be convergent, allowing for the independent synthesis of key fragments that are later combined, which can improve overall efficiency.

Experimental Protocol: Synthesis of a Key Intermediate

A crucial step in this route is the formation of the pyrazolo[1,5-a]pyridine core. A representative protocol for a key intermediate is detailed in patent CN113321668A.[3]

  • Amination of 3-bromo-5-methoxypyridine: 3-bromo-5-methoxypyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid or O-(mesitylsulfonyl)hydroxylamine, to form the corresponding N-aminopyridinium salt. This step introduces the nitrogen atom required for the subsequent cyclization.

  • Cyclization to form the pyrazolo[1,5-a]pyridine core: The N-aminopyridinium salt is then reacted with a suitable three-carbon synthon, such as ethyl propiolate or 2-chloroacrylonitrile, in the presence of a base. This reaction proceeds via a [3+2] cycloaddition to construct the bicyclic pyrazolo[1,5-a]pyridine ring system.

  • Functional group manipulation: Following the core formation, a series of reactions, including Vilsmeier-Haack formylation and subsequent conversion of the aldehyde to a nitrile, are employed to install the required substituents on the pyrazolo[1,5-a]pyridine ring.[3]

Visualizing the Workflow: Route 1

Route_1_Workflow A 3-Bromo-5-methoxypyridine B N-Aminopyridinium Salt A->B Amination C Pyrazolo[1,5-a]pyridine Core B->C [3+2] Cycloaddition D Functionalized Core C->D Functionalization E Selpercatinib D->E Coupling Reactions Route_2_Workflow A 4-Bromo-6-methoxypyrazolo [1,5-a]pyridine-3-carbonitrile B Coupled Intermediate A->B Suzuki Coupling C Etherified Intermediate B->C Etherification D Selpercatinib C->D SNAr Reaction (86% yield)

Caption: Linear synthesis of Selpercatinib from a pre-functionalized intermediate.

Comparative Analysis of the Two Synthetic Routes

The choice between these two synthetic strategies depends on a variety of factors, including the desired scale of production, cost constraints, and available expertise.

FeatureRoute 1 (from 3-Bromo-5-methoxypyridine)Route 2 (from 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile)
Starting Material Cost Lower initial cost of 3-bromo-5-methoxypyridine. [2]Higher initial cost of the more complex intermediate. [4]
Number of Steps Longer overall synthetic sequence.Shorter overall synthetic sequence.
Overall Yield Potentially lower due to the higher number of steps.Potentially higher due to the shorter sequence and high-yielding final steps.
Process Complexity More complex, involving the construction of the core heterocyclic system.Less complex in the final stages, focusing on coupling and substitution reactions.
Scalability May present challenges in scaling up the core formation steps.Potentially more amenable to large-scale production due to the simpler final steps.
Flexibility Allows for greater flexibility in modifying the core structure for analog synthesis.Less flexible for core modifications.

Conclusion

Both synthetic routes to Selpercatinib presented here offer viable pathways to this important therapeutic agent.

  • Route 1 , starting from 3-bromo-5-methoxypyridine , is a more convergent approach that may be favored in a research and development setting where flexibility for analog synthesis is crucial. The lower initial cost of the starting material is also an attractive feature.

  • Route 2 , commencing with the advanced intermediate 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile , presents a more linear and potentially higher-yielding pathway. This route is likely to be more suitable for large-scale manufacturing where efficiency and a streamlined process are paramount.

The ultimate choice of starting material and synthetic strategy will depend on a careful evaluation of the specific project goals, available resources, and the desired scale of production. This guide provides the fundamental data and analysis to support an informed decision in the synthesis of Selpercatinib.

References

  • CN113321668A - Synthesis of serpatatinib - Google Patents. (n.d.).
  • Hughes, D. L. (2021). Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. Organic Process Research & Development, 25(10), 2206–2220. [Link]

  • Synthesis of selpercatinib (XXXXI). - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • SELPERCATINIB - New Drug Approvals. (2019, July 9). Retrieved January 5, 2026, from [Link]

  • 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Retrieved January 5, 2026, from [Link]

  • Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

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Comparative Biological Activity of Pyrazolo[1,5-a]pyridine-3-carbonitrile Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of analogues based on the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold. We will delve into the structure-activity relationships (SAR), mechanism of action, and key experimental data, with a particular focus on their role as potent kinase inhibitors in oncology.

Introduction: The Rise of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of targeted therapies.[2] A prime example of its clinical significance is the emergence of Selpercatinib (marketed as Retevmo®), a highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[2][3] The synthesis of this groundbreaking drug relies on a key intermediate: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile .[4] This specific analogue serves as our entry point into a broader exploration of how modifications to this scaffold influence biological activity, particularly in the context of RET-driven cancers.

Aberrant RET kinase activity, resulting from fusions or mutations, is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), and other solid tumors.[3] The development of selective RET inhibitors like Selpercatinib has transformed the treatment landscape for these patients. This guide will compare the activity of Selpercatinib with other pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine analogues, providing a framework for researchers aiming to design the next generation of kinase inhibitors.

Comparative Analysis of Pyrazolo[1,5-a]pyridine Analogues as Kinase Inhibitors

The therapeutic efficacy of compounds based on the pyrazolo[1,5-a]pyridine scaffold is profoundly influenced by the nature and position of substituents. Structure-activity relationship (SAR) studies are therefore critical in optimizing potency and selectivity.[5]

The Pyrazolo[1,5-a]pyridine Core as a Hinge-Binding Motif

The pyrazolo[1,5-a]pyridine nucleus serves as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain.[2] This interaction mimics the binding of the adenine region of ATP, making these compounds potent ATP-competitive inhibitors. The nitrogen atoms within the pyrazole and pyridine rings are key to establishing these interactions.

Impact of Substitutions on Potency and Selectivity

The following table summarizes the in vitro activity of Selpercatinib and other representative pyrazolo-based kinase inhibitors. This data highlights how modifications to the core structure impact target inhibition and cellular potency.

Compound/AnalogueCore ScaffoldPrimary Target(s)IC50 (nM) - Biochemical AssayCell LineCell Viability IC50 (nM)Reference(s)
Selpercatinib (LOXO-292) Pyrazolo[1,5-a]pyridineRET (WT)~0.5 - 2CCDC6-RET11.7[2][3][6]
RET (V804M)~1 - 5Ba/F3-RET V804M45.2[6]
KDR (VEGFR2)>1000--[7]
WF-47-JS03 Pyrazolo[1,5-a]pyrimidineRETPotent (details not specified)--[7][8][9]
KDR>500-fold selective vs. RET--[7][8][9]
Compound 7j Pyrazolo[3,4-d]pyrimidineSRC110MCF712,000 (EC50)[10]
Compound 7k Pyrazolo[3,4-d]pyrimidineSRC120MCF712,000 (EC50)[10]
Compound 5k Pyrazolo[1,5-a]pyridineM. tuberculosis--MIC: <0.002 µg/mL (H37Rv)[1][11]

Key SAR Insights:

  • Selectivity over KDR: For RET inhibitors, high selectivity against the Kinase Insert Domain Receptor (KDR), also known as VEGFR2, is crucial to avoid toxicities associated with VEGF signaling inhibition.[7] Selpercatinib and the pyrazolo[1,5-a]pyrimidine analogue WF-47-JS03 both demonstrate excellent selectivity, highlighting the potential of these scaffolds to achieve a favorable safety profile.[7][8]

  • Substitutions at the 4- and 6-positions: In Selpercatinib, the complex substituent at the 4-position of the pyrazolo[1,5-a]pyridine ring is designed to extend into the solvent-exposed region of the ATP-binding pocket, allowing for modifications that enhance potency and improve pharmacokinetic properties. The 6-position is substituted with a 2-hydroxy-2-methylpropoxy group.[12] The dibromo precursor provides the synthetic handles to install these crucial groups.

  • Scaffold Hopping: While the pyrazolo[1,5-a]pyridine core is central to Selpercatinib, related scaffolds like pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine also yield potent kinase inhibitors.[7][10] For instance, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent SRC kinase inhibitors.[10] This demonstrates the concept of "scaffold hopping" where related core structures can be used to target different kinases.

  • Antitubercular Activity: Interestingly, modifications to the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold have led to compounds with potent antitubercular activity, demonstrating the broad therapeutic potential of this chemical class beyond oncology.[1][11][13]

Mechanism of Action: Targeting the RET Signaling Pathway

Constitutive activation of the RET receptor tyrosine kinase is the central oncogenic event in RET-driven cancers.[6] This leads to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Upon ligand-independent dimerization (due to fusion or mutation), RET undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites act as docking platforms for adaptor proteins, which in turn activate key signaling cascades:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A critical pathway that regulates cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

Pyrazolo[1,5-a]pyridine-based RET inhibitors like Selpercatinib function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of RET and the subsequent activation of these downstream oncogenic pathways.

Below is a diagram illustrating the RET signaling pathway and the mechanism of inhibition.

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_dimer Aberrant RET Dimer (Fusion or Mutation) pRET Autophosphorylated RET (pY) RET_dimer->pRET ATP -> ADP Adaptor Adaptor Proteins (e.g., GRB2) pRET->Adaptor PI3K PI3K pRET->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Selpercatinib Analogue Inhibitor->pRET Blocks ATP Binding

Caption: The RET signaling pathway and point of inhibition.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of pyrazolo[1,5-a]pyridine analogues.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a robust method to determine the direct inhibitory effect of a compound on the RET kinase by measuring its binding affinity (IC50).[6][14]

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds to the kinase. An inhibitor will compete with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14]

    • Prepare serial dilutions of the test compound (e.g., starting from 100 µM) in 1X Kinase Buffer containing a constant percentage of DMSO (e.g., 1%).

    • Prepare a solution of recombinant RET kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.[14]

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Cytotoxicity/Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[15][16][17]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., a cell line with a known RET fusion like LC-2/ad) during their exponential growth phase.[6]

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only and untreated controls.[18]

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[15]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

    • Carefully remove the medium from each well.

    • Add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[15][16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day5 Day 5: Assay Readout Harvest 1. Harvest and Count Cancer Cells Seed 2. Seed Cells into 96-well Plate Harvest->Seed Incubate1 3. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Add_Tx 5. Add Compound to Wells Prepare_Tx 4. Prepare Serial Dilutions of Test Compound Prepare_Tx->Add_Tx Incubate2 6. Incubate 72h (37°C, 5% CO2) Add_Tx->Incubate2 Add_MTT 7. Add MTT Reagent (Incubate 3-4h) Solubilize 8. Solubilize Formazan Crystals (e.g., DMSO) Add_MTT->Solubilize Read 9. Read Absorbance (570 nm) Solubilize->Read Analyze 10. Calculate % Viability and IC50 Value Read->Analyze

Sources

A Comparative Analysis of Kinase Inhibitors Derived from the Pyrazolo[1,5-a]pyridine Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine and its isomeric pyrazolo[1,5-a]pyrimidine core represent a privileged scaffold in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors.[1] This structural motif serves as an effective hinge-binding element, mimicking the adenine moiety of ATP to achieve potent and often selective inhibition of various protein kinases implicated in oncology and other diseases.[1] This guide provides a comparative analysis of key kinase inhibitors derived from this versatile scaffold, focusing on their biochemical potency, cellular activity, selectivity, and the structure-activity relationships (SAR) that govern their efficacy. We will delve into representative inhibitors targeting critical oncogenic kinases: the Tropomyosin Receptor Kinase (TRK) family, Aurora Kinases, and BRAF kinase.

Comparative Efficacy and Selectivity of Pyrazolo[1,5-a]pyridine-based Inhibitors

To provide a clear comparison, we will examine three exemplary inhibitors, each targeting a different class of kinases, all of which are based on or structurally related to the pyrazolo[1,5-a]pyridine scaffold.

  • Repotrectinib (TPX-0005): A next-generation, macrocyclic inhibitor of TRK, ROS1, and ALK kinases, built upon a pyrazolo[1,5-a]pyrimidine core.[2][3]

  • AT9283: A multi-targeted inhibitor, developed through fragment-based design, targeting Aurora kinases, JAK2, and Abl, featuring a pyrazol-4-yl urea structure.[4][5]

  • Pyrazolopyridine BRAF Inhibitor (Exemplar Compound 17): A potent and selective inhibitor of BRAFV600E derived from a pyrazolo[1,5-a]pyridine scaffold.[6]

The following tables summarize the biochemical potency and cellular activity of these inhibitors, providing a quantitative basis for their comparison.

Table 1: Comparative Biochemical Potency (IC50, nM)
InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)Reference(s)
Repotrectinib ROS10.07ALK~1.1[7]
TRKA~0.1JAK2~1.3
TRKB~0.1FYN~1.5
TRKC~0.1
AT9283 Aurora B~3JAK21.2[4][8]
Aurora A~3JAK31.1
Abl (T315I)4
Compound 17 BRAFV600E4p38α1,400[6]
c-RAF100
Table 2: Comparative Cellular Activity
InhibitorCell LineTarget PathwayCellular Potency (IC50/EC50, nM)Assay TypeReference(s)
Repotrectinib KM12 (TRKA Fusion)TRKA Phosphorylation<1Cellular Phosphorylation[9]
Ba/F3 (LMNA-TRKA)Cell Proliferation0.5Proliferation[6]
Ba/F3 (LMNA-TRKAG595R)Cell Proliferation2.1Proliferation[6]
AT9283 HCT116 (Colon)Aurora B Activity30Polyploidy Induction[10]
B-NHL Cell LinesCell Proliferation20 - 1,600Proliferation (MTS)[11]
Compound 17 Malme-3M (BRAFV600E)ERK Phosphorylation29Cellular Phosphorylation[6]
A375 (BRAFV600E)ERK Phosphorylation240Cellular Phosphorylation[6]

Expert Analysis:

The data clearly illustrates the versatility of the pyrazolo[1,5-a]pyridine scaffold. Repotrectinib stands out for its exceptional sub-nanomolar potency against TRK, ROS1, and ALK. Its macrocyclic structure is a key innovation, designed to overcome the steric hindrance from resistance mutations, such as the G2032R solvent front mutation in ROS1, which limits the efficacy of earlier generation inhibitors.[2][7] This makes it a powerful agent for both treatment-naïve patients and those who have developed resistance.[7]

AT9283 demonstrates a different strategic approach. While still potent against its primary targets, Aurora A and B, it is a multi-targeted inhibitor with significant activity against JAK2 and the notoriously drug-resistant Abl-T315I mutant.[8] This polypharmacology can be advantageous in certain hematological malignancies where these pathways are co-activated.[8] Its development from a pyrazole-benzimidazole fragment highlights a rational design process to optimize potency and cellular activity.[5]

The Pyrazolopyridine BRAF inhibitor (Compound 17) exemplifies the scaffold's utility in developing highly selective agents. The optimization from a simple pyridine lead to the bicyclic pyrazolopyridine core dramatically improved both enzymatic and cellular potency against the BRAFV600E mutant.[6] The introduction of a 3-methoxy group on the pyrazolopyridine ring was found to be critical for achieving high cellular potency.[6] This inhibitor class demonstrates how subtle modifications to the core scaffold and its substituents can fine-tune selectivity and efficacy.

Key Signaling Pathways and Mechanisms of Inhibition

These inhibitors function by competing with ATP for the binding pocket in the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation and survival.

TRK/RAS/RAF/MEK/ERK and PI3K/AKT Signaling Pathways

Repotrectinib and Larotrectinib inhibit the TRK family of receptors. In TRK-fusion positive cancers, these receptors are constitutively active, driving two major downstream pathways: the RAS/RAF/MEK/ERK (MAPK) pathway, which promotes proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival. By blocking the initial autophosphorylation of the TRK receptor, these inhibitors effectively shut down both oncogenic signaling arms.

TRK_Pathway cluster_membrane Cell Membrane TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Repotrectinib Repotrectinib Repotrectinib->TRK Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation

Fig 1: Simplified TRK Signaling and Inhibition Point
Aurora Kinase and Mitotic Progression

AT9283 targets Aurora kinases A and B, which are critical regulators of mitosis.[12] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, essential for correct chromosome alignment and segregation.[12] Inhibition of Aurora B, in particular, leads to failed cytokinesis, resulting in endoreduplication and the formation of polyploid cells, which ultimately triggers apoptosis.[10]

Aurora_Pathway AT9283 AT9283 AuroraB Aurora B Kinase AT9283->AuroraB Inhibition Chromosome Chromosome Segregation AuroraB->Chromosome Mitosis Mitotic Progression Mitosis->AuroraB Cytokinesis Cytokinesis Chromosome->Cytokinesis Polyploidy Endoreduplication & Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Fig 2: Aurora B Inhibition and Cellular Outcome

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these inhibitors are dictated by specific structural modifications to the pyrazolo[1,5-a]pyridine scaffold.

  • Repotrectinib: The key feature is its compact, conformationally constrained macrocyclic structure.[3] This macrocycle is designed to fit within the ATP-binding pocket while avoiding steric clashes with bulky mutated residues (like G2032R in ROS1) at the solvent front, a common mechanism of resistance to first-generation inhibitors.[2][7] The pyrazolo[1,5-a]pyrimidine core forms essential hydrogen bonds with the kinase hinge region, anchoring the molecule.[13]

  • AT9283: The development of AT9283 from a pyrazole-benzimidazole fragment provides a clear SAR narrative. The initial fragment bound deep in the ATP pocket.[8] Replacing an amide linker with a urea linker significantly reduced plasma protein binding.[8] Further optimization of the substituents on the benzimidazole and the pyrazole urea led to the final compound with potent, multi-targeted activity and improved physicochemical properties.[5]

  • Pyrazolopyridine BRAF Inhibitors: SAR studies on this class revealed several key insights. The bicyclic pyrazolopyridine core itself provided a significant potency boost over a simple pyridine by enabling a bidentate hydrogen-bonding interaction with the hinge and a π-stacking interaction with Trp531.[6] The addition of a small alkoxy group, specifically a methoxy group, at the 3-position of the pyrazolopyridine was found to be optimal for cellular potency.[6] The sulfonamide tail of the molecule was shown to occupy a lipophilic pocket, and modifications here could be made to fine-tune properties without losing potency.[12]

Experimental Protocols for Inhibitor Evaluation

Reproducible and robust assays are fundamental to the comparative analysis of kinase inhibitors. Below are representative protocols for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining the IC50 of an inhibitor against a purified kinase.

Causality and Self-Validation: This luminescent assay is highly sensitive and has a large dynamic range. The principle is based on a two-step reaction. First, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The amount of light is directly proportional to the kinase activity. A parallel reaction without the kinase serves as a background control, and a reaction without inhibitor serves as the 100% activity control, ensuring the system is self-validating.

Step-by-Step Protocol (Example: Aurora B Kinase):

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

    • Serially dilute the test inhibitor (e.g., AT9283) in 1x Kinase Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

    • Dilute recombinant Aurora B kinase and its substrate (e.g., Kemptide) in 1x Kinase Buffer to the desired concentrations.

    • Prepare an ATP solution in 1x Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (for controls).

    • Add 2 µL of the diluted Aurora B enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Fig 3: Workflow for ADP-Glo™ Biochemical Assay
Cellular Proliferation Assay (CellTiter-Glo® Format)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to measure the GI50 (concentration for 50% growth inhibition).

Causality and Self-Validation: The assay relies on the principle that ATP is a marker of viable cells. The addition of a single reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a luminescent reaction that is dependent on the amount of ATP present. The resulting signal is directly proportional to the number of viable cells. Wells with untreated cells provide a 100% viability control, while wells with no cells provide a background measurement, ensuring robust data.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells (e.g., HCT116).

    • Seed the cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Add the diluted inhibitor to the wells. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the GI50 value from the dose-response curve.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold and its related isomers are foundational structures in the development of targeted kinase inhibitors. The comparative analysis of Repotrectinib, AT9283, and pyrazolopyridine-based BRAF inhibitors demonstrates the remarkable versatility of this core. Through rational design strategies, including the incorporation of macrocycles to combat resistance (Repotrectinib), fragment-based evolution for multi-targeting (AT9283), and meticulous SAR-guided optimization for selectivity (pyrazolopyridine BRAF inhibitors), medicinal chemists have successfully developed highly effective clinical and preclinical candidates. This guide underscores the power of this privileged scaffold and provides a framework for the continued evaluation and development of next-generation kinase inhibitors for precision medicine.

References

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Validation of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile as a Key Intermediate in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Fused Pyrazole Scaffolds in Modern Drug Discovery

The architecture of small-molecule drugs has increasingly converged on a set of privileged scaffolds—core structures that consistently demonstrate high affinity for various biological targets. Among these, fused pyrazole heterocycles, such as pyrazolo[1,5-a]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines, have emerged as foundational motifs in medicinal chemistry. Their rigid, planar structures and strategic placement of nitrogen atoms make them ideal bioisosteres of purines, enabling them to effectively compete for the ATP-binding sites of protein kinases.[1][2] The dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

The efficient construction of diverse libraries of potential kinase inhibitors hinges on the availability of versatile and strategically functionalized intermediates. These building blocks must allow for the facile and regioselective introduction of various substituents to explore the chemical space around the core scaffold. This guide provides a technical validation of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile as a key intermediate for this purpose. Its utility is exemplified by its role in the synthesis of Selpercatinib, a potent and selective RET kinase inhibitor.[3] Through a detailed examination of its synthesis and a rigorous comparison with alternative heterocyclic intermediates, this guide will establish its strategic value in the drug discovery workflow.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a highly efficient one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity and atom economy.

Synthetic Pathway

The synthesis involves the reaction of a suitably substituted N-aminopyridine with acrylonitrile in the presence of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and a base such as Diisopropylethylamine (DIPEA).[4]

Synthesis_of_4_6_Dibromopyrazolo_1_5_a_pyridine_3_carbonitrile start N-Amino-3,5-dibromopyridine product This compound start->product [3+2] Annulation-Aromatization reagent1 Acrylonitrile reagent1->product reagent2 TEMPO, DIPEA reagent2->product

Caption: Synthetic route to this compound.

Experimental Protocol

General Procedure B (adapted from literature) [4]

To a solution of N-amino-3,5-dibromopyridine (90.2 mg, 0.20 mmol) in a suitable solvent is added acrylonitrile (26 μL, 0.40 mmol). To this mixture, TEMPO (37.5 mg, 0.24 mmol) and DIPEA (66 μL, 0.40 mmol) are added. The reaction is stirred at ambient temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (FCC) on silica gel.

Experimental Rationale

This synthetic strategy is predicated on a TEMPO-mediated [3+2] annulation-aromatization cascade. The N-aminopyridine acts as a 1,3-dipole precursor, which, upon oxidation by TEMPO, reacts with the electron-deficient alkene (acrylonitrile) in a cycloaddition manner. Subsequent aromatization leads to the formation of the stable pyrazolo[1,5-a]pyridine ring system. The choice of DIPEA as a mild, non-nucleophilic base is critical to facilitate the reaction without promoting unwanted side reactions. This one-pot procedure is highly efficient, avoiding the need to isolate intermediates and thereby streamlining the synthetic process.

Performance Data
ParameterValueSource
Yield 86%[4]
Appearance White solid[4]
Purification Flash Column Chromatography[4]
¹H NMR (400 MHz, CDCl₃) δ 8.32 (s, 1H), 7.51 (s, 1H)[4]
¹³C NMR (101 MHz, CDCl₃) δ 146.1, 140.2, 133.8, 126.6, 120.6, 113.5, 109.5, 86.5[4]
HRMS (m/z) [M+H]⁺ calcd for C₈H₄Br₂N₃: 313.8929; found: 313.8919[4]

Comparative Analysis: Alternative Scaffolds and Intermediates

To objectively evaluate the utility of this compound, it is instructive to compare its synthesis with that of key intermediates from other prominent fused pyrazole families used in kinase inhibitor development.

Case Study 1: A Pyrazolo[1,5-a]pyrimidine Intermediate

The pyrazolo[1,5-a]pyrimidine scaffold is another privileged core in many kinase inhibitors.[5] A common intermediate is a 5,7-dichloro-substituted pyrazolo[1,5-a]pyrimidine, which allows for sequential nucleophilic aromatic substitution reactions.

Synthetic Pathway for 2-Methyl-5,7-dichloropyrazolo[1,5-a]pyrimidine [6]

Pyrazolo_pyrimidine_Synthesis start 5-Amino-3-methylpyrazole intermediate 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol start->intermediate Condensation (89% yield) step1_reagent Diethyl malonate, NaOEt step1_reagent->intermediate product 2-Methyl-5,7-dichloropyrazolo[1,5-a]pyrimidine intermediate->product Chlorination (61% yield) step2_reagent POCl₃ step2_reagent->product

Caption: Synthesis of a dichlorinated pyrazolo[1,5-a]pyrimidine intermediate.

This two-step process involves an initial condensation reaction followed by a chlorination step. While the individual step yields are good, the overall yield is lower than the one-pot synthesis of the target dibromo-pyrazolo[1,5-a]pyridine.

Case Study 2: A Pyrazolo[3,4-b]pyridine Intermediate

The pyrazolo[3,4-b]pyridine scaffold is also prevalent in kinase inhibitors.[2] A key intermediate for further elaboration is often a halogenated derivative, for instance, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Synthetic Pathway for 5-Bromo-3-iodo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine [2]

Pyrazolo_pyridine_Synthesis start 5-Bromo-1H-pyrazolo[3,4-b]pyridine intermediate 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine start->intermediate Iodination (82% yield) step1_reagent N-Iodosuccinimide (NIS) step1_reagent->intermediate product Protected 5-Bromo-3-iodo-pyrazolo[3,4-b]pyridine intermediate->product N-Protection step2_reagent p-Methoxybenzyl chloride (PMB-Cl), NaH step2_reagent->product

Caption: Synthesis of a dihalogenated pyrazolo[3,4-b]pyridine intermediate.

This synthesis requires an initial iodination followed by a protection step for the pyrazole nitrogen, which is often necessary for subsequent controlled functionalization. This adds to the step count and complexity compared to the direct synthesis of the target intermediate.

Head-to-Head Comparison
FeatureThis compound2-Methyl-5,7-dichloropyrazolo[1,5-a]pyrimidineProtected 5-Bromo-3-iodo-pyrazolo[3,4-b]pyridine
Scaffold Pyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyrimidinePyrazolo[3,4-b]pyridine
Synthetic Steps 1 (One-pot)22
Overall Yield ~86%~54%High, but requires protection
Reaction Conditions Mild (ambient temperature)Step 1: Reflux; Step 2: Reflux with POCl₃ (harsh)Step 1: 60 °C; Step 2: 0 °C to RT
Starting Materials Substituted N-aminopyridine, acrylonitrileAminopyrazole, diethyl malonateBromo-pyrazolo[3,4-b]pyridine
Versatility Two distinct bromine handles for selective functionalizationTwo chlorine atoms for nucleophilic substitutionTwo distinct halogen handles, but requires N-protection/deprotection

This comparison clearly illustrates the efficiency and elegance of the one-pot synthesis for this compound. It provides a high yield in a single step under mild conditions, yielding a product with two distinct reactive sites for subsequent diversification.

Application Showcase: The Utility in Downstream Synthesis

The strategic placement of two bromine atoms at positions 4 and 6 is the key feature that makes this compound a powerful intermediate. These two positions often exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization. This is a crucial advantage in building molecular complexity and generating focused compound libraries.

Workflow for Sequential Cross-Coupling

A typical workflow would involve a Suzuki or Stille coupling at the more reactive C4-position, followed by a second cross-coupling reaction (e.g., Buchwald-Hartwig amination) at the C6-position.

Downstream_Application start This compound intermediate 4-Aryl-6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile start->intermediate Suzuki Coupling (Site-selective) reagent1 Arylboronic Acid, Pd Catalyst reagent1->intermediate product 4-Aryl-6-amino-substituted Final Product intermediate->product Buchwald-Hartwig Amination reagent2 Amine, Pd Catalyst reagent2->product

Caption: Sequential functionalization of the dibromo intermediate.

This stepwise approach provides precise control over the final structure, a critical requirement in structure-activity relationship (SAR) studies during lead optimization.

Conclusion: Strategic Advantages of this compound

This comparative guide validates This compound as a superior key intermediate for the synthesis of complex molecules, particularly kinase inhibitors. The primary advantages can be summarized as follows:

  • High Synthetic Efficiency: A high-yielding, one-pot synthesis under mild conditions contrasts favorably with the multi-step, and often harsher, conditions required for alternative heterocyclic intermediates.

  • Inherent Versatility: The presence of two differentially reactive bromine atoms provides a direct route for controlled, sequential functionalization, enabling the rapid generation of diverse analogues.

  • Proven Applicability: Its role as a key precursor in the synthesis of the FDA-approved drug Selpercatinib underscores its practical value and reliability in a demanding pharmaceutical development context.[3]

For researchers and drug development professionals, the adoption of this compound as a core building block can significantly streamline synthetic campaigns, accelerate SAR studies, and ultimately, facilitate the discovery of novel therapeutics.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Electron-Deficient Alkenes. Organic Letters.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.

Sources

Benchmarking the Efficiency of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The targeted synthesis of specifically substituted analogs, such as 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, is of paramount importance for drug discovery and development programs. This guide provides a comprehensive analysis and comparison of synthetic routes to this valuable molecule, with a focus on efficiency, practicality, and scalability. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights to inform your synthetic strategy.

Introduction to the Target Molecule

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The presence of two bromine atoms offers versatile handles for further functionalization through cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects.

Comparative Analysis of Synthetic Methodologies

This guide will benchmark two primary synthetic strategies for the preparation of this compound:

  • TEMPO-Mediated [3+2] Annulation-Aromatization: A modern approach utilizing a stable radical catalyst.

  • Classical Cyclocondensation of N-Aminopyridinium Ylides: A more traditional yet robust method.

We will evaluate these methods based on key performance indicators, including reaction yield, step economy, reaction conditions, cost of reagents, and mechanistic elegance.

Method 1: TEMPO-Mediated [3+2] Annulation-Aromatization

This contemporary method provides a direct and efficient route to the pyrazolo[1,5-a]pyridine core. The key transformation involves the reaction of an N-aminopyridine with an α,β-unsaturated nitrile, mediated by (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

Reaction Workflow

Workflow for TEMPO-mediated synthesis.

Experimental Protocol

Step 1: Synthesis of N-amino-3,5-dibromopyridine

The requisite N-aminopyridine can be prepared from a commercially available starting material. A plausible route involves the direct amination of 3,5-dibromopyridine, though this can be challenging. A more reliable laboratory-scale synthesis starts from 4-aminopyridine.

  • Bromination of 4-aminopyridine: To a solution of 4-aminopyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature. The reaction typically proceeds at room temperature.

  • Work-up and Purification: After completion, the reaction is quenched, and the product is extracted. Purification by column chromatography yields 3,5-dibromo-4-aminopyridine.

  • Diazotization and Reduction: The resulting aminopyridine is then subjected to diazotization followed by a reduction step to yield the N-aminopyridine. However, a more direct approach for N-amination involves electrophilic amination reagents. A common method is the use of hydroxylamine-O-sulfonic acid in the presence of a base.

Step 2: TEMPO-Mediated Cycloaddition

  • Reaction Setup: To a solution of N-amino-3,5-dibromopyridine (1.0 eq) and acrylonitrile (2.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add TEMPO (0.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed, and the organic layer is concentrated. The crude product is then purified by flash column chromatography to afford this compound.

Mechanistic Insights

The reaction is believed to proceed through a [3+2] cycloaddition mechanism. TEMPO, in this context, is thought to act as a Lewis acid to activate the acrylonitrile, facilitating the nucleophilic attack of the N-aminopyridine. The resulting intermediate then undergoes an oxidative aromatization, where TEMPO may also play a role as an oxidant, to yield the final pyrazolo[1,5-a]pyridine product.

Proposed mechanistic pathway for TEMPO-mediated synthesis.

Method 2: Cyclocondensation of N-Aminopyridinium Ylides

This classical approach involves the generation of a reactive N-aminopyridinium ylide, which then undergoes a [3+2] cycloaddition with an appropriate dipolarophile, in this case, acrylonitrile.

Reaction Workflow

Workflow for N-aminopyridinium ylide cycloaddition.

Experimental Protocol

Step 1: Synthesis of N-amino-3,5-dibromopyridinium salt

  • Amination: 3,5-Dibromopyridine is reacted with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid or a related reagent, in a suitable solvent. This reaction forms the corresponding N-aminopyridinium salt.

  • Isolation: The resulting salt can often be isolated by precipitation or crystallization.

Step 2: In situ Generation of Ylide and Cycloaddition

  • Reaction Setup: The N-amino-3,5-dibromopyridinium salt is suspended in a solvent, and a base (e.g., a tertiary amine like triethylamine or a stronger base like potassium carbonate) is added to generate the N-aminopyridinium ylide in situ.

  • Cycloaddition: Acrylonitrile is then added to the reaction mixture. The cycloaddition is typically carried out at elevated temperatures. Microwave irradiation can also be employed to accelerate this step.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to yield the desired product.

Mechanistic Insights

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The N-aminopyridinium ylide acts as a 1,3-dipole, which reacts with the dipolarophile (acrylonitrile) in a concerted or stepwise fashion to form a five-membered ring intermediate. This intermediate then undergoes aromatization, often with the elimination of a small molecule, to give the stable pyrazolo[1,5-a]pyridine system.[2]

Sources

A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways to Selpercatinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Efficient Synthesis of Selpercatinib

Selpercatinib (formerly LOXO-292), marketed as Retevmo®, is a highly selective and potent inhibitor of the rearranged during transfection (RET) kinase, a critical driver in various cancers, including non-small cell lung cancer and thyroid cancers.[1][2] Its approval by the FDA in 2020 marked a significant advancement in precision oncology.[3] As with any innovative therapy, the manufacturing process, particularly the synthesis of the active pharmaceutical ingredient (API), is a key determinant of its accessibility and overall cost-effectiveness.[4] This guide provides an in-depth comparison of different synthetic pathways to key intermediates of Selpercatinib, offering researchers, scientists, and drug development professionals a critical analysis of their respective efficiencies, scalability, and potential cost implications.

The core structure of Selpercatinib presents several synthetic challenges, namely the construction of the pyrazolo[1,5-a]pyridine core, the functionalized pyridine linker, and the unique 3,6-diazabicyclo[3.1.1]heptane moiety. The efficiency with which these fragments are synthesized and coupled directly impacts the overall yield and cost of the final API. This guide will dissect and compare patented synthetic routes, focusing on the strategic decisions that underpin each pathway's design and execution.

Pathway 1: Convergent Approach via a Pre-formed Pyrazolopyridine Core

This synthetic strategy, detailed in patent literature, employs a convergent approach where the key fragments of the molecule are synthesized separately and then coupled in the later stages.[5] This pathway is characterized by the early formation of the functionalized pyrazolo[1,5-a]pyridine core.

Workflow for Pathway 1

Pathway 1 A Substituted Pyridine C Pyrazolopyridine Core (Intermediate 1) A->C Cyclization B Chloroacrylonitrile B->C E Suzuki Coupling C->E D Boronic Ester D->E F Coupled Pyrazolopyridine (Intermediate 2) E->F H Buchwald-Hartwig Amination F->H G 3,6-Diazabicyclo[3.1.1]heptane derivative G->H I Selpercatinib Precursor H->I J Final Deprotection & Functionalization I->J K Selpercatinib J->K

Caption: Convergent synthesis of Selpercatinib starting with the formation of the pyrazolopyridine core.

Experimental Protocol: Synthesis of the Pyrazolopyridine Core (Intermediate 1)

A key step in this pathway is the construction of the pyrazolo[1,5-a]pyridine core. This is typically achieved through a multi-step sequence starting from a substituted pyridine derivative.

  • N-Amination of Pyridine: A substituted pyridine is reacted with an electrophilic aminating agent, such as O-sulfonyl hydroxylamine, to form an N-aminopyridinium salt.[3]

  • Cyclization with Chloroacrylonitrile: The N-aminopyridinium salt is then treated with chloroacrylonitrile in the presence of a base to induce a [3+2] cycloaddition, forming the pyrazolo[1,5-a]pyridine ring system.[3]

  • Functional Group Manipulations: Subsequent steps may involve the introduction or modification of functional groups on the pyrazolopyridine core to prepare it for coupling.

Cost-Effectiveness Analysis of Pathway 1
MetricAssessmentSupporting Data/Rationale
Overall Yield Moderate to GoodThe convergent nature allows for the optimization of individual fragment syntheses. However, the multi-step synthesis of the pyrazolopyridine core can impact the overall yield.
Step Count HighThis pathway involves the separate synthesis of multiple complex intermediates, leading to a higher number of overall steps.
Raw Material Costs ModerateWhile some starting materials like substituted pyridines can be relatively inexpensive, the cost of palladium catalysts for the Suzuki and Buchwald-Hartwig coupling steps is a significant contributor. The synthesis of the diazabicyclo[3.1.1]heptane moiety can also be costly.
Scalability GoodConvergent syntheses are generally well-suited for scale-up as issues in one branch of the synthesis do not halt the entire process. Key coupling reactions like Suzuki and Buchwald-Hartwig aminations have been successfully implemented on an industrial scale.[4]
Green Chemistry ModerateThe use of palladium catalysts, while efficient, presents challenges in terms of metal removal and cost. The choice of solvents in the multiple steps also needs careful consideration to minimize environmental impact. Greener solvent alternatives are being explored for cross-coupling reactions.[3][6]

Pathway 2: Linear Approach with Late-Stage Pyrazolopyridine Ring Formation

An alternative strategy involves a more linear synthesis where the pyridine and other aromatic fragments are assembled first, followed by the late-stage formation of the pyrazolo[1,5-a]pyridine ring. This approach is outlined in Chinese patent CN113321668A.[7]

Workflow for Pathway 2

Pathway 2 A 3-Bromo-5-alkoxypyridine C Suzuki Coupling A->C B 2-Fluoropyridine-5-boronic acid derivative B->C D Bipyridine Intermediate (Intermediate 3) C->D E Amination & Cyclization Precursor Formation D->E F Pyrazolopyridine Ring Formation E->F G Functionalized Pyrazolopyridine (Intermediate 4) F->G H Coupling with Diazabicycloheptane derivative G->H I Selpercatinib Precursor H->I J Final Functionalization I->J K Selpercatinib J->K

Caption: Linear synthesis of Selpercatinib featuring late-stage pyrazolopyridine ring formation.

Experimental Protocol: Late-Stage Pyrazolopyridine Formation

This pathway hinges on the initial coupling of two pyridine rings, followed by the construction of the fused pyrazole ring.

  • Suzuki Coupling of Pyridines: A 3-bromo-5-alkoxypyridine is coupled with a 2-fluoropyridine-5-boronic acid derivative using a palladium catalyst to form a bipyridine intermediate.[7]

  • Formation of the Pyrazolopyridine Ring: The bipyridine intermediate is then converted into a precursor suitable for cyclization. This typically involves reaction with a reagent like O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine followed by reaction with an propiolate ester to construct the pyrazolo[1,5-a]pyridine core.[6]

  • Subsequent Coupling and Functionalization: The resulting pyrazolopyridine intermediate is then coupled with the diazabicyclo[3.1.1]heptane moiety and further functionalized to yield Selpercatinib.

Cost-Effectiveness Analysis of Pathway 2
MetricAssessmentSupporting Data/Rationale
Overall Yield Potentially HigherA more linear sequence can sometimes lead to higher overall yields if each step is highly efficient. However, any low-yielding step in a linear synthesis has a greater impact on the final output.
Step Count Potentially LowerThis approach may involve fewer overall steps compared to the convergent synthesis of multiple complex fragments.
Raw Material Costs Moderate to HighThe cost of specialized starting materials like 2-fluoropyridine-5-boronic acid derivatives can be significant. The cost of palladium catalysts remains a key factor. For instance, 2-fluoro-5-bromopyridine can cost around ₹8200/kg (approximately $98/kg).[1]
Scalability ModerateLinear syntheses can be more challenging to scale up, as any delay or issue in an early step holds up the entire production line. However, the individual reactions are generally scalable.
Green Chemistry ModerateSimilar to Pathway 1, the reliance on palladium catalysis is a key consideration. The late-stage formation of the pyrazolopyridine ring may offer advantages in terms of process control and impurity profiles.

Comparative Analysis and Future Perspectives

Both pathways present viable routes to Selpercatinib intermediates, each with its own set of advantages and disadvantages.

  • Pathway 1 (Convergent): Offers greater flexibility and is often preferred for initial scale-up and process development due to the independent synthesis of key fragments. The primary cost drivers are the palladium catalysts and the synthesis of the chiral 3,6-diazabicyclo[3.1.1]heptane intermediate.

  • Pathway 2 (Linear): May offer a more streamlined process with a potentially lower step count. However, it may be more sensitive to the efficiency of each individual step. The cost of specialized boronic acid derivatives is a key consideration.

Key Cost Drivers and Optimization Strategies:

  • Palladium Catalysts: The cost of palladium is a significant factor in both pathways.[2] Research into more efficient catalyst systems with lower loadings, as well as catalyst recycling protocols, is crucial for reducing costs.[2] The use of more cost-effective nickel catalysts is also an area of active investigation for similar cross-coupling reactions.[8]

  • Starting Materials: The commercial availability and cost of key starting materials, such as functionalized pyridines and the diazabicyclo[3.1.1]heptane core, are critical. Developing efficient and scalable syntheses for these intermediates is a key area for cost reduction.

  • Green Chemistry Principles: The implementation of green chemistry principles, such as the use of safer and more sustainable solvents, minimizing waste, and improving atom economy, can lead to both environmental benefits and long-term cost savings.[6][9]

Conclusion

The choice of a synthetic pathway for Selpercatinib intermediates is a complex decision that requires a careful balance of factors including overall yield, step count, raw material costs, scalability, and environmental impact. While the convergent approach of Pathway 1 offers flexibility, the linear strategy of Pathway 2 may provide a more direct route. Continuous process improvement, including the development of more efficient catalysts, optimization of reaction conditions, and the synthesis of key starting materials from cheaper and more readily available sources, will be critical in enhancing the cost-effectiveness of Selpercatinib manufacturing. This will ultimately contribute to making this important targeted therapy more accessible to patients worldwide.

References

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  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Dall'O, V., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-50.
  • 2-Fluoro-5-Bromopyridine at ₹ 8200/kg | Intermediate Chemicals in Mumbai. (n.d.). IndiaMART. Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved from [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (n.d.). ACS Publications. Retrieved from [Link]

  • A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. (n.d.). ACS Publications. Retrieved from [Link]

  • Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium catalyzed Suzuki cross-coupling in various green solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • G. D. D'Andrea, et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-91.
  • Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. (2018, May 17). ACS Publications. Retrieved from [Link]

  • DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. (2025, March 3). INOVATUS JOURNALS. Retrieved from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). SciSpace. Retrieved from [Link]

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  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of serpatatinib. (n.d.). Google Patents.
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  • Solid state forms of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine. (n.d.). Google Patents.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]. (n.d.). Google Patents.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications. Retrieved from [Link]

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. (n.d.). Europe PMC. Retrieved from [Link]

  • Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2+2] Cycloaddition. (2025, August 30). ResearchGate. Retrieved from [Link]

  • Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. (n.d.). PubMed Central. Retrieved from [Link]

  • Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbontrile. (2021, August 24). Vepub. Retrieved from [Link]

  • NITROGEN-CONTAINING POLYCYCLIC FUSED RING COMPOUNDS, AND PHARMACEUTICAL COMPOSITION THEREOF, PREPARATION METHOD THEREFOR AND APP. (2020, August 5). EPO. Retrieved from [Link]

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  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. (n.d.). NIH. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification of chemical compounds is paramount. In the synthesis of complex heterocyclic molecules such as 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, a key intermediate in the preparation of targeted therapies like Selpercatinib, the potential for isomeric impurities presents a significant analytical challenge.[1] The precise substitution pattern of the bromine atoms on the pyrazolo[1,5-a]pyridine core is critical to the intended reactivity and biological activity of the molecule. This guide provides an in-depth spectroscopic comparison of this compound and its potential isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Importance of Isomeric Purity

The regiochemistry of the pyrazolo[1,5-a]pyridine scaffold is crucial. Different isomers can exhibit distinct pharmacological profiles and metabolic fates. Therefore, robust analytical methods to distinguish between isomers like 4,6-dibromo, 4,7-dibromo, and 5,7-dibromo derivatives are essential for quality control and regulatory compliance in pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the pyrazolo[1,5-a]pyridine ring system are highly sensitive to the positions of the bromine substituents.

Predicted ¹H NMR Spectral Comparison

The following table summarizes the predicted ¹H NMR chemical shifts and coupling patterns for the aromatic protons of this compound and its likely isomers. These predictions are based on the analysis of related substituted pyrazolo[1,5-a]pyridine systems.[2][3][4][5]

Proton 4,6-Dibromo Isomer 4,7-Dibromo Isomer 5,7-Dibromo Isomer
H-2 SingletSingletSinglet
H-5 DoubletDoubletSinglet
H-7 DoubletSingletSinglet

Rationale Behind the Predicted Differences:

  • 4,6-Dibromo Isomer: The protons at the 5- and 7-positions will be coupled to each other, resulting in two doublets. The absence of a substituent at the 2-position will lead to a singlet for H-2.

  • 4,7-Dibromo Isomer: With bromine at the 7-position, the H-7 signal will be absent. H-5 will appear as a singlet (or a very narrow doublet due to long-range coupling). H-2 will remain a singlet. The presence of a methyl group at the 6-position in a known analogue provides a useful comparison.[5]

  • 5,7-Dibromo Isomer: With bromine atoms at both the 5- and 7-positions, the corresponding proton signals will be absent. This would leave only the singlet for H-2, making this isomer easily distinguishable.

Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectrum will also show distinct differences, particularly for the carbons directly bonded to bromine and the quaternary carbons.

Carbon Predicted Distinguishing Features
C-4 Signal will be significantly downfield shifted and show reduced intensity in the 4,6- and 4,7-dibromo isomers due to the attached bromine.
C-5 Signal will be downfield shifted in the 5,7-dibromo isomer.
C-6 Signal will be downfield shifted in the 4,6-dibromo isomer.
C-7 Signal will be downfield shifted in the 4,7- and 5,7-dibromo isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that is particularly useful for confirming the presence of key functional groups. For the dibromopyrazolo[1,5-a]pyridine-3-carbonitrile isomers, the most diagnostic absorption band is that of the nitrile (C≡N) group.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretch2220 - 2240Strong, Sharp
C=C and C=N Stretches1400 - 1600Medium to Strong
C-H Bending (out-of-plane)750 - 900Strong

The C≡N stretching frequency in aromatic nitriles is known to appear in the 2220-2240 cm⁻¹ range.[6][7] While the exact position of the C≡N stretch may not vary significantly between the isomers, the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be diagnostic of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. All dibromo isomers will have the same molecular weight. However, the fragmentation patterns in the mass spectrum can sometimes provide clues about the substitution pattern.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).[8][9] This will result in prominent peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

  • Fragmentation: The fragmentation of brominated heterocyclic compounds often involves the loss of bromine atoms and/or HBr.[10][11] The relative intensities of fragment ions may differ between isomers due to the varying stability of the resulting carbocations.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[13]

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation.[14][15] Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.[16]

  • Data Analysis: Identify the characteristic absorption bands for the nitrile and aromatic ring vibrations.[17]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition: Analyze the sample using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.[18][19][20]

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of two bromine atoms.

Visualizing the Distinctions

The following diagrams illustrate the structures of the isomers and a conceptual workflow for their differentiation.

Caption: Molecular structures of the target compound and its potential isomers.

spectroscopic_workflow Sample Synthesized Product Mixture HRMS HRMS Analysis Sample->HRMS IR FT-IR Analysis Sample->IR NMR NMR Analysis (¹H & ¹³C) Sample->NMR Confirm_MW Confirm Molecular Weight & Isotopic Pattern HRMS->Confirm_MW Confirm_CN Confirm C≡N Group IR->Confirm_CN Identify_Isomer Identify Isomer(s) Based on Chemical Shifts & Coupling Patterns NMR->Identify_Isomer Pure_Compound Isolated, Pure Isomer Identify_Isomer->Pure_Compound

Caption: A conceptual workflow for the spectroscopic identification of isomers.

Conclusion

The differentiation of this compound from its isomers is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. A combination of NMR, IR, and MS techniques provides a comprehensive analytical toolkit for this purpose. While HRMS and IR spectroscopy are excellent for initial confirmation of molecular formula and functional groups, NMR spectroscopy stands out as the definitive method for unambiguous isomer identification based on the unique chemical shifts and coupling patterns of the aromatic protons. By applying the principles and protocols outlined in this guide, researchers can confidently characterize their synthesized compounds and ensure the integrity of their drug development pipeline.

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS No. 2068065-63-2)[1][2]. As a key intermediate in the synthesis of targeted therapeutics like Selpercatinib, its safe handling is paramount[3][4]. This document synthesizes data from analogous chemical structures to establish a robust, risk-based safety framework, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Synthesis of Structural Evidence

The Dibrominated Pyridine Core

The pyridine backbone, substituted with two bromine atoms, suggests several potential hazards based on data from similar compounds like 3,5-Dibromopyridine and 2,6-Dibromopyridine. These analogous compounds are known to be:

  • Harmful if swallowed [5][6].

  • Causes skin and serious eye irritation [5][6].

  • May cause respiratory irritation [5][6].

Notably, some dibromopyridines are classified as fatal if swallowed, underscoring the need for stringent containment[6]. Thermal decomposition can also release highly toxic fumes, including hydrogen bromide and nitrogen oxides[5].

The Carbonitrile (Cyano) Moiety

The presence of a carbonitrile (-C≡N) group introduces the hazards associated with cyanide compounds. This is the most critical consideration for safe handling.

  • Inherent Toxicity: Cyanide-containing compounds inhibit cellular respiration and can be toxic[7].

  • Generation of Hydrogen Cyanide (HCN): The most significant and immediate danger arises from the reaction of carbonitriles or cyanide salts with acids, which liberates highly toxic and flammable hydrogen cyanide gas[7][8]. This dictates that all work must be conducted in a controlled environment, strictly segregated from acidic materials.

Summary of Assessed Hazards

The combined structural features necessitate a cautious approach. The following table summarizes the anticipated hazards.

Hazard CategoryPotential Effects & RisksRationale / Basis of Assessment
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or potentially fatal if swallowed, inhaled, or absorbed through the skin.[5][6][9][10]Based on data for analogous dibromopyridine and pyridine compounds.[5][6][9][10]
Skin Corrosion / Irritation Causes skin irritation; prolonged contact may lead to burns.[5][6]Consistent hazard classification for dibromopyridine derivatives.[5][6]
Serious Eye Damage / Irritation Causes serious eye irritation, with potential for permanent damage.[5][6]Standard hazard for halogenated pyridines.[5][6]
Respiratory Tract Irritation Dust or vapors may cause irritation to the respiratory system.[5][6]A common property of pyridine-based compounds and fine chemical powders.[5][6]
Chemical Reactivity Critical: Contact with acids will likely generate highly toxic hydrogen cyanide (HCN) gas.A fundamental chemical property of cyanide and nitrile compounds.[7][8]

Core Personal Protective Equipment (PPE) Protocol

Given the assessed hazards, particularly the presence of the carbonitrile group, a multi-layered PPE strategy is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood. [11][12] This is the most critical engineering control to prevent inhalation of dust or potential exposure to hydrogen cyanide gas. The work area inside the hood should be lined with absorbent bench pads to contain spills[7].

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Well-fitting chemical splash goggles that form a seal around the eyes are required to protect against dust, splashes, and vapors.

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as transferring solutions or working with larger quantities[11][12].

Hand Protection
  • Double-Gloving: Double-gloving with chemical-resistant nitrile gloves is mandatory[8][11]. This practice provides a critical safety buffer. The outer glove absorbs any immediate contamination, while the inner glove protects the skin during the careful removal of the outer pair.

  • Glove Integrity: Before use, always inspect gloves for any signs of tears or punctures[12].

  • Frequent Changes: Change gloves immediately if you suspect contamination or after extended use. Never wear contaminated gloves outside the immediate work area.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. It should be kept fully fastened to provide maximum coverage.

  • Full Coverage: Wear long pants and fully enclosed, chemical-resistant footwear. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.

Procedural Guidance & Workflows

Adherence to strict procedural steps is as important as the PPE itself.

PPE Donning and Doffing Sequence

Donning (Putting On):

  • Put on lab coat and ensure it is fully fastened.

  • Put on the first (inner) pair of nitrile gloves.

  • Put on chemical splash goggles.

  • Put on the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Put on a face shield if the procedure warrants it.

Doffing (Taking Off):

  • Remove the outer, contaminated pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in a designated hazardous waste container.

  • Remove the face shield and goggles.

  • Remove the lab coat by rolling it outwards and away from the body.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water immediately after all PPE is removed[12].

Experimental Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS of Analogs, SOP) designated_area 2. Establish Designated Area in Fume Hood risk_assessment->designated_area verify_hood 3. Verify Fume Hood Functionality designated_area->verify_hood don_ppe 4. Don Full PPE (Double Gloves, Goggles, etc.) verify_hood->don_ppe experiment 5. Perform Experiment (Weighing, Reaction Setup) don_ppe->experiment segregate_waste 6. Segregate Waste (Keep Away from Acids!) experiment->segregate_waste decontaminate 7. Decontaminate Work Area (pH 10 Buffer -> 10% Bleach) segregate_waste->decontaminate doff_ppe 8. Doff PPE (Contaminated Waste) decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safety protocol to prevent secondary exposure and environmental contamination.

Contaminated PPE Disposal

All disposable items that have come into contact with the compound, including gloves, absorbent bench pads, and wipes, must be considered hazardous waste. Place them in a clearly labeled, sealed waste container for hazardous chemical waste[11].

Chemical Waste Disposal
  • Solid Waste: Collect all solid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed container. Crucially, ensure this waste stream is kept separate from acidic waste streams to prevent the generation of HCN gas. [7] Follow all institutional and local regulations for hazardous waste disposal.

Spill and Decontamination Protocol

For small spills contained entirely within the chemical fume hood:

  • Ensure appropriate PPE is worn.

  • First, decontaminate the affected surfaces with a pH 10 buffer solution[8][11].

  • Follow this by cleaning with a freshly prepared 10% bleach solution[8][11].

  • All cleaning materials (wipes, pads) must be disposed of as cyanide-containing hazardous waste[8].

  • For any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department[12].

By adhering to these rigorous guidelines, researchers can safely manage the risks associated with this compound, ensuring a secure environment for groundbreaking scientific and pharmaceutical development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.